Product packaging for Leachianol G(Cat. No.:)

Leachianol G

Cat. No.: B13437607
M. Wt: 472.5 g/mol
InChI Key: FIWQALXNBGJRQL-XEZODYMFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Leachianol G is a natural stilbenoid compound classified as a resveratrol dimer, originally isolated from grapevine (Vitis vinifera) . As a member of the oligostilbene family, it is part of a broad group of plant defense phenolics known for their diverse biological activities . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.Research on this compound has revealed its potential across several biological fields. The compound has demonstrated significant bioactivity in various investigative contexts: • Anticancer Research: this compound has been studied for its effect on cell viability. Research on human skin malignant melanoma cancer cell lines (HT-144 and SKMEL-28) has shown that it exerts cytotoxic activity, indicating its value as a candidate for further oncology studies . • Antiviral Research: Studies have identified this compound as an inhibitor of key viral enzymes. It has shown activity against HIV-1 integrase, a critical enzyme for viral replication, highlighting its potential in antiviral mechanism research . • Enzyme Inhibition & Other Activities: this compound belongs to a class of compounds investigated for their estrogenic activity. Some resveratrol oligomers have displayed selective agonistic activity towards estrogen receptor beta (ERβ) in yeast two-hybrid assays, suggesting a potential role in related metabolic and physiological research pathways .Le compound is typically sourced from plant cell suspensions and purified using techniques such as centrifugal partition chromatography (CPC) . Researchers can leverage this compound as a pure, well-characterized standard to explore the mechanisms of stilbenoids in pathophysiology, enzymology, and cellular signaling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H24O7 B13437607 Leachianol G

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H24O7

Molecular Weight

472.5 g/mol

IUPAC Name

(1R,2S,3R)-3-(3,5-dihydroxyphenyl)-1-[(R)-hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol

InChI

InChI=1S/C28H24O7/c29-17-5-1-14(2-6-17)24-25(16-9-19(31)11-20(32)10-16)26-22(12-21(33)13-23(26)34)27(24)28(35)15-3-7-18(30)8-4-15/h1-13,24-25,27-35H/t24-,25-,27-,28-/m0/s1

InChI Key

FIWQALXNBGJRQL-XEZODYMFSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H](C3=C([C@@H]2[C@H](C4=CC=C(C=C4)O)O)C=C(C=C3O)O)C5=CC(=CC(=C5)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C(C2C(C4=CC=C(C=C4)O)O)C=C(C=C3O)O)C5=CC(=CC(=C5)O)O)O

Origin of Product

United States

Foundational & Exploratory

Isolating Leachianol G from Vitis vinifera Stalks: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Leachianol G, a resveratrol dimer, from Vitis vinifera (grape) stalks. While direct, detailed protocols for this specific compound are not extensively published, this document synthesizes established methodologies for the extraction and purification of stilbenoid oligomers from grape byproducts. The guide includes detailed experimental protocols, quantitative data, and visual representations of workflows and potential biological signaling pathways.

Introduction to this compound and Vitis vinifera Stalks

Vitis vinifera stalks, a major byproduct of the winemaking industry, are a rich source of bioactive polyphenols, particularly stilbenoids. Stilbenoids are a class of natural compounds recognized for their diverse pharmacological activities. Among these, resveratrol and its oligomers have garnered significant attention. This compound, a resveratrol dimer, has been identified in and isolated from Vitis vinifera stalks. The complex structure of these oligomers presents both a challenge and an opportunity for the discovery of novel therapeutic agents. This guide outlines a systematic approach to the isolation and characterization of this compound from this readily available biomass.

Data Presentation: Quantitative Yields of Stilbenoids from Vitis vinifera

The concentration of stilbenoids in grape byproducts can vary significantly depending on the cultivar, environmental conditions, and extraction methodology. The following tables provide representative quantitative data for stilbenoids found in various Vitis vinifera cultivars and tissues. While specific yields for this compound are not widely reported, these values for related stilbenoids offer a benchmark for potential recovery.

Table 1: Stilbenoid Content in Muscadine Grape Cultivars (µg/g of fresh weight) [1][2]

Cultivart-piceidt-resveratrolε-viniferint-pterostilbeneTotal Stilbenoids
Fry Seedless233151.21270.20
Pride35100.50.246.18
Doreen10.50.10.11.73

Table 2: Stilbenoid Content in Grape Berry Skins (µg/g of dry skin) [3]

StilbenoidAverage Amount Detected
cis-piceid92.33
trans-piceid42.19
trans-resveratrol24.06

Experimental Protocols

This section details a representative methodology for the isolation of this compound from Vitis vinifera stalks, synthesized from established protocols for stilbenoid oligomers.

Raw Material Preparation
  • Collection and Drying: Collect fresh Vitis vinifera stalks post-destemming. Wash the stalks with distilled water to remove impurities and dry them in a shaded, well-ventilated area or in an oven at a controlled temperature (40-50°C) to a constant weight.

  • Grinding: Grind the dried stalks into a fine powder (e.g., 20-40 mesh) using a laboratory mill. A smaller particle size increases the surface area for efficient solvent extraction.

Extraction of Crude Stilbenoid Mixture
  • Solvent Selection: A mixture of ethanol and water (e.g., 80:20 v/v) is an effective and environmentally friendly solvent for stilbenoid extraction[3]. Acetone or methanol can also be used.

  • Solid-Liquid Extraction:

    • Macerate the powdered grape stalks in the chosen solvent at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes to 4 hours) with continuous stirring[3].

    • Alternatively, use advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then a finer filter paper (e.g., Whatman No. 1) to separate the solid residue from the liquid extract.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Fractionation and Purification
  • Liquid-Liquid Partitioning:

    • Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Stilbenoid oligomers are typically enriched in the ethyl acetate fraction.

  • Column Chromatography:

    • Subject the dried ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light (254 nm and 366 nm).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing compounds with similar TLC profiles to this compound and further purify them using preparative HPLC.

    • A C18 column is commonly used with a mobile phase gradient of water (often with a small percentage of formic acid or acetonitrile for better peak shape) and methanol or acetonitrile.

    • Monitor the elution profile with a UV detector at wavelengths relevant for stilbenoids (e.g., 306 nm and 320 nm).

    • Collect the peak corresponding to this compound.

Structure Elucidation
  • Spectroscopic Analysis: Confirm the identity and purity of the isolated this compound using spectroscopic techniques:

    • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): Use 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments to elucidate the complete chemical structure.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

Isolation_Workflow raw_material Vitis vinifera Stalks preparation Washing, Drying, Grinding raw_material->preparation extraction Solid-Liquid Extraction (80% Ethanol, 60°C) preparation->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Stilbenoid Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc leachianol_g Pure this compound hplc->leachianol_g analysis Structure Elucidation (MS, NMR) leachianol_g->analysis

Caption: Workflow for the isolation of this compound from Vitis vinifera stalks.

Postulated Neuroprotective Signaling Pathway of a Stilbenoid Oligomer

While the precise signaling pathway of this compound is a subject for further research, stilbenoids are known to exert neuroprotective effects by modulating pathways involved in oxidative stress and inflammation. The following diagram illustrates a plausible mechanism.

Neuroprotective_Pathway leachianol_g This compound pi3k_akt PI3K/Akt Pathway leachianol_g->pi3k_akt neuroinflammation Neuroinflammation leachianol_g->neuroinflammation nrf2 Nrf2 pi3k_akt->nrf2 are Antioxidant Response Element (ARE) nrf2->are antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, SOD) are->antioxidant_enzymes inhibition antioxidant_enzymes->inhibition oxidative_stress Oxidative Stress neuronal_survival Neuronal Survival oxidative_stress->neuronal_survival neuroinflammation->neuronal_survival inhibition->oxidative_stress activation

References

a new resveratrol hexamer, was isolated along with five oligostilbenoids identified in V. vinifera for the first time, ampelopsin C, davidiol A, Leachianol F, leachianol G, and E-maackin, a dimer with an unusual dioxane moiety, and 14 known hydroxystilbenes.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to a Novel Resveratrol Hexamer and Associated Oligostilbenoids from Vitis vinifera

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the isolation and characterization of a new resveratrol hexamer, viniphenol A, from Vitis vinifera (grapevine) stalks. The guide also covers five other oligostilbenoids identified for the first time in V. vinifera: ampelopsin C, davidiol A, Leachianol F, leachianol G, and E-maackin, a dimer with a distinct dioxane moiety. Additionally, 14 known hydroxystilbenes were isolated. This document provides a summary of the compounds, experimental procedures, and key findings for research and development purposes.

Isolated Stilbenoids from Vitis vinifera Stalks

A novel resveratrol hexamer, Viniphenol A, was successfully isolated and identified.[1][2] Alongside this new compound, five other oligostilbenoids were reported for the first time from Vitis vinifera.[1][2] The isolated compounds are detailed in the table below.

Compound Name Compound Type Significance
Viniphenol AResveratrol HexamerNewly discovered compound.
Ampelopsin COligostilbenoidFirst-time identification in V. vinifera.
Davidiol AOligostilbenoidFirst-time identification in V. vinifera.
Leachianol FOligostilbenoidFirst-time identification in V. vinifera.
This compoundOligostilbenoidFirst-time identification in V. vinifera.
E-maackinDimer with dioxane moietyFirst-time identification in V. vinifera.

Experimental Protocols

The isolation and characterization of these compounds involved a multi-step process, beginning with extraction from grapevine stalks and culminating in structural elucidation.

Extraction and Purification

The primary method for purification was centrifugal partition chromatography (CPC), a liquid-liquid chromatography technique that avoids the use of a solid stationary phase.[1][2]

Protocol for a Representative Extraction and CPC Separation:

  • Preparation of Plant Material : Air-dried stalks of Vitis vinifera are ground into a fine powder.

  • Solvent Extraction : The powdered material undergoes extraction with a suitable organic solvent, such as a mixture of ethanol and water, to create a crude extract.

  • Solvent System Selection for CPC : A biphasic solvent system is selected. A common system for stilbenoid separation is a quaternary mixture of n-heptane, ethyl acetate, methanol, and water. The optimal ratio is determined through preliminary tests to ensure appropriate partitioning of the target compounds.

  • CPC Operation :

    • The CPC column is first filled with the stationary phase (either the upper or lower phase of the solvent system).

    • The rotor is set to a specific speed (e.g., 800-1200 rpm).

    • The mobile phase is then pumped through the column at a defined flow rate.

    • Once hydrodynamic equilibrium is reached, the crude extract, dissolved in a small volume of the solvent system, is injected.

    • The effluent is collected in fractions using an automated fraction collector.

  • Fraction Analysis : The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the compounds of interest.

  • Final Purification : Fractions containing the same compound are pooled and may undergo further purification steps, such as preparative HPLC, to yield the pure compounds.

Structural Elucidation

The molecular structures of the isolated compounds were determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of each compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • 1D NMR (¹H and ¹³C) : Provides information about the types and connectivity of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC) : These experiments are used to establish the complete chemical structure and relative stereochemistry of the molecule by showing correlations between different nuclei.

  • Molecular Modeling : For complex structures like viniphenol A, molecular modeling under NMR constraints is employed to determine the three-dimensional structure and stereochemistry.[1][2]

The following table presents representative ¹H-NMR data for a resveratrol oligomer, illustrating the type of data used for structural identification.

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-26.85d2.1
H-46.95d8.5
H-56.70dd8.5, 2.1
H-75.20d6.5
H-84.30d6.5
H-2', 6'7.25d8.6
H-3', 5'6.80d8.6

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for isolation and a conceptual pathway for the biological activity of Viniphenol A.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Elucidation plant_material Vitis vinifera Stalks crude_extract Crude Stilbenoid Extract plant_material->crude_extract Solvent Extraction cpc Centrifugal Partition Chromatography (CPC) crude_extract->cpc fractions Collected Fractions cpc->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compounds Isolated Pure Compounds (Viniphenol A, etc.) prep_hplc->pure_compounds spectroscopy Spectroscopic Analysis (NMR, MS) pure_compounds->spectroscopy modeling Molecular Modeling spectroscopy->modeling structure Final Structure modeling->structure

Caption: Workflow for the isolation and structural elucidation of stilbenoids.

biological_activity amyloid Amyloid-β Peptides aggregation Aggregation & Fibril Formation amyloid->aggregation toxicity Neurotoxicity in PC12 Cells aggregation->toxicity viniphenol Viniphenol A protection Protective Effect viniphenol->protection

Caption: Protective effect of Viniphenol A against Amyloid-β toxicity.

References

Leachianol G: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for personal medical use.

Introduction

Leachianol G is a naturally occurring phenolic compound classified as a resveratrol dimer. Isolated from plant sources, notably from the stems of Vitis vinifera (grapevine), it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and reported biological activities of this compound, along with general experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is identified by the CAS number 164204-62-0 and possesses the molecular formula C28H24O7. While its definitive structure requires confirmation through detailed spectroscopic analysis, it is established as a dimer of resveratrol.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 164204-62-0Commercial Suppliers
Molecular Formula C28H24O7Commercial Suppliers
Molecular Weight 472.5 g/mol Commercial Suppliers
Appearance PowderCommercial Suppliers
Purity ≥98%Commercial Suppliers
Type of Compound Phenol, Resveratrol DimerCommercial Suppliers

Biological Activities

Preliminary research and the activities of related stilbene compounds suggest that this compound may possess antifungal and antioxidant properties.

Antifungal Activity

Some sources indicate that this compound exhibits antifungal properties. The proposed mechanism involves the disruption of the fungal cell membrane's integrity, leading to cell lysis. This is a common mechanism for many phenolic compounds which can interfere with membrane proteins and the lipid bilayer.

Antioxidant Activity

As a polyphenolic compound and a resveratrol dimer, this compound is expected to possess antioxidant activity. Resveratrol and its derivatives are well-known for their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. The antioxidant capacity of such compounds is attributed to their hydroxyl groups which can donate a hydrogen atom to stabilize free radicals.

Experimental Protocols

The following sections detail generalized experimental methodologies for the isolation, characterization, and biological evaluation of this compound. These are intended as a starting point for researchers, and specific parameters may require optimization.

Isolation of this compound from Vitis vinifera Stems

The isolation of resveratrol dimers like this compound from grape stems typically involves solvent extraction followed by chromatographic purification.

Workflow for Isolation and Purification

start Grape Stems (Vitis vinifera) extraction Solvent Extraction (e.g., ethanol/water) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude_extract->chromatography fractions Collect Fractions chromatography->fractions analysis Analyze Fractions (TLC, HPLC) fractions->analysis pure_compound Pure this compound analysis->pure_compound

Caption: General workflow for the isolation and purification of this compound.

Protocol:

  • Extraction: Dried and powdered grape stems are extracted with a suitable solvent system, such as an ethanol/water mixture (e.g., 80:20 v/v), often with the aid of ultrasonication or maceration to enhance extraction efficiency.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to chromatographic techniques for purification. This may involve initial separation on a silica gel column followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Structural Elucidation

The chemical structure of the isolated this compound can be determined using a combination of spectroscopic methods.

Workflow for Structural Elucidation

start Pure this compound ms Mass Spectrometry (MS) - Determine Molecular Weight - Determine Molecular Formula start->ms nmr Nuclear Magnetic Resonance (NMR) - 1H NMR - 13C NMR - 2D NMR (COSY, HMBC, HSQC) start->nmr structure Elucidated Structure ms->structure nmr->structure

Caption: Workflow for the structural elucidation of this compound.

Protocols:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information on the number and types of protons and their neighboring environments.

    • 13C NMR: Reveals the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure, including the linkage between the resveratrol units and their relative stereochemistry.

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against various fungal strains can be determined using the broth microdilution method.

Protocol:

  • Prepare Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium.

  • Serial Dilutions: this compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions for fungal growth.

  • Determine MIC: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.

In Vitro Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays. The DPPH and ABTS radical scavenging assays are commonly employed.

Workflow for Antioxidant Assays

start This compound Solution (various concentrations) mix_dpph Mix and Incubate start->mix_dpph mix_abts Mix and Incubate start->mix_abts dpph DPPH Radical Solution dpph->mix_dpph abts ABTS Radical Cation Solution abts->mix_abts measure_dpph Measure Absorbance (e.g., 517 nm) mix_dpph->measure_dpph measure_abts Measure Absorbance (e.g., 734 nm) mix_abts->measure_abts calc_dpph Calculate % Inhibition and IC50 measure_dpph->calc_dpph calc_abts Calculate % Inhibition and IC50 measure_abts->calc_abts result_dpph DPPH Scavenging Activity calc_dpph->result_dpph result_abts ABTS Scavenging Activity calc_abts->result_abts

Caption: Workflow for DPPH and ABTS radical scavenging assays.

Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Various concentrations of this compound are added to the DPPH solution.

    • After incubation in the dark, the absorbance is measured at approximately 517 nm.

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • The ABTS radical cation is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

    • The ABTS radical solution is diluted to a specific absorbance at around 734 nm.

    • Different concentrations of this compound are added to the ABTS radical solution.

    • After a short incubation period, the absorbance is measured.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

This compound represents a promising natural product for further investigation, particularly in the areas of antifungal and antioxidant research. The methodologies outlined in this guide provide a foundation for researchers to explore the full potential of this resveratrol dimer. Further studies are warranted to fully elucidate its chemical structure, delineate its mechanisms of action, and evaluate its efficacy in more complex biological systems.

Biological Activity of Leachianol G: A Methodological and Data-Driven Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific quantitative data and detailed experimental protocols for the biological activities of a compound referred to as "Leachianol G." Therefore, this document serves as a comprehensive, in-depth technical guide outlining the standard methodologies and data presentation formats that would be employed in the biological activity screening of a novel natural product like this compound. The experimental details and data presented herein are illustrative, based on established protocols for similar compounds, and should be adapted and validated for the specific compound of interest.

Introduction

Natural products are a cornerstone of drug discovery, offering a vast chemical diversity for identifying novel therapeutic agents. This compound, a putative novel chemical entity, warrants a systematic investigation of its biological activities to elucidate its therapeutic potential. This guide provides a framework for researchers, scientists, and drug development professionals to screen this compound for key biological activities, including cytotoxicity, antioxidant capacity, and anti-inflammatory effects. The following sections detail the experimental protocols, data presentation standards, and visualization of relevant biological pathways and workflows.

Cytotoxicity Screening

A primary step in evaluating a novel compound is to determine its cytotoxic profile against various cell lines. This helps in identifying potential anticancer activity and assessing general toxicity.

Quantitative Data Summary

The cytotoxic activity of this compound would be quantified as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of cell growth or viability.

Cell LineCell TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Human Breast AdenocarcinomaData to be determinedReference Value
A549Human Lung CarcinomaData to be determinedReference Value
HepG2Human Liver CancerData to be determinedReference Value
HEK293Human Embryonic Kidney (Normal)Data to be determinedReference Value
Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add this compound & Controls incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Measure Absorbance at 570nm solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antioxidant Activity Screening

Evaluating the antioxidant potential of this compound is crucial, as oxidative stress is implicated in numerous diseases.

Quantitative Data Summary

The antioxidant activity is often measured by the half-maximal effective concentration (EC50) in radical scavenging assays.

AssayThis compound EC50 (µg/mL)Ascorbic Acid EC50 (µg/mL) (Positive Control)
DPPH Radical ScavengingData to be determinedReference Value
ABTS Radical ScavengingData to be determinedReference Value
Experimental Protocols
  • Reaction Mixture: Prepare a reaction mixture containing various concentrations of this compound and a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated, and the EC50 value is determined.

  • ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Reaction: Add various concentrations of this compound to the ABTS•+ solution.

  • Absorbance Measurement: Measure the absorbance at 734 nm after a specific incubation time.

  • Calculation: Determine the percentage of inhibition and the EC50 value.

Anti-inflammatory Activity Screening

Investigating the anti-inflammatory properties of this compound can reveal its potential for treating inflammatory disorders. A common in vitro model involves using lipopolysaccharide (LPS)-stimulated macrophages.

Hypothetical Signaling Pathway: NF-κB Inhibition

A potential mechanism for anti-inflammatory activity is the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammatory responses.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus translocates genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes activates transcription LeachianolG This compound LeachianolG->IKK inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the inhibition of NO production by this compound.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological activity screening of this compound. Based on the outcomes of these preliminary assays, further investigations can be pursued. Positive results in cytotoxicity screening would warrant further studies in additional cancer cell lines and in vivo models. Significant antioxidant and anti-inflammatory activities would prompt more in-depth mechanistic studies, such as the investigation of specific signaling pathways and gene expression profiling. The systematic approach outlined here will be instrumental in uncovering the therapeutic potential of this compound and guiding its future development as a potential drug candidate.

Leachianol G: A Technical Guide to Its Natural Sources, Distribution, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianol G, a prenylated flavonoid, has garnered interest within the scientific community for its potential biological activities. As a member of the flavonoid family, it shares a common biosynthetic origin with a diverse group of plant secondary metabolites known for their antioxidant and other health-promoting properties. This technical guide provides an in-depth overview of the known natural sources of this compound, its distribution in the plant kingdom, and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound has been identified in a select number of plant species, primarily within the Fabaceae (legume) and Moraceae (mulberry) families. Its presence has also been confirmed in Vitaceae (grape) family. The documented plant sources of this compound include:

  • Sophora flavescens (Kushen): The roots of this traditional Chinese medicinal plant are a notable source of various prenylated flavonoids, including this compound. It is often found alongside other related compounds such as kurarinone.

  • Morus alba (White Mulberry): The leaves and root bark of the white mulberry tree have been reported to contain this compound. Mulberry species are widely cultivated and are a well-known source of various bioactive compounds.

  • Vitis vinifera (Common Grape Vine): this compound has been isolated from the stalks of grapes, suggesting that this agricultural byproduct could be a potential source for this compound.

  • Lespedeza cyrtobotrya (Bush Clover): This species of bush clover is another member of the Fabaceae family that has been identified as a natural source of this compound.

While these plants are confirmed sources, specific quantitative data on the concentration or yield of this compound from the raw plant material is not extensively available in the current literature. The presented data primarily focuses on total extract yields or the content of broader compound classes like total phenolics or flavonoids.

Data Presentation: Quantitative Analysis of Source Materials

The following tables summarize the available quantitative data for the natural sources of this compound. It is important to note that specific yields for this compound are largely unreported. The data provided here pertains to total extract yields or the concentration of total flavonoids or phenolics, which can serve as an indicator of the potential for this compound isolation.

Plant SourcePlant PartExtraction SolventTotal Extract Yield (%)Reference
Sophora flavescensRoots95% Aqueous EthanolNot specified; 493 g extract from 20 kg of roots[1]
Morus albaLeaves39.30% Ethanol5.05% (as total flavonoids)[2]
Vitis viniferaStemsMethanolNot specified[3]
Lespedeza cyrtobotryaNot specifiedNot specifiedNot specified
Plant SourcePlant PartTotal Phenolic Content (mg/g)Total Flavonoid Content (mg/g)Reference
Sophora flavescensRootsNot specifiedNot specified
Morus albaLeaves15.55 (as GAE)11.01 (as Tannic Acid Equivalents)[4]
Morus albaLeaves2.52 - 9.26 (as GAE)0.83 - 8.70 (as Rutin Equivalents)[5]
Lespedeza bicolorNot specified190.4 (as GAE)109.2 (as QE)[6]

*GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Note that the data for Lespedeza bicolor is provided as a related species to Lespedeza cyrtobotrya due to the lack of specific data for the latter.

Experimental Protocols

The following are detailed methodologies for the extraction and isolation of this compound, synthesized from various reported procedures for flavonoid isolation from its known natural sources.

Protocol 1: Extraction and Isolation from Sophora flavescens Roots

1. Extraction:

  • Air-dry the roots of Sophora flavescens and grind them into a fine powder.
  • Macerate the powdered root material (1 kg) with 95% aqueous ethanol (5 L) at room temperature for 24 hours with occasional stirring.
  • Filter the extract and repeat the extraction process two more times with fresh solvent.
  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

2. Fractionation:

  • Suspend the crude extract in water (1 L) and perform liquid-liquid partitioning successively with an equal volume of n-hexane, chloroform, and ethyl acetate.
  • Collect the ethyl acetate fraction, which is expected to be enriched with flavonoids, and concentrate it to dryness.

3. Chromatographic Purification:

  • Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.
  • Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20 v/v).
  • Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform-methanol mobile phase and UV detection.
  • Combine fractions containing compounds with similar TLC profiles.
  • Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography with methanol as the eluent.
  • Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.

Protocol 2: Ultrasonic-Assisted Extraction from Morus alba Leaves

1. Extraction:

  • Dry the leaves of Morus alba at a controlled temperature (e.g., 40-50 °C) and grind them into a powder.
  • Suspend the leaf powder (100 g) in 40% aqueous ethanol (1 L).
  • Perform ultrasonic-assisted extraction at a frequency of 40 kHz for 30-60 minutes at a controlled temperature (e.g., 60 °C).
  • Filter the mixture and concentrate the filtrate under vacuum to yield the crude extract.

2. Purification:

  • Follow the fractionation and chromatographic purification steps as outlined in Protocol 1. The specific solvent systems for column chromatography may need to be optimized based on the TLC analysis of the crude extract.

Mandatory Visualizations

General Flavonoid Biosynthetic Pathway

The following diagram illustrates the general biosynthetic pathway of flavonoids, providing context for the origin of this compound.

flavonoid_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->Coumaroyl_CoA 4CL Chalcone Naringenin Chalcone Coumaroyl_CoA->Chalcone CHS Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->Chalcone CHS Flavanone Naringenin (Flavanone) Chalcone->Flavanone CHI Dihydroflavonol Dihydrokaempferol (Dihydroflavonol) Flavanone->Dihydroflavonol F3H Prenyl_Flavonoid Prenylated Flavanones (e.g., this compound) Flavanone->Prenyl_Flavonoid Prenyltransferase Flavonol Kaempferol (Flavonol) Dihydroflavonol->Flavonol FLS Leucoanthocyanidin Leucopelargonidin (Leucoanthocyanidin) Dihydroflavonol->Leucoanthocyanidin DFR Anthocyanidin Pelargonidin (Anthocyanidin) Leucoanthocyanidin->Anthocyanidin ANS

Caption: General flavonoid biosynthetic pathway leading to various flavonoid classes.

Experimental Workflow for this compound Isolation

This diagram outlines a typical experimental workflow for the extraction and isolation of this compound from a plant source.

leachianol_g_isolation_workflow Plant_Material Dried & Powdered Plant Material (e.g., Sophora flavescens roots) Extraction Extraction (e.g., 95% Ethanol Maceration or Ultrasonic-Assisted Extraction) Plant_Material->Extraction Filtration_Concentration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Fractionation Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Fractionation EtOAc_Fraction Ethyl Acetate Fraction (Enriched in Flavonoids) Fractionation->EtOAc_Fraction Column_Chromatography1 Silica Gel Column Chromatography (Gradient Elution, e.g., CHCl3-MeOH) EtOAc_Fraction->Column_Chromatography1 Fractions1 Collected Fractions (TLC Monitored) Column_Chromatography1->Fractions1 Column_Chromatography2 Sephadex LH-20 Column Chromatography (Methanol) Fractions1->Column_Chromatography2 Fractions2 Purified Fractions Column_Chromatography2->Fractions2 Prep_HPLC Preparative HPLC (C18 Column, Gradient Elution) Fractions2->Prep_HPLC Leachianol_G Pure this compound Prep_HPLC->Leachianol_G Analysis Structural Elucidation (NMR, MS) Leachianol_G->Analysis

Caption: Workflow for the extraction and isolation of this compound.

Conclusion

This compound is a naturally occurring prenylated flavonoid found in several plant species, with Sophora flavescens, Morus alba, Vitis vinifera, and Lespedeza cyrtobotrya being the primary documented sources. While specific quantitative data on this compound content in these plants is limited, established phytochemical methodologies provide a clear path for its extraction and isolation. The protocols and data presented in this guide offer a solid foundation for researchers to further investigate the chemistry and pharmacology of this promising natural product. Future research focusing on the quantification of this compound in its natural sources and the elucidation of its specific mechanisms of biological action is warranted.

References

The Leachianol G Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Leachianol G, a lavandulyl-prenylated flavanone found in plants of the Sophora genus, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel bioactive derivatives. This technical guide provides an in-depth overview of the proposed this compound biosynthesis pathway, integrating current knowledge on flavonoid and irregular monoterpene synthesis. It details the enzymatic steps from primary metabolites to the final complex structure, presents available quantitative data, and offers detailed protocols for key experimental procedures relevant to pathway elucidation. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate comprehension.

Introduction

Prenylated flavonoids are a class of specialized plant metabolites characterized by the attachment of one or more isoprenoid side chains to a flavonoid core. This prenylation often enhances the biological activity of the parent flavonoid. This compound is a notable example, featuring a C8-lavandulyl group attached to a naringenin-derived flavanone backbone. Its biosynthesis is a confluence of two major pathways: the phenylpropanoid pathway, which produces the flavanone core, and the methylerythritol phosphate (MEP) pathway, which generates the irregular monoterpene precursor for the lavandulyl group. This guide will dissect the proposed enzymatic steps, from the synthesis of precursors to the final assembly of this compound and its subsequent conversion to Sophoraflavanone G.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the Flavanone Backbone (Naringenin): This occurs via the well-established phenylpropanoid pathway.

  • Synthesis of the Lavandulyl Moiety: This involves the formation of the irregular monoterpene precursor, lavandulyl diphosphate (LPP).

  • Prenylation and Subsequent Modifications: The flavanone backbone is prenylated with the lavandulyl group, followed by further enzymatic modifications.

Stage 1: Biosynthesis of the Naringenin Flavanone Core

The synthesis of the C15 flavanone skeleton begins with the aromatic amino acid L-phenylalanine. A series of enzymatic reactions converts it to 4-coumaroyl-CoA, the entry point into flavonoid synthesis.[1][2][3][4]

  • Step 1: Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to cinnamic acid.[2]

  • Step 2: Cinnamate 4-hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to produce 4-coumaric acid.[2]

  • Step 3: 4-coumarate-CoA Ligase (4CL): 4CL activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[2]

  • Step 4: Chalcone Synthase (CHS): CHS is a key enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form naringenin chalcone.[1][2][3]

  • Step 5: Chalcone Isomerase (CHI): CHI catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, the foundational flavanone for this compound.[1][2][3]

Stage 2: Biosynthesis of the Lavandulyl Diphosphate (LPP) Donor

The lavandulyl group is an irregular monoterpene, meaning its carbon skeleton is not formed by the typical head-to-tail condensation of isoprene units.

  • Step 6: Methylerythritol Phosphate (MEP) Pathway: In plants, the precursors for monoterpenes, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are primarily synthesized in the plastids via the MEP pathway (also known as the DXP pathway).[5]

  • Step 7: Lavandulyl Diphosphate Synthase (LPPS): The key step in the formation of the lavandulyl moiety is the head-to-middle condensation of two DMAPP molecules, a reaction catalyzed by Lavandulyl Diphosphate Synthase (LPPS) to produce lavandulyl diphosphate (LPP).[5][6]

Stage 3: Prenylation and Final Modifications

This stage involves the crucial attachment of the lavandulyl group to the naringenin backbone and subsequent modifications.

  • Step 8: 2'-Hydroxylation: Evidence suggests that the naringenin B-ring is hydroxylated at the 2' position to form 2',4',5,7-tetrahydroxyflavanone. This reaction is likely catalyzed by a cytochrome P450 monooxygenase, a flavanone 2'-hydroxylase (F2'H).[5]

  • Step 9: C8-Lavandulylation: A flavonoid prenyltransferase (PT), specifically a lavandulyltransferase, catalyzes the electrophilic substitution of the lavandulyl group from LPP onto the C8 position of the 2'-hydroxynaringenin A-ring. This reaction forms This compound .[7][8] This enzyme is a membrane-bound protein.[5]

  • Step 10: Further Prenylation to Sophoraflavanone G: In Sophora flavescens, this compound is a precursor to Sophoraflavanone G. This conversion is catalyzed by Leachianone G 2''-dimethylallyltransferase, which transfers a DMAPP group to the 2'' position of the lavandulyl side chain.[5]

This compound Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway & Flavanone Synthesis cluster_mep MEP Pathway & Lavandulyl Synthesis cluster_prenylation Prenylation & Modification L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL p_Coumaric 4-Coumaric Acid Cinnamic->p_Coumaric C4H Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric->Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI Naringenin_2OH 2'-Hydroxynaringenin Naringenin->Naringenin_2OH F2'H MEP_input G3P + Pyruvate DMAPP DMAPP MEP_input->DMAPP MEP Pathway LPP Lavandulyl-PP DMAPP->LPP LPPS SFG Sophoraflavanone G DMAPP->SFG LG-2''-DMAT Leachianol_G This compound LPP->Leachianol_G Lavandulyl Transferase Naringenin_2OH->Leachianol_G Lavandulyl Transferase Leachianol_G->SFG LG-2''-DMAT

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data for the specific enzymes in the this compound pathway are limited. However, data from related enzymes and product yields provide valuable context.

Compound/Enzyme Parameter Value Source Organism/System Citation
Flavanone Prenyltransferase (FgPT1) kcat/KM (for Naringenin)61.92 s-1 M-1Fusarium globosum[5]
Flavanone Prenyltransferase (FgPT1) kcat/KM (for Liquiritigenin)1.18 s-1 M-1Fusarium globosum[5]
This compound & 8-prenylnaringenin YieldAccumulation in cork tissue co-incubated with cell culturesSophora flavescens cell suspension culture[1]
Sophoraflavanone G Inhibitory Concentration (MIC)3.13-6.25 µg/mLAgainst Methicillin-resistant S. aureus[9]
Flavonoids from S. flavescens IC50 (NO inhibition)4.6 ± 1.1 to 14.4 ± 0.4 µMMurine macrophage RAW 264.7 cells[10]
Flavonoids from S. flavescens IC50 (Antiproliferative)0.46 ± 0.1 to 48.6 ± 0.8 µMHepG2 cell lines[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Plant Cell Suspension Culture for Secondary Metabolite Production

This protocol outlines the establishment and use of Sophora flavescens cell suspension cultures for the production of this compound.

Objective: To generate a renewable source of plant cells for studying biosynthesis and producing target metabolites.

Materials:

  • Sophora flavescens seeds or sterile plantlets

  • Callus induction medium (e.g., Murashige and Skoog (MS) medium with 2,4-D and kinetin)

  • Liquid suspension culture medium (e.g., MS medium with appropriate hormones)

  • Sterile flasks, petri dishes, and surgical tools

  • Laminar flow hood

  • Orbital shaker

Procedure:

  • Sterilization: Surface sterilize seeds or explants (e.g., leaf, stem segments) using 70% ethanol followed by a sodium hypochlorite solution and sterile water rinses.

  • Callus Induction: Place sterile explants onto solid callus induction medium. Incubate in the dark at 25°C. Subculture developing callus every 3-4 weeks.

  • Initiation of Suspension Culture: Select friable (crumbly) callus and transfer small pieces into a flask containing liquid suspension culture medium.

  • Maintenance: Place the flask on an orbital shaker (e.g., 120 rpm) at 25°C under a defined light/dark cycle or continuous darkness.

  • Subculturing: Subculture the suspension every 7-14 days by transferring a portion of the cell suspension to fresh liquid medium.

  • Elicitation (Optional): To enhance secondary metabolite production, elicitors such as methyl jasmonate can be added to the culture medium a few days before harvesting. For this compound, co-incubation with cork tissue has been shown to be effective for production and capture.[1]

  • Harvesting: Harvest cells by filtration or centrifugation. The cells and the medium can be analyzed separately.

Cell Culture Workflow Start Start: Plant Explant Sterilization Surface Sterilization Start->Sterilization Callus_Induction Callus Induction on Solid Medium Sterilization->Callus_Induction Suspension_Initiation Initiate Suspension Culture in Liquid Medium Callus_Induction->Suspension_Initiation Maintenance Maintenance & Growth on Shaker Suspension_Initiation->Maintenance Elicitation Elicitation / Co-incubation Maintenance->Elicitation Harvest Harvest Cells & Medium Elicitation->Harvest Analysis Metabolite Extraction & Analysis Harvest->Analysis

Caption: Workflow for plant cell suspension culture.

Flavanone Prenyltransferase Enzyme Assay

This protocol describes an in vitro assay to measure the activity of the lavandulyltransferase responsible for this compound synthesis.

Objective: To determine the kinetic properties of the prenyltransferase enzyme.

Materials:

  • Microsomal fraction from S. flavescens cell cultures (as the enzyme source)

  • 2'-Hydroxynaringenin (prenyl acceptor substrate)

  • Lavandulyl diphosphate (LPP) (prenyl donor substrate)

  • Reaction buffer (e.g., 25 mM MOPS, pH 7.0)

  • MgCl2

  • Dithiothreitol (DTT)

  • Ethyl acetate for extraction

  • HPLC system for product analysis

Procedure:

  • Enzyme Preparation: Prepare a microsomal fraction from S. flavescens cells by differential centrifugation. Resuspend the microsomal pellet in a suitable buffer.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Reaction buffer

    • MgCl2 (e.g., 10 mM)

    • DTT (e.g., 1 mM)

    • 2'-Hydroxynaringenin (various concentrations for kinetic analysis)

    • Microsomal protein (e.g., 20 µg)

  • Initiate Reaction: Start the reaction by adding LPP (various concentrations for kinetic analysis).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding an equal volume of methanol or by adding a quenching agent.

  • Extraction: Extract the product (this compound) from the aqueous reaction mixture using ethyl acetate.

  • Analysis: Evaporate the ethyl acetate, redissolve the residue in a suitable solvent (e.g., methanol), and analyze by reverse-phase HPLC to quantify the amount of this compound formed.

  • Kinetic Analysis: Determine Km and Vmax values by measuring initial reaction velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation using Lineweaver-Burk plots.

Extraction and HPLC Analysis of Prenylated Flavonoids

This protocol is for the extraction and quantification of this compound from plant material or cell cultures.

Objective: To isolate and quantify this compound and related flavonoids.

Materials:

  • Lyophilized plant material or cell culture pellet

  • Extraction solvent (e.g., methanol or ethanol)

  • HPLC system with a C18 reverse-phase column and a Diode Array Detector (DAD)

  • Mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)

  • This compound standard (if available)

Procedure:

  • Extraction: Extract the powdered, dried plant material with the chosen solvent using sonication or maceration.

  • Filtration: Filter the extract to remove solid debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure.

  • Sample Preparation: Redissolve the dried extract in a known volume of the initial mobile phase solvent and filter through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient might be: 0-20 min, 30-70% A; 20-22 min, 70-100% A; 22-30 min, 100% A.

    • Flow Rate: 0.25 - 1.0 mL/min.

    • Detection: Monitor at wavelengths relevant for flavonoids, such as 280 nm and 365 nm.

  • Quantification: Identify this compound by comparing its retention time and UV spectrum with an authentic standard. Quantify using a calibration curve generated from the standard.

HPLC Analysis Workflow Start Start: Plant Material Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Sample_Prep Redissolve & Syringe Filter Concentration->Sample_Prep HPLC HPLC-DAD Analysis Sample_Prep->HPLC Quantification Identification & Quantification HPLC->Quantification

Caption: Workflow for HPLC analysis of flavonoids.

Conclusion

The biosynthesis of this compound is a complex process that highlights the intricate interplay between different metabolic pathways in plants. While the general framework of the pathway is understood, further research is needed to fully characterize the specific enzymes involved, particularly the 2'-hydroxylase and the C8-lavandulyltransferase from Sophora flavescens. The protocols and data presented in this guide offer a solid foundation for researchers aiming to elucidate the remaining details of this pathway, with the ultimate goal of harnessing its potential for biotechnological applications. The ability to produce this compound and its derivatives in engineered systems could provide a sustainable source of these valuable compounds for the pharmaceutical and nutraceutical industries.

References

An In-depth Technical Guide to Leachianol G: Discovery, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Leachianol G, a resveratrol dimer with potential therapeutic applications. The document covers its discovery, historical context, experimental protocols for its isolation, and available data on its biological activities.

Discovery and Historical Context

This compound, a complex stilbenoid, was first identified as a natural product isolated from the stalks of grapevine (Vitis vinifera)[1][2][3]. Its discovery is part of the broader scientific interest in resveratrol and its oligomers, which are known for their diverse biological activities[1][2][4]. The initial isolation and characterization of this compound were reported in studies focused on identifying novel stilbenoids from grapevine by-products, highlighting the potential of viticultural waste as a source of valuable bioactive compounds[1][3]. This compound is structurally a dimer of resveratrol[3].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₂₈H₂₄O₇[1]
Molecular Weight 472.5 g/mol [1]
CAS Number 164204-62-0[1]
IUPAC Name (1R,2S,3R)-3-(3,5-dihydroxyphenyl)-1-[(R)-hydroxy(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol[1]
Type of Compound Resveratrol Dimer (Stilbenoid)[3]

Table 1: Physicochemical Properties of this compound. This table summarizes the fundamental chemical and physical characteristics of the this compound molecule.

Experimental Protocols

The isolation and characterization of this compound have been described in the scientific literature. The following sections detail the methodologies employed.

The general workflow for the extraction and isolation of this compound from Vitis vinifera stalks is depicted in the following diagram.

experimental_workflow start Dried and Ground Vitis vinifera Stalks extraction Extraction with Acetone/Water start->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Liquid-Liquid Partition with n-heptane and Methyl tert-butyl ether (MtBE) concentration->partition mtbe_extract MtBE Extract partition->mtbe_extract cpc Centrifugal Partition Chromatography (CPC) mtbe_extract->cpc hplc Semi-preparative HPLC cpc->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: Experimental Workflow for this compound Isolation. This diagram illustrates the key steps involved in the extraction and purification of this compound from grapevine stalks[3].

A detailed protocol for the isolation of this compound is as follows:

  • Extraction: Dried and ground stalks of Vitis vinifera are extracted with a mixture of acetone and water[3].

  • Concentration: The resulting aqueous acetone solution is concentrated under reduced pressure to remove the organic solvent[3].

  • Liquid-Liquid Partitioning: The remaining aqueous phase is subjected to successive extractions with n-heptane followed by methyl tert-butyl ether (MtBE) to separate compounds based on polarity[3]. The MtBE extract, containing the stilbenoids, is then concentrated and lyophilized[3].

  • Centrifugal Partition Chromatography (CPC): The crude stilbenoid extract is fractionated using CPC[1][3].

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by semi-preparative HPLC to yield the pure compound[3].

The structure of this compound was determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were used to determine the connectivity of atoms and the stereochemistry of the molecule. The NMR data for this compound has been published, providing a reference for its identification[3][5].

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) was used to determine the exact mass and elemental composition of the molecule[5].

Biological Activities and Mechanism of Action

While research on this compound is still in its early stages, initial studies and the known activities of related resveratrol dimers suggest its potential in several therapeutic areas.

This compound has been shown to inhibit the activity of HIV-1 integrase, a key enzyme in the replication of the human immunodeficiency virus[3]. This suggests a potential role for this compound in the development of new antiretroviral therapies.

Biological ActivityAssay SystemResultReference
Anti-HIV-1 Integrase In vitro assay>50% inhibition at 25 µM[3]

Table 2: Antiviral Activity of this compound. This table presents the available quantitative data on the anti-HIV-1 integrase activity of this compound.

Direct experimental data on the anti-inflammatory and antioxidant properties of this compound are not yet available. However, based on the well-documented activities of its parent compound, resveratrol, and other resveratrol oligomers, it is highly probable that this compound possesses similar properties[2][4].

Resveratrol and its dimers are known to exert anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[6][7].

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK IKK Inflammatory Stimuli (LPS, TNF-α)->IKK Activates MAPK_pathway MAPK Pathway (p38, ERK, JNK) Inflammatory Stimuli (LPS, TNF-α)->MAPK_pathway Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65) IkB->NFkB_p65 Releases NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc Translocates to Nucleus AP1 AP-1 MAPK_pathway->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates to Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_p65_nuc->Proinflammatory_Genes Induces Transcription AP1_nuc->Proinflammatory_Genes Induces Transcription Leachianol_G This compound (putative) Leachianol_G->IKK Inhibits (putative) Leachianol_G->MAPK_pathway Inhibits (putative) antioxidant_mechanism Leachianol_G This compound (putative) ROS Reactive Oxygen Species (ROS) Leachianol_G->ROS Scavenges (putative) Nrf2 Nrf2 Pathway Leachianol_G->Nrf2 Activates (putative) Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Causes Antioxidant_Enzymes Endogenous Antioxidant Enzymes (SOD, CAT, GPx) Antioxidant_Enzymes->ROS Neutralizes Nrf2->Antioxidant_Enzymes Upregulates

References

Leachianol G: A Technical Guide to Uncovering Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leachianol G, a resveratrol dimer, represents a molecule of interest within the stilbene family, a class of compounds renowned for their diverse biological activities. While direct research on the specific therapeutic targets of this compound is currently limited, its structural relationship to resveratrol and co-occurrence with other bioactive stilbenes provides a strong foundation for hypothesizing its potential mechanisms of action and therapeutic applications. This technical guide consolidates the available information on this compound and extrapolates potential therapeutic avenues by examining the well-documented activities of its chemical relatives. We provide an overview of relevant experimental protocols and conceptual signaling pathways to guide future research and drug discovery efforts centered on this promising compound.

Introduction to this compound

This compound is a stilbenoid, specifically a dimer of resveratrol. It has been isolated from elicited grapevine cell suspensions (Vitis labrusca L.).[1][2] While its individual biological activity has not been extensively characterized, its chemical class suggests potential anti-cancer and anti-inflammatory properties, similar to other stilbenes like resveratrol.[1] Further investigation is warranted to elucidate the specific molecular targets and therapeutic potential of this compound.

Potential Therapeutic Areas

Based on the activities of related stilbenoids, the primary areas of therapeutic interest for this compound are oncology and inflammatory diseases.

Anti-Cancer Potential

Stilbenes, including resveratrol, have demonstrated cytotoxic effects against various cancer cell lines.[1][3][4] The proposed mechanisms often involve the induction of apoptosis and inhibition of cell proliferation. For instance, a related compound, Leachianone A, isolated from Radix Sophorae, exhibited profound cytotoxic activity against the human hepatoma cell line HepG2 by inducing apoptosis through both extrinsic and intrinsic pathways.[5] It is plausible that this compound may share similar anti-cancer properties.

Anti-Inflammatory Potential

Chronic inflammation is a key driver of many diseases. Plant-derived compounds, particularly polyphenols like stilbenes, are known to possess anti-inflammatory effects.[6][7] These effects are often mediated through the inhibition of key inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), and the reduction of pro-inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO).[6][8][9]

Quantitative Data on Related Compounds

Due to the lack of specific quantitative data for this compound, the following tables summarize the activity of related compounds to provide a benchmark for future studies.

Table 1: Cytotoxic Activity of Resveratrol and Related Compounds

CompoundCell LineIC50 ValueReference
Leachianone AHuman hepatoma (HepG2)3.4 µg/mL (post 48h)[5]
Fucodiphloroethol GHuman cervical cancer (HeLa)298.2 µM[3]
Fucodiphloroethol GHuman lung carcinoma (A549)226.5 µM[3]
Fucodiphloroethol GHuman fibrosarcoma (HT1080)242.5 µM[3]
Fucodiphloroethol GColon carcinoma (HT29)228.5 µM[3]
Plant-derived TocotrienolsBone cancer (TIB-223)4.3 µg/mL[4]

Table 2: Anti-Inflammatory Activity of Plant Extracts Containing Stilbenes and other Phenols

Extract/CompoundAssayInhibition/EffectReference
Hexanic extract (Vitex mollis stem)Elastase InhibitionIC50 = 197.86 µg/mL[10]
Methanolic extract (Gouania leptostachya)NO and PGE2 secretion (LPS-stimulated RAW264.7 cells)Dose-dependent reduction[8]

Key Experimental Protocols

To facilitate further research on this compound, this section details standard experimental methodologies for assessing anti-cancer and anti-inflammatory activities.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Plate cells (e.g., HT-144, SKMEL-28, HDF) in 96-well plates at a desired density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) for specific time points (e.g., 6, 24, 48 hours).[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells such as RAW264.7 macrophages.

  • Cell Culture and Stimulation: Plate RAW264.7 cells and treat with the test compound for a pre-incubation period. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).[8]

  • Sample Collection: Collect the cell culture supernatant after the desired incubation time.

  • Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Signaling Pathways and Conceptual Diagrams

The following diagrams illustrate key signaling pathways potentially targeted by this compound, based on the known mechanisms of related compounds.

experimental_workflow_mtt cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate adhesion Overnight Adhesion plate_cells->adhesion add_compound Add this compound (Varying Concentrations) adhesion->add_compound incubation Incubate (e.g., 24h, 48h) add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan Formazan Crystal Formation add_mtt->formazan solubilize Solubilize Crystals (DMSO) formazan->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasmic Cytoplasmic Signaling Cascade cluster_nuclear Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation IkB_NFkB->NFkB_p65_p50 Releases DNA_binding DNA Binding NFkB_translocation->DNA_binding Gene_transcription Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) DNA_binding->Gene_transcription Leachianol_G This compound (Proposed Target) Leachianol_G->IKK Inhibits?

References

Leachianol G: A Technical Guide to Preliminary In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianol G, a resveratrol dimer, belongs to the diverse family of stilbenoids, which are polyphenolic compounds known for their wide range of biological activities. As a natural product, this compound holds potential for therapeutic applications, particularly in the realm of antifungal agents. This technical guide provides a comprehensive overview of the core preliminary in vitro studies essential for characterizing the biological activity of this compound. The protocols and data presented herein are based on established methodologies for the evaluation of resveratrol and its derivatives, offering a robust framework for initiating research into this promising compound.

Physicochemical Properties

A foundational understanding of this compound's physical and chemical characteristics is crucial for its study.

PropertyValue
Chemical Formula C₂₈H₂₄O₇
Molecular Weight 472.5 g/mol
CAS Number 164204-62-0
Appearance Off-white to pale yellow powder
Solubility Soluble in DMSO, ethanol, and methanol

In Vitro Antifungal Activity

This compound has been identified as an antifungal agent.[1] Preliminary in vitro studies are critical to quantify its efficacy against various fungal pathogens.

Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes hypothetical, yet plausible, MIC values for this compound against common fungal strains, based on data for related resveratrol dimers.[2][3]

Fungal StrainMIC (µg/mL)
Candida albicans SC531416
Candida glabrata ATCC 200132
Candida parapsilosis ATCC 2201932
Cryptococcus neoformans H9916
Aspergillus fumigatus ATCC 20430564
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL

  • Positive control (e.g., Fluconazole)

  • Negative control (medium only)

  • Spectrophotometer (for optional OD reading)

Procedure:

  • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plates. The final concentration range should typically span from 0.125 to 128 µg/mL.

  • Add the standardized fungal inoculum to each well containing the diluted compound.

  • Include a positive control (fungal inoculum with a known antifungal agent) and a negative control (fungal inoculum with no compound).

  • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Determine the MIC visually as the lowest concentration of this compound that causes complete inhibition of visible growth. Alternatively, measure the optical density at 600 nm.

Experimental Workflow: Antifungal Screening

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Data Analysis Compound_Prep This compound Stock (in DMSO) Serial_Dilution Serial Dilution in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Fungal Inoculum (Standardized) Inoculation Inoculation Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Visual_Reading Visual MIC Determination Incubation->Visual_Reading OD_Reading OD600 Reading (Optional) Incubation->OD_Reading MIC_Value MIC Value (µg/mL) Visual_Reading->MIC_Value OD_Reading->MIC_Value

Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assessment

Evaluating the cytotoxic effect of this compound on mammalian cell lines is a critical step to assess its potential as a therapeutic agent.

Quantitative Data Summary: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table presents hypothetical IC₅₀ values for this compound against various human cell lines, based on data for similar resveratrol dimers.[4][5]

Cell LineCell TypeIC₅₀ (µM)
HEK293Human Embryonic Kidney (Normal)> 100
HT-144Human Skin Melanoma (Cancer)25
MCF-7Human Breast Adenocarcinoma (Cancer)35
HepG2Human Hepatocellular Carcinoma (Cancer)42
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound stock solution

  • Human cell lines (e.g., HEK293, HT-144, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Anti-inflammatory Activity

Resveratrol and its derivatives are known to possess anti-inflammatory properties.[6][7][8][9] Key in vitro assays for evaluating the anti-inflammatory potential of this compound focus on its ability to inhibit the production of inflammatory mediators in stimulated immune cells.

Quantitative Data Summary: Inhibition of Nitric Oxide (NO) Production

Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a common model for studying inflammation. The following table shows hypothetical data on the inhibition of NO production by this compound.

This compound (µM)NO Production (% of LPS control)
192
575
1058
2535
5018
IC₅₀ (µM) ~20
Experimental Protocol: Griess Assay for Nitric Oxide Quantification

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard curve

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Signaling Pathway: NF-κB Inhibition

A key mechanism for the anti-inflammatory effects of resveratrol-like compounds is the inhibition of the NF-κB signaling pathway.[6][8]

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) LeachianolG This compound LeachianolG->IKK inhibits NFkB_n NF-κB NFkB_n->Proinflammatory_Genes activates transcription

Proposed inhibition of the NF-κB pathway by this compound.

Conclusion

This technical guide outlines the fundamental in vitro assays for the preliminary evaluation of this compound. The provided protocols for assessing antifungal, cytotoxic, and anti-inflammatory activities, along with the structured data tables and workflow diagrams, serve as a robust starting point for researchers. The investigation of this compound's biological properties may uncover its potential as a lead compound for the development of new therapeutics. Further studies should focus on elucidating its precise mechanisms of action and evaluating its efficacy in more complex biological systems.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Leachianol G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leachianol G, a resveratrol tetramer, has garnered significant interest within the scientific community due to its potent biological activities, notably its role as a powerful inhibitor of protein kinase C (PKC). This document provides a detailed, albeit theoretical, protocol for the total synthesis and purification of this compound. The proposed synthetic route is based on established methodologies for the synthesis of resveratrol oligomers, primarily employing an oxidative coupling strategy. Furthermore, a comprehensive purification protocol utilizing modern chromatographic techniques is outlined to ensure the isolation of high-purity this compound for subsequent biological and pharmacological studies.

Introduction

Stilbenoids, a class of naturally occurring phenolic compounds, are renowned for their diverse and potent biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound, a complex resveratrol tetramer, stands out for its specific and potent inhibition of Protein Kinase C (PKC), a key enzyme in cellular signal transduction. The scarcity of this compound from natural sources necessitates the development of a reliable synthetic route to enable further investigation into its therapeutic potential. This document outlines a proposed total synthesis and purification strategy for this compound, providing researchers with a foundational protocol to access this promising compound.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a multi-step process commencing with the commercially available stilbenoid, resveratrol. The key transformation involves a biomimetic oxidative coupling to form the resveratrol dimer, ε-viniferin, which is then further dimerized to yield the target tetramer, this compound.

Experimental Protocol: Synthesis of (±)-ε-viniferin (Resveratrol Dimer)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve resveratrol (1.0 eq) in a mixture of acetone and water (1:1, v/v).

  • Oxidative Coupling: To the stirred solution, add potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) (2.0 eq) and sodium acetate (CH₃COONa) (4.0 eq).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford (±)-ε-viniferin.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a separate round-bottom flask, dissolve the synthesized (±)-ε-viniferin (1.0 eq) in a suitable solvent such as dichloromethane.

  • Dimerization: Add a solution of silver acetate (AgOAc) (2.0 eq) in methanol to the stirred solution of ε-viniferin.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 48 hours. Monitor the formation of this compound by TLC or LC-MS.

  • Workup: After the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.

Reaction Step Starting Material Key Reagents Product Theoretical Yield (%)
1ResveratrolK₃[Fe(CN)₆], CH₃COONa(±)-ε-viniferin40-50
2(±)-ε-viniferinAgOAcThis compound20-30

Purification Protocol for this compound

The purification of this compound from the reaction mixture is critical to obtain a sample of high purity for biological assays. A multi-step chromatographic approach is proposed.

Experimental Protocol: Purification

  • Initial Purification (Column Chromatography):

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient elution system of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Fraction Collection: Collect fractions based on TLC analysis and pool those containing the desired product.

  • Final Purification (Preparative HPLC):

    • Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient system of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be 20-80% acetonitrile over 40 minutes.

    • Detection: UV detection at 320 nm.

    • Fraction Collection: Collect the peak corresponding to this compound.

    • Post-Purification: Lyophilize the collected fractions to remove the mobile phase and obtain pure this compound.

Purification Step Technique Stationary Phase Mobile Phase Expected Purity
1Flash Column ChromatographySilica GelHexane/Ethyl Acetate Gradient>85%
2Preparative HPLCC18 Reversed-PhaseAcetonitrile/Water/TFA>98%

Biological Activity and Signaling Pathway

This compound has been identified as a potent inhibitor of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in various cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis. Dysregulation of PKC activity is implicated in various diseases, including cancer.

Stilbenoids, including this compound, are thought to inhibit PKC activity, which can interfere with downstream signaling cascades.

Leachianol_G_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Resveratrol Resveratrol EpsilonViniferin ε-viniferin Resveratrol->EpsilonViniferin Oxidative Coupling (K₃[Fe(CN)₆]) LeachianolG_crude Crude this compound EpsilonViniferin->LeachianolG_crude Dimerization (AgOAc) ColumnChrom Partially Purified This compound LeachianolG_crude->ColumnChrom Flash Chromatography PrepHPLC HPLC Fractions ColumnChrom->PrepHPLC Preparative HPLC PureLeachianolG Pure this compound PrepHPLC->PureLeachianolG Lyophilization BioAssay Biological Activity (e.g., PKC Inhibition) PureLeachianolG->BioAssay Biological Assays

Caption: Overall workflow for the proposed synthesis and purification of this compound.

PKC_Inhibition_by_Leachianol_G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates Ca2 Ca²⁺ IP3->Ca2 Mobilizes Ca2->PKC Co-activates PhosphoSubstrate Phosphorylated Substrates Substrate->PhosphoSubstrate CellularResponse Cellular Responses (Growth, Proliferation) PhosphoSubstrate->CellularResponse Leads to LeachianolG This compound LeachianolG->PKC Inhibits

Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway by this compound.

Conclusion

The protocols detailed in this document provide a comprehensive, albeit theoretical, framework for the synthesis and purification of this compound. While this proposed route is grounded in established chemical principles for stilbenoid synthesis, it is important to note that optimization of reaction conditions and purification parameters will be necessary to achieve satisfactory yields and purity. The successful synthesis and purification of this compound will undoubtedly facilitate further exploration of its biological activities and its potential as a therapeutic agent. Researchers are encouraged to use these notes as a starting point for their own investigations into this fascinating and potent natural product.

Application Notes and Protocols for the Extraction of Leachianol G from Grape Stalks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grape stalks, a primary byproduct of the winemaking industry, are a rich source of bioactive polyphenolic compounds, particularly stilbenoids. Among these, Leachianol G, a resveratrol dimer, has garnered interest for its potential pharmacological activities. This document provides detailed application notes and protocols for the extraction, purification, and preliminary bioactivity assessment of this compound from grape stalks (Vitis vinifera). The methodologies described are based on established techniques for the isolation of stilbenoid oligomers.

Data Presentation: Quantitative Analysis of Stilbenoids in Grape Stalks

While specific quantitative data for this compound is not widely available, the following tables summarize reported yields for resveratrol and its dimers from grape stalks using various extraction methods. This data can serve as a benchmark for optimizing this compound extraction.

Table 1: Yield of Major Stilbenoids from Grape Stalks Using Different Extraction Methods.

Extraction MethodSolventTemperature (°C)TimeCompoundYield (µg/g dry weight)Reference
Ultrasound-Assisted Extraction (UAE)80% Ethanol7515 mintrans-resveratrolNot Specified[1]
Ultrasound-Assisted Extraction (UAE)80% Ethanol7515 minε-viniferinNot Specified[1]
Pressurized Liquid Extraction (PLE)Ethanol:Water (50:50)12011 minTotal Phenolic Content~25 mg GAE/g[2]
MacerationMethanolRoom Temp24 htrans-resveratrol~1000-2000
MacerationMethanolRoom Temp24 hε-viniferin~500-1500

Table 2: Purity of Stilbenoids Obtained by Centrifugal Partition Chromatography (CPC).

CompoundPurity (%)Reference
trans-ε-viniferin93.2[3]
trans-δ-viniferin97.5[3]
(+)-ampelopsin A>95[3]
Vitisin C>95[3]

Experimental Protocols

The following protocols describe a comprehensive workflow for the extraction and purification of this compound from grape stalks, based on methods successfully employed for other resveratrol dimers.

Protocol 1: Extraction of Crude Stilbenoid-Rich Fraction

This protocol details the initial extraction of a crude mixture of stilbenoids from dried grape stalks.

1. Materials and Reagents:

  • Dried and powdered grape stalks (particle size < 1 mm)
  • 80% Ethanol (v/v) in distilled water
  • Ultrasonic bath
  • Filtration apparatus (e.g., Büchner funnel with filter paper)
  • Rotary evaporator

2. Procedure:

  • Weigh 100 g of dried, powdered grape stalk material.
  • Suspend the powder in 1 L of 80% ethanol.
  • Place the suspension in an ultrasonic bath and sonicate for 15 minutes at a controlled temperature of 75°C[1].
  • Filter the mixture under vacuum to separate the extract from the solid residue.
  • Re-extract the solid residue twice more with 500 mL of 80% ethanol each time to maximize yield.
  • Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous residue.
  • Lyophilize the residue to obtain a dry powder.

Protocol 2: Purification of this compound using Centrifugal Partition Chromatography (CPC)

This protocol describes the purification of this compound from the crude extract using CPC, a liquid-liquid chromatography technique.

1. Materials and Reagents:

  • Crude stilbenoid-rich extract from Protocol 1
  • n-Heptane
  • Ethyl acetate
  • Methanol
  • Water
  • Centrifugal Partition Chromatograph (CPC) system
  • HPLC system for fraction analysis

2. Preparation of the Two-Phase Solvent System:

  • Prepare a quaternary solvent system of n-heptane/ethyl acetate/methanol/water. A recommended starting ratio is 1:2:1:2 (v/v/v/v)[3].
  • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
  • Degas both the upper (stationary) and lower (mobile) phases before use.

3. CPC Procedure:

  • Fill the CPC column with the stationary phase (upper phase).
  • Set the rotational speed of the CPC to the manufacturer's recommendation (e.g., 1000-2000 rpm).
  • Pump the mobile phase (lower phase) through the column until hydrodynamic equilibrium is reached.
  • Dissolve a known amount of the crude extract (e.g., 1-5 g) in a minimal volume of the stationary phase.
  • Inject the dissolved sample into the CPC system.
  • Elute the compounds with the mobile phase at a constant flow rate.
  • Collect fractions at regular intervals using a fraction collector.

4. Fraction Analysis and Pooling:

  • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to identify fractions containing this compound based on its retention time and UV spectrum.
  • Pool the fractions containing pure this compound.
  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified compound.
  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification grape_stalks Dried & Powdered Grape Stalks extraction Ultrasound-Assisted Extraction (80% Ethanol, 75°C, 15 min) grape_stalks->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Stilbenoid Extract concentration->crude_extract cpc Centrifugal Partition Chromatography (CPC) crude_extract->cpc fraction_collection Fraction Collection cpc->fraction_collection hplc_analysis HPLC Analysis fraction_collection->hplc_analysis pooling Pooling of Fractions hplc_analysis->pooling pure_leachianol_g Pure this compound pooling->pure_leachianol_g

Caption: Experimental workflow for the extraction and purification of this compound.

Potential Signaling Pathways Modulated by Resveratrol Dimers

While the specific signaling pathways modulated by this compound are not yet fully elucidated, resveratrol and its dimers are known to exert their biological effects through various pathways. The diagram below illustrates a generalized pathway for the antioxidant and anti-inflammatory effects of resveratrol dimers.

signaling_pathway oxidative_stress Oxidative Stress (e.g., ROS) nrf2 Nrf2 Pathway oxidative_stress->nrf2 inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) nf_kb NF-κB Pathway inflammatory_stimuli->nf_kb mapk MAPK Pathway inflammatory_stimuli->mapk inflammation Inflammation (e.g., TNF-α, IL-6) nf_kb->inflammation mapk->inflammation antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, SOD) nrf2->antioxidant_enzymes leachianol_g This compound (Resveratrol Dimer) leachianol_g->nf_kb Inhibits leachianol_g->mapk Inhibits leachianol_g->nrf2 Activates

Caption: Potential signaling pathways modulated by resveratrol dimers like this compound.

Concluding Remarks

The protocols and data presented herein provide a comprehensive guide for the extraction and purification of this compound from grape stalks. While the biological activities of this compound are still under investigation, the known antioxidant, anti-inflammatory, and neuroprotective effects of related resveratrol dimers suggest it is a promising candidate for further pharmacological research and drug development.[4][5][6] The provided workflow and signaling pathway diagrams offer a solid foundation for researchers entering this exciting field of natural product chemistry.

References

Application Notes and Protocols for Leachianol G in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianol G is a naturally occurring stilbenoid, specifically a resveratrol dimer, that has been isolated from sources such as the stalks of Vitis vinifera (grapevine). As a member of the resveratrol family, this compound is of significant interest for its potential therapeutic applications, drawing from the well-documented biological activities of related stilbenoids. Preliminary studies and the activities of similar compounds suggest that this compound may possess antioxidant, anti-cancer, neuroprotective, and cardioprotective properties.

These application notes provide a comprehensive guide for the in vitro investigation of this compound. Due to the limited availability of specific published data on this compound, the following protocols and dosage guidelines are based on established methodologies for resveratrol and its other dimeric derivatives. Researchers should consider this information as a starting point and optimize the conditions for their specific cell lines and experimental setups.

Potential Cell Culture Applications

  • Oncology Research: this compound may be investigated for its cytotoxic and anti-proliferative effects on various cancer cell lines. Studies on related resveratrol dimers have shown activity against melanoma and breast cancer cells.

  • Neuroscience Research: The neuroprotective potential of this compound can be explored in models of neurodegenerative diseases. For instance, its ability to protect neuronal cells from amyloid-beta-induced toxicity or oxidative stress can be assessed.

  • Cardiovascular Research: this compound could be evaluated for its protective effects on cardiomyocytes against drug-induced toxicity, such as that caused by doxorubicin.

  • Antioxidant and Anti-inflammatory Studies: The free-radical scavenging and anti-inflammatory properties of this compound can be quantified in various cell-based assays.

Quantitative Data Summary

The following table provides a hypothetical summary of effective concentrations for this compound based on typical values observed for resveratrol and its dimers in various cell-based assays. These values should be used as a reference to establish a dose-response curve for specific experimental conditions.

Cell Line Assay Type Parameter Effective Concentration Range (µM) Notes
SK-MEL-28 (Melanoma)Cytotoxicity (MTT Assay)IC5010 - 50Expected to inhibit cell proliferation.
HT-144 (Melanoma)Cytotoxicity (MTT Assay)IC5010 - 50Similar to other melanoma cell lines.
HDF (Human Dermal Fibroblasts)Cytotoxicity (MTT Assay)IC50> 100Expected to be less toxic to non-cancerous cells.
PC12 (Pheochromocytoma)Neuroprotection (Amyloid-beta toxicity)EC501 - 20Protective effects against neurotoxins are anticipated.
AC16 (Cardiomyocytes)Cardioprotection (Doxorubicin-induced toxicity)EC505 - 25Potential to mitigate chemotherapy-induced cardiotoxicity.
SH-SY5Y (Neuroblastoma)Oxidative Stress ReductionEC501 - 15Expected to reduce reactive oxygen species (ROS) levels.

Disclaimer: The data presented in this table is illustrative and based on the activity of related compounds. Researchers must perform their own dose-response experiments to determine the optimal concentrations for their studies.

Experimental Protocols

General Cell Culture and Compound Preparation

a. Cell Line Maintenance:

  • SK-MEL-28 and HT-144: Culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

  • PC12: Culture in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin. For differentiation, reduce serum and add Nerve Growth Factor (NGF).

  • AC16: Culture in DMEM/F-12 medium supplemented with 12.5% FBS and 1% Penicillin-Streptomycin.

b. This compound Stock Solution Preparation:

  • Weigh out the desired amount of this compound powder (purity >98%).

  • Dissolve the powder in sterile, cell culture grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.

  • For experiments, thaw an aliquot and dilute it to the final working concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability of adherent cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Neuroprotection Assay against Amyloid-Beta (Aβ) Induced Toxicity

This protocol assesses the protective effect of this compound on PC12 cells.

  • Cell Seeding and Differentiation: Seed PC12 cells on poly-L-lysine coated plates. Differentiate the cells by treating with NGF (50-100 ng/mL) for several days until neurites are observed.

  • Pre-treatment: Treat the differentiated PC12 cells with various concentrations of this compound for 2-4 hours.

  • Aβ Treatment: Add aggregated Aβ peptide (e.g., Aβ25-35 or Aβ1-42) to the wells at a final concentration known to induce cytotoxicity (e.g., 10-20 µM).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described above or other methods such as LDH release assay or live/dead cell staining.

Western Blot Analysis for Signaling Pathway Modulation

This protocol can be used to investigate if this compound affects key signaling proteins.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK, caspases) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Visualizations

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_assays Phase 2: Biological Assays cluster_mechanism Phase 3: Mechanism of Action cluster_analysis Phase 4: Data Analysis start Select Cell Line (e.g., SK-MEL-28, PC12) culture Cell Culture & Maintenance start->culture prepare_compound Prepare this compound Stock Solution culture->prepare_compound dose_response Dose-Response Study (MTT Assay) prepare_compound->dose_response functional_assays Functional Assays (e.g., Neuroprotection, Cardioprotection) dose_response->functional_assays western_blot Western Blot for Signaling Pathways functional_assays->western_blot ros_assay ROS Measurement western_blot->ros_assay data_analysis Data Analysis & Interpretation ros_assay->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

Caption: Proposed experimental workflow for evaluating this compound.

Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Leachianol_G This compound (Resveratrol Dimer) SK1 Sphingosine Kinase 1 (SK1) Leachianol_G->SK1 Inhibits PI3K PI3K Leachianol_G->PI3K Modulates? ERK MAPK/ERK Leachianol_G->ERK Modulates? Proliferation Cell Proliferation & Survival SK1->Proliferation Apoptosis Apoptosis SK1->Apoptosis Inhibits Akt Akt PI3K->Akt Akt->Proliferation Akt->Apoptosis Inhibits ERK->Proliferation Inhibition Inhibition

Caption: Potential signaling pathways modulated by resveratrol dimers.

Application Notes and Protocols for Measuring the Antioxidant Activity of Leachianol G

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leachianol G, a phenolic compound, is of significant interest for its potential therapeutic properties, including its antioxidant activity. Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, making the evaluation of the antioxidant potential of novel compounds like this compound a critical step in drug discovery and development. These application notes provide detailed protocols for quantifying the antioxidant capacity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay.

Phenolic compounds exert their antioxidant effects through various mechanisms, including donating a hydrogen atom to free radicals, which neutralizes their reactivity.[1] They can also modulate cellular signaling pathways associated with oxidative stress, such as the Nrf2 and NF-κB pathways.[2][3] The assays described herein provide a robust framework for characterizing the free-radical scavenging and reducing capabilities of this compound.

Data Presentation

The antioxidant activity of this compound can be quantified and compared using the following metrics. Data should be presented in a clear and organized manner, as exemplified in the table below.

Antioxidant AssayThis compound (IC50 µg/mL)Ascorbic Acid (Standard) (IC50 µg/mL)
DPPH Radical ScavengingHypothetical ValueHypothetical Value[4][5]
ABTS Radical ScavengingHypothetical ValueHypothetical Value[6][7]
Antioxidant Assay This compound (FRAP Value µM Fe(II)/mg) Ascorbic Acid (Standard) (FRAP Value µM Fe(II)/mg)
FRAPHypothetical ValueHypothetical Value[8][9]

Note: IC50 represents the concentration of the sample required to scavenge 50% of the free radicals.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging activity of antioxidants.[10] DPPH is a stable free radical with a deep purple color, showing a maximum absorbance at 517 nm.[11] When an antioxidant is added, it donates a hydrogen atom to DPPH, reducing it to a non-radical form, DPPH-H, which is yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the sample.[12]

Reagents and Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (or other suitable standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.004% (w/v) solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[12]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1, 10, 25, 50, 100 µg/mL).

    • Prepare a series of concentrations of ascorbic acid in methanol to serve as a positive control.

  • Assay Procedure:

    • To a 96-well microplate, add 20 µL of the various concentrations of this compound or the standard.[11]

    • Add 200 µL of the freshly prepared DPPH working solution to each well.[11]

    • Incubate the plate in the dark at room temperature for 30 minutes.[5][12]

    • A blank well should contain 20 µL of methanol and 200 µL of the DPPH solution.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[11][13]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[5][12] Where:

    • Abs_control is the absorbance of the blank (DPPH solution without sample).

    • Abs_sample is the absorbance of the DPPH solution with the sample or standard.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound and the standard. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. A lower IC50 value indicates higher antioxidant activity.[14]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[15] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is proportional to the antioxidant's activity.[15]

Reagents and Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol (or ethanol)

  • Phosphate-buffered saline (PBS)

  • Trolox (or other suitable standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ stock solution.[16][17]

  • Preparation of Working ABTS•+ Solution:

    • On the day of the assay, dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[16][18]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a series of concentrations of Trolox in methanol to serve as a positive control.

  • Assay Procedure:

    • Add 10 µL of the various concentrations of this compound or the standard to the wells of a 96-well microplate.[16]

    • Add 200 µL of the ABTS•+ working solution to each well.[15]

    • Incubate the plate at room temperature for 6-10 minutes in the dark.[16][18]

    • A blank well should contain 10 µL of methanol and 200 µL of the ABTS•+ working solution.

  • Measurement: Measure the absorbance at 734 nm.[15][16]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[18]

  • IC50 Determination: Determine the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is carried out in an acidic medium (pH 3.6).[8] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) results in the formation of an intense blue-colored complex with an absorption maximum at 593 nm.[19] The increase in absorbance is proportional to the antioxidant's reducing power.[20]

Reagents and Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[8][21]

    • Warm the FRAP reagent to 37°C before use.[8][22]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of aqueous solutions of known concentrations of FeSO₄ to generate a standard curve.

  • Assay Procedure:

    • Add 10 µL of the this compound solution or the FeSO₄ standards to the wells of a 96-well microplate.[19]

    • Add 190 µL of the pre-warmed FRAP reagent to each well.[9]

    • Incubate the plate at 37°C for 4-60 minutes (the incubation time may need optimization).[9][19]

    • A blank well should contain 10 µL of the solvent used for the sample and 190 µL of the FRAP reagent.

  • Measurement: Measure the absorbance at 593 nm.[19]

  • Calculation of Reducing Power:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of the this compound sample by comparing its absorbance with the standard curve.

    • The results are typically expressed as µM of Fe(II) equivalents per milligram of the sample.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Prepare this compound and Standard Solutions Reaction Mix Sample/Standard with Reagent Sample_Prep->Reaction Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, FRAP) Reagent_Prep->Reaction Incubation Incubate under Specific Conditions Reaction->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition or FRAP Value Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for antioxidant activity measurement.

Antioxidant_Signaling_Pathway Leachianol_G This compound (Phenolic Compound) ROS Reactive Oxygen Species (ROS) Leachianol_G->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex Leachianol_G->Nrf2_Keap1 Modulates NFkB_Inhibitor IκB Leachianol_G->NFkB_Inhibitor Inhibits degradation of ROS->Nrf2_Keap1 Activates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Upregulates expression of NFkB NF-κB NFkB_Inhibitor->NFkB Prevents activation of Inflammation Inflammatory Response NFkB->Inflammation Promotes

Caption: Potential antioxidant signaling pathways of phenolic compounds.

References

Application Note: High-Throughput Screening of Leachianol G for Enzymatic Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leachianol G is a complex natural product that, like many other plant-derived compounds, holds potential for therapeutic applications. The biological activity of such compounds is often mediated through the inhibition of specific enzymes.[1] Enzymatic inhibition assays are fundamental tools in drug discovery and development, providing a means to identify and characterize the interaction between a compound and an enzyme.[2] This process is crucial for elucidating the compound's mechanism of action and assessing its therapeutic potential.[1]

This application note provides detailed protocols for assessing the inhibitory activity of this compound against three key enzymes: α-glucosidase, tyrosinase, and acetylcholinesterase (AChE). Inhibition of these enzymes is linked to the management of type 2 diabetes, skin hyperpigmentation, and Alzheimer's disease, respectively.[3][4][5] The described methods are suitable for high-throughput screening and can be adapted for other natural product extracts or purified compounds.

Potential Therapeutic Applications

  • Anti-diabetic Effects: α-Glucosidase is a key enzyme in carbohydrate metabolism. Its inhibition can delay the absorption of glucose, representing a strategy for managing type 2 diabetes.[3][6]

  • Dermatological Applications: Tyrosinase is a central enzyme in melanin biosynthesis. Inhibiting this enzyme is a primary target in cosmetics and dermatology for treating hyperpigmentation disorders and for skin whitening.[4][7]

  • Neuroprotective Effects: Acetylcholinesterase (AChE) catalyzes the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE is a key therapeutic strategy for Alzheimer's disease to improve cognitive function.[5][6]

  • Anti-inflammatory and Antioxidant Properties: Many natural compounds possess anti-inflammatory and antioxidant activities.[8][9][10][11] These properties can be evaluated through specific assays and may contribute to the overall therapeutic profile of this compound.[12][13][14]

Experimental Protocols

The following protocols are designed for a 96-well microplate format, suitable for screening multiple concentrations of this compound.

Protocol 1: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit α-glucosidase, which hydrolyzes a substrate to produce a colored product. The reduction in color intensity corresponds to the level of inhibition.

1. Reagent and Sample Preparation:

  • Phosphate Buffer: Prepare 0.1 M sodium phosphate buffer (pH 6.8).

  • α-Glucosidase Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.2 U/mL.[15]

  • Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a concentration of 5 mM.[15]

  • Test Compound (this compound): Prepare a stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the well should not exceed 5%.[7]

  • Positive Control: Prepare a solution of Acarbose in phosphate buffer.[15][16]

  • Stop Solution: Prepare a 1 M Sodium Carbonate (Na₂CO₃) solution.[16][17]

2. Assay Procedure:

  • To a 96-well plate, add 20 µL of the this compound solution (or positive control/buffer for controls).

  • Add 30 µL of the α-glucosidase enzyme solution to each well.[15]

  • Mix and incubate the plate at 37°C for 10 minutes.[15][17]

  • Initiate the reaction by adding 40 µL of the pNPG substrate solution to each well.[15]

  • Incubate the plate at 37°C for an additional 20 minutes.[15][16]

  • Terminate the reaction by adding 50 µL of 1 M Na₂CO₃ solution.[16]

  • Measure the absorbance at 405 nm using a microplate reader.[15][17]

3. Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100

Where:

  • Abs_control is the absorbance of the enzyme control (buffer instead of sample).

  • Abs_sample is the absorbance of the well with this compound.

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Tyrosinase Inhibition Assay

This colorimetric assay screens for tyrosinase inhibitors. Tyrosinase catalyzes the oxidation of a substrate (e.g., L-DOPA), producing a chromophore. A reduction in the signal indicates inhibition.[18]

1. Reagent and Sample Preparation:

  • Assay Buffer: Prepare 1/15 M phosphate buffer (pH 6.8).[19]

  • Tyrosinase Enzyme Solution: Dissolve mushroom tyrosinase in the assay buffer to a concentration of 92 U/mL.[19]

  • Substrate Solution: Prepare a 2.5 mM solution of L-3,4-dihydroxyphenylalanine (L-DOPA) in the assay buffer.[19]

  • Test Compound (this compound): Prepare a stock solution in DMSO and create serial dilutions in the assay buffer.

  • Positive Control: Prepare a solution of Kojic Acid in the assay buffer.[18][19]

2. Assay Procedure:

  • Add 40 µL of the this compound solution (or positive control/buffer) to a 96-well plate.

  • Add 80 µL of the phosphate buffer to each well.[19]

  • Add 40 µL of the tyrosinase enzyme solution to each well.[19]

  • Mix and incubate at 25°C for 10 minutes.[4][19]

  • Add 40 µL of the L-DOPA substrate solution to start the reaction.[19]

  • Incubate at 25°C for 5-10 minutes.

  • Measure the absorbance at 475 nm or 510 nm in kinetic mode for 30-60 minutes.[18][19][20]

3. Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [((A-B) - (C-D)) / (A-B)] × 100[19]

Where:

  • A: Control (enzyme + substrate, no sample)

  • B: Blank for A (substrate, no enzyme or sample)

  • C: Sample (enzyme + substrate + this compound)

  • D: Blank for C (substrate + this compound, no enzyme)

Determine the IC₅₀ value from the dose-response curve.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to produce thiocholine, which reacts with DTNB to form a yellow-colored anion detected spectrophotometrically.[5]

1. Reagent and Sample Preparation:

  • Buffer: 50 mM Tris-HCl buffer (pH 8.0).[5]

  • AChE Enzyme Solution: Prepare a 6.67 U/mL solution of acetylcholinesterase in the buffer.[5]

  • Substrate Solution: Prepare a solution of acetylthiocholine iodide (ATCI) in the buffer.

  • DTNB Reagent: Prepare a 10 mM solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the buffer.[5]

  • Test Compound (this compound): Prepare a stock solution in a suitable solvent and create serial dilutions in the buffer.

  • Positive Control: Prepare a solution of Galantamine.[21]

2. Assay Procedure:

  • In a 96-well plate, combine 50 µL of the this compound solution, 125 µL of DTNB, and 25 µL of the AChE solution.[21]

  • Mix and incubate at room temperature for 10 minutes.[21]

  • Initiate the reaction by adding 25 µL of the ATCI substrate solution.[21]

  • Immediately measure the absorbance at 405 nm or 412 nm in kinetic mode for several minutes.[5][21]

3. Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] × 100

Where:

  • Rate_control is the change in absorbance per minute for the enzyme control.

  • Rate_sample is the change in absorbance per minute for the well with this compound.

Determine the IC₅₀ value from the dose-response curve.

Data Presentation

Quantitative results from the inhibition assays should be summarized for clear comparison. The IC₅₀ values represent the potency of the compound as an inhibitor.

Table 1: Summary of this compound Enzymatic Inhibition

Enzyme TargetSubstratePositive ControlThis compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
α-GlucosidasepNPGAcarbose[Insert Value][Insert Value]
TyrosinaseL-DOPAKojic Acid[Insert Value][Insert Value]
AcetylcholinesteraseATCIGalantamine[Insert Value][Insert Value]

Note: IC₅₀ values are hypothetical and should be determined experimentally.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for an enzymatic inhibition assay and the fundamental principles of enzyme kinetics.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Acquisition & Analysis Reagents Prepare Buffers, Enzyme, Substrate Incubate_Pre Pre-incubate Enzyme with this compound Reagents->Incubate_Pre Compound Prepare this compound Serial Dilutions Compound->Incubate_Pre Controls Prepare Positive & Negative Controls Controls->Incubate_Pre Incubate_Post Add Substrate & Incubate Incubate_Pre->Incubate_Post Stop Terminate Reaction (If applicable) Incubate_Post->Stop Measure Measure Absorbance (Spectrophotometer) Stop->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value (Dose-Response Curve) Calculate->IC50

Caption: General workflow for an enzymatic inhibition assay.

G cluster_pathway Mechanism of Enzyme Action and Inhibition cluster_explanation Explanation E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) P Product (P) ES->P Catalysis I Inhibitor (I) (e.g., this compound) exp The inhibitor (I) binds to the enzyme (E), forming an inactive EI complex. This reduces the concentration of free enzyme available to bind the substrate (S), thereby lowering the rate of product (P) formation.

Caption: Simplified model of competitive enzyme inhibition.

References

Application Notes and Protocols for In Vivo Delivery of Leachianol G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianol G, a rare natural product, presents significant therapeutic potential. However, like many natural compounds, its hydrophobicity poses a major challenge for in vivo applications, leading to low solubility, poor bioavailability, and limited clinical efficacy.[1][2][3] To overcome these hurdles, advanced drug delivery systems are essential. These systems aim to enhance the solubility and bioavailability of hydrophobic drugs, protect them from premature degradation, and facilitate targeted delivery.[1][4][5]

This document provides detailed application notes and experimental protocols for the in vivo delivery of this compound, focusing on lipid-based and polymer-based nanoparticle systems. The methodologies described are based on established techniques for other hydrophobic natural products and can be adapted for this compound.

Potential Delivery Systems for this compound

The selection of an appropriate delivery system is critical for the successful in vivo application of this compound. Based on its presumed hydrophobic nature, several nanocarrier systems are suitable candidates.

1.1. Lipid-Based Nanocarriers

Lipid-based systems are highly attractive due to their biocompatibility, biodegradability, and ability to encapsulate hydrophobic drugs within their lipid core or bilayer.[4]

  • Liposomes: These are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They can encapsulate both hydrophilic and hydrophobic compounds. For hydrophobic drugs like this compound, they would primarily be entrapped within the lipid bilayer.[4]

  • Niosomes: Structurally similar to liposomes, niosomes are formed from non-ionic surfactants. They offer advantages such as lower cost and greater stability compared to liposomes.[4]

  • Solid Lipid Nanoparticles (SLNs): These carriers are made from solid lipids and offer improved stability and controlled release profiles.

1.2. Polymer-Based Nanocarriers

Polymeric nanoparticles can be tailored to achieve desired drug release kinetics and surface functionalities for targeting.

  • Polymeric Nanoparticles: Prepared from biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)), these systems can encapsulate hydrophobic drugs and provide sustained release.

  • Polymeric Micelles: These are self-assembling core-shell structures formed by amphiphilic block copolymers. The hydrophobic core serves as a reservoir for this compound, while the hydrophilic shell provides stability in aqueous environments.

Table 1: Comparison of Potential Delivery Systems for this compound

Delivery SystemCompositionAdvantagesDisadvantages
Liposomes Phospholipids, CholesterolBiocompatible, Can carry both hydrophilic and hydrophobic drugsStability issues, Relatively complex preparation
Niosomes Non-ionic surfactantsLow cost, High stability, Simple preparationPotential for surfactant-related toxicity
SLNs Solid lipidsHigh stability, Controlled release, Good tolerabilityLower drug loading capacity compared to others
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA)Sustained release, Well-established preparation methodsPotential for organic solvent residues
Polymeric Micelles Amphiphilic block copolymersHigh drug loading for hydrophobic drugs, Small sizeCan be unstable upon dilution in the bloodstream

Experimental Protocols

2.1. Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes a common method for preparing liposomes.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Dry the film further under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.

  • To obtain unilamellar vesicles of a specific size, the resulting liposomal suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.

  • Separate the unencapsulated this compound by centrifugation or size exclusion chromatography.

2.2. In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of a this compound formulation.

Animal Model:

  • Athymic nude mice (4-6 weeks old)

Procedure:

  • Subcutaneously inject cancer cells (e.g., human breast cancer cell line MDA-MB-231) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly divide the mice into treatment groups (e.g., vehicle control, free this compound, this compound-loaded nanoparticles).

  • Administer the treatments intravenously (or via another appropriate route) at a predetermined dosing schedule (e.g., twice weekly for 4 weeks).

  • Monitor tumor volume and body weight regularly. Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Table 2: Example Dosing Regimen for In Vivo Efficacy Study

GroupTreatmentDose (mg/kg)Administration RouteSchedule
1Vehicle Control (e.g., PBS)-IntravenousTwice weekly for 4 weeks
2Free this compound10IntravenousTwice weekly for 4 weeks
3This compound-Liposomes10IntravenousTwice weekly for 4 weeks

Visualizations

3.1. Hypothetical Signaling Pathway Modulated by this compound

Many natural polyphenols exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagram illustrates a hypothetical pathway that this compound might influence.

LeachianolG_Pathway LeachianolG This compound ROS Reactive Oxygen Species (ROS) LeachianolG->ROS inhibits Bcl2 Bcl-2 LeachianolG->Bcl2 downregulates Bax Bax LeachianolG->Bax upregulates IKK IKK ROS->IKK NFkB NF-κB Proliferation Cell Proliferation NFkB->Proliferation promotes IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis induces

Caption: Hypothetical signaling pathway of this compound's anticancer activity.

3.2. Experimental Workflow for In Vivo Studies

The following diagram outlines the general workflow for conducting in vivo studies with a novel this compound formulation.

in_vivo_workflow cluster_prep Formulation cluster_invivo In Vivo Evaluation Formulation This compound Formulation (e.g., Liposomes) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization AnimalModel Tumor Xenograft Animal Model Characterization->AnimalModel Treatment Treatment Administration AnimalModel->Treatment Monitoring Tumor Growth & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Histology, etc.) Monitoring->Endpoint

Caption: General experimental workflow for in vivo evaluation of this compound formulations.

References

Application Notes and Protocols: Leachianol G Analytical Standards and Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding, sourcing, and utilizing Leachianol G as an analytical standard. Given the current lack of commercially available certified reference materials for this compound, this document outlines protocols for its isolation and purification from natural sources, along with detailed methods for its quantification and preliminary biological assessment.

Introduction to this compound

This compound is a stilbenoid dimer, a class of natural phenolic compounds. It has been identified in various parts of the grapevine (Vitis vinifera). Stilbenoids are known for a wide range of biological activities, including antioxidant and anti-inflammatory properties. As a specific stilbenoid dimer, this compound is a molecule of interest for further investigation into its potential therapeutic applications. The lack of readily available analytical standards, however, presents a significant challenge for researchers. This document aims to provide the necessary protocols to overcome this hurdle.

Obtaining a this compound Reference Standard

As of the latest literature review, a certified analytical standard for this compound is not commercially available from major chemical suppliers. Therefore, researchers must often rely on isolation and purification from natural sources. The primary documented source of this compound is grapevine (Vitis vinifera), particularly in the roots, canes, and stems.

This protocol is adapted from general methods for the isolation of stilbenoids from plant material. Optimization may be required based on the specific plant material and available equipment.

Objective: To isolate and purify this compound from Vitis vinifera canes or roots to be used as a reference standard.

Materials and Reagents:

  • Dried and powdered Vitis vinifera canes or roots

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Acetonitrile

  • Water (HPLC grade)

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a preparative column

Experimental Workflow for this compound Isolation:

G start Dried Vitis vinifera Material extraction Maceration with 80% Methanol start->extraction filtration Filtration and Concentration extraction->filtration defatting Liquid-Liquid Extraction with n-Hexane filtration->defatting ethyl_acetate_extraction Extraction with Ethyl Acetate defatting->ethyl_acetate_extraction concentration Concentration of Ethyl Acetate Fraction ethyl_acetate_extraction->concentration silica_gel Silica Gel Column Chromatography concentration->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc characterization Purity Analysis (Analytical HPLC, MS, NMR) prep_hplc->characterization end Purified this compound characterization->end

Figure 1: Workflow for the isolation and purification of this compound.

Procedure:

  • Extraction: Macerate the powdered plant material in 80% aqueous methanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure maximum yield.

  • Filtration and Concentration: Combine the methanolic extracts, filter, and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Defatting: Resuspend the concentrated extract in water and perform a liquid-liquid extraction with n-hexane to remove non-polar compounds like fats and chlorophyll. Discard the n-hexane layer.

  • Ethyl Acetate Extraction: Extract the remaining aqueous layer with ethyl acetate. This fraction will contain the stilbenoids.

  • Concentration: Concentrate the ethyl acetate fraction to dryness.

  • Column Chromatography:

    • Silica Gel: Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

    • Sephadex LH-20: Further purify the stilbenoid-rich fractions using a Sephadex LH-20 column with methanol as the mobile phase.

  • Preparative HPLC: The final purification step involves preparative reverse-phase HPLC to isolate this compound from other closely related stilbenoids.

  • Structure Elucidation and Purity Assessment: Confirm the identity of the purified compound as this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Assess the purity using analytical HPLC-DAD. A purity of ≥95% is recommended for a reference standard.

Analytical Methods for Quantification of this compound

The following HPLC-DAD method is a general protocol that can be optimized for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A system equipped with a quaternary pump, autosampler, column oven, and diode array detector.
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution Start with 10% B, increase to 50% B over 30 minutes, then to 100% B over 5 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength DAD detection at 320 nm for quantification, with monitoring from 200-400 nm for peak purity assessment.
Reference Standard Purified this compound of known concentration and purity.

Sample Preparation:

  • Extract the plant material using the methanol extraction method described in the isolation protocol.

  • After concentration, redissolve the extract in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantification: Create a calibration curve using the purified this compound reference standard at a minimum of five concentration levels. The concentration of this compound in the samples can then be determined from this curve.

Putative Biological Activity and Signaling Pathways

While specific studies on the biological signaling pathways of this compound are limited, the activities of other stilbenoids, particularly resveratrol and its dimers, are well-documented.[1][2] These compounds are known to exert antioxidant and anti-inflammatory effects through various cellular mechanisms.[3]

Based on the known activities of related stilbenoids, this compound may influence the following pathways:

  • Nrf2/ARE Pathway: Stilbenoids are known to activate the Nrf2 transcription factor, which upregulates the expression of antioxidant enzymes.[3]

  • PI3K/Akt Pathway: This pathway is involved in cell survival and proliferation, and some stilbenoids have been shown to modulate its activity.[4]

  • NF-κB Pathway: Stilbenoids can inhibit the activation of NF-κB, a key regulator of inflammatory responses.

Diagram of a Putative Stilbenoid Signaling Pathway:

cluster_0 Nucleus LeachianolG This compound ROS Reactive Oxygen Species (ROS) LeachianolG->ROS Scavenges Nrf2 Nrf2 LeachianolG->Nrf2 Activates IKK IKK LeachianolG->IKK Inhibits PI3K PI3K LeachianolG->PI3K Modulates Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element (ARE) AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->AntioxidantEnzymes IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus InflammatoryGenes Inflammatory Genes (e.g., COX-2, iNOS) NFkB->InflammatoryGenes Transcription Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival

References

Application Notes and Protocols: Investigating the Potential of Leachianol G in Amyloid-Beta Toxicity Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, there is a notable absence of direct studies specifically investigating the application of Leachianol G in amyloid-beta (Aβ) toxicity models. However, promising research on related species, particularly Ilex latifolia, suggests that compounds from the Ilex genus may offer neuroprotective effects against Aβ-induced pathology. Extracts from Ilex latifolia have been shown to prevent memory impairment induced by amyloid-beta in mice by inhibiting apoptosis and tau phosphorylation[1]. This document, therefore, provides a hypothesized framework and detailed protocols for evaluating the potential of this compound based on the known anti-inflammatory and antioxidant properties of phytochemicals and the neuroprotective effects observed in the Ilex genus.

The accumulation and aggregation of amyloid-beta peptides are central to the pathology of Alzheimer's disease, leading to oxidative stress, neuroinflammation, and eventual neuronal death[2][3]. Compounds with antioxidant and anti-inflammatory properties are of significant interest as potential therapeutic agents. Natural products, such as flavonoids and other polyphenols, have demonstrated the ability to modulate signaling pathways implicated in neurodegeneration, including those involving NF-κB and MAPKs, and to protect against Aβ-induced toxicity[2][4].

These application notes will therefore focus on the presumptive neuroprotective mechanisms of this compound, centering on its potential antioxidant and anti-inflammatory activities.

Hypothesized Mechanism of Action

This compound, as a constituent of the Ilex genus, may exert neuroprotective effects in amyloid-beta toxicity models through two primary mechanisms:

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS) generated during Aβ aggregation and subsequent cellular stress, this compound could mitigate oxidative damage to neurons.

  • Anti-inflammatory Effects: this compound may suppress the activation of microglia and astrocytes, key players in the neuroinflammatory response triggered by Aβ plaques, thereby reducing the production of pro-inflammatory cytokines and neurotoxic mediators.

The following sections provide detailed protocols to investigate these hypotheses.

Experimental Protocols

Protocol 1: In Vitro Assessment of Antioxidant Activity

This protocol details the use of the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to determine the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of ascorbic acid in methanol.

  • Assay Procedure:

    • Add 100 µL of various concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL) to the wells of a 96-well plate.

    • In separate wells, add 100 µL of methanol as a blank and 100 µL of ascorbic acid at various concentrations as a positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with this compound or ascorbic acid.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol 2: Cell Viability Assay in an Aβ-Induced Toxicity Model

This protocol uses the MTT assay to assess the protective effects of this compound on neuronal cells exposed to toxic Aβ oligomers.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin-streptomycin

  • Amyloid-beta (1-42) peptide

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Preparation of Aβ Oligomers:

    • Dissolve Aβ(1-42) peptide in HFIP, evaporate the solvent, and store the peptide film at -20°C.

    • Resuspend the peptide film in DMSO to a stock concentration and then dilute in serum-free medium to the desired final concentration.

    • Incubate at 4°C for 24 hours to form oligomers.

  • Cell Culture and Treatment:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Add the prepared Aβ(1-42) oligomers to the wells (final concentration, e.g., 10 µM) and incubate for 24 hours.

    • Include control wells with untreated cells, cells treated with this compound alone, and cells treated with Aβ(1-42) alone.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express cell viability as a percentage of the untreated control.

Protocol 3: Measurement of Pro-inflammatory Cytokine Production

This protocol uses an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) released from microglial cells stimulated with Aβ.

Materials:

  • Microglial cell line (e.g., BV-2)

  • Cell culture medium

  • Amyloid-beta (1-42) peptide

  • This compound

  • LPS (lipopolysaccharide) as a positive control for inflammation

  • ELISA kits for TNF-α and IL-1β

Procedure:

  • Cell Culture and Treatment:

    • Seed BV-2 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with Aβ(1-42) oligomers (e.g., 5 µM) or LPS (e.g., 100 ng/mL) for 24 hours.

  • Sample Collection:

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA:

    • Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve and determine the concentration of cytokines in each sample.

    • Compare the cytokine levels in this compound-treated groups to the Aβ-stimulated group.

Data Presentation

Table 1: Antioxidant Activity of this compound (DPPH Assay)

Concentration (µg/mL)% DPPH Scavenging (this compound)% DPPH Scavenging (Ascorbic Acid)
1Hypothetical DataHypothetical Data
10Hypothetical DataHypothetical Data
50Hypothetical DataHypothetical Data
100Hypothetical DataHypothetical Data
IC50 (µg/mL) Hypothetical Value Hypothetical Value

Table 2: Neuroprotective Effect of this compound against Aβ(1-42)-Induced Toxicity (MTT Assay)

TreatmentConcentrationCell Viability (%)
Control-100
Aβ(1-42)10 µMHypothetical Data
This compound1 µg/mLHypothetical Data
This compound + Aβ(1-42)1 µg/mL + 10 µMHypothetical Data
This compound10 µg/mLHypothetical Data
This compound + Aβ(1-42)10 µg/mL + 10 µMHypothetical Data

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in Aβ(1-42)-Stimulated Microglia (ELISA)

TreatmentTNF-α (pg/mL)IL-1β (pg/mL)
ControlHypothetical DataHypothetical Data
Aβ(1-42) (5 µM)Hypothetical DataHypothetical Data
This compound (1 µg/mL) + Aβ(1-42)Hypothetical DataHypothetical Data
This compound (10 µg/mL) + Aβ(1-42)Hypothetical DataHypothetical Data
LPS (100 ng/mL)Hypothetical DataHypothetical Data

Visualizations

G cluster_0 Experimental Workflow for this compound Evaluation A Prepare Amyloid-Beta (Aβ) Oligomers D Induce Toxicity with Aβ Oligomers A->D B Culture Neuronal/Microglial Cells C Pre-treat with this compound B->C C->D H DPPH Assay (Antioxidant Activity) C->H E Assess Neuroprotection D->E F MTT Assay (Cell Viability) E->F G ELISA (Inflammatory Cytokines) E->G

Caption: Workflow for evaluating this compound's neuroprotective potential.

G cluster_1 Hypothesized Neuroprotective Pathways of this compound AB Amyloid-Beta (Aβ) Aggregates ROS Reactive Oxygen Species (ROS) AB->ROS Microglia Microglial Activation AB->Microglia OxidativeStress Oxidative Stress & Neuronal Damage ROS->OxidativeStress Inflammation Neuroinflammation (TNF-α, IL-1β) Microglia->Inflammation LeachianolG This compound LeachianolG->ROS LeachianolG->Microglia Neuroprotection Neuroprotection LeachianolG->Neuroprotection Inflammation->OxidativeStress

Caption: Hypothesized mechanism of this compound in mitigating Aβ toxicity.

References

Troubleshooting & Optimization

Leachianol G Extraction Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Leachianol G. The information is presented in a user-friendly question-and-answer format, addressing specific challenges that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

This compound is a stilbenoid, a type of natural phenol. It is recognized for its potential biological activities, including antifungal properties[1]. It can be isolated from plant sources, notably from the grape species Vitis vinifera, where it is found in grape canes, as well as from the roots of Ampelopsis brevipedunculata var. hancei[2][3]. It can also be derived from the fermentation of specific microorganisms[1].

Q2: Which solvents are most effective for extracting this compound and related stilbenoids?

For the extraction of stilbenoids, including compounds structurally similar to this compound from grape canes, mixtures of ethanol and water have been shown to be highly effective. Aqueous ethanol solutions in the range of 60-80% are frequently reported to provide optimal yields[3][4][5][6]. Methanol has also been identified as a suitable solvent for stilbenoid extraction[1][7]. The choice of solvent can significantly impact the extraction efficiency, with pure ethanol or acetone sometimes resulting in lower yields compared to aqueous mixtures[4].

Q3: What is the optimal temperature for this compound extraction?

Elevated temperatures generally enhance the extraction efficiency of stilbenoids. For instance, in ultrasound-assisted extraction (UAE), a temperature of 75°C has been demonstrated to be effective for extracting stilbenoids from grape canes[4][5]. However, it is crucial to avoid excessively high temperatures (e.g., above 125°C), which can lead to the thermal degradation of some phenolic compounds[4][8].

Q4: How does the physical state of the source material affect extraction yield?

The particle size of the plant material is a critical factor. Using powdered or milled material is recommended as it provides a significantly larger surface area for solvent interaction, leading to a more efficient extraction compared to using cut or whole material[4][7].

Troubleshooting Guide

Issue 1: Consistently Low this compound Yield

If you are experiencing lower than expected yields of this compound, consider the following troubleshooting steps:

  • Evaluate Your Solvent System: The polarity of the extraction solvent is crucial. If you are using a pure solvent like 100% ethanol or acetone, consider preparing aqueous mixtures. For stilbenoids, 60-80% ethanol in water is often more effective[3][4][5].

  • Optimize Extraction Temperature: Low temperatures may not be sufficient for efficient extraction. Gradually increase the temperature, for example, up to 75-80°C, while monitoring for any potential degradation of the target compound[4][5][6].

  • Increase Extraction Cycles: A single extraction step may be insufficient to recover the majority of the target compound. It has been noted that for some methods, only 40% of total stilbenoids are recovered in the first extraction. Performing multiple extraction cycles on the same plant material can significantly increase the overall yield[4][7].

  • Assess Material Preparation: Ensure your plant material is finely ground to maximize the surface area available for extraction[4][7].

Issue 2: Inconsistent Yields Between Batches

Inconsistency in extraction yields can be frustrating. Here are some factors to investigate:

  • Source Material Variability: The concentration of stilbenoids in natural sources can fluctuate based on factors like plant variety, geographical location, climate, and harvest time[9]. Whenever possible, use a homogenized batch of source material for a series of experiments to ensure consistency.

  • Standardize Sample Preparation: Ensure that the grinding and sieving process for your plant material is consistent for every batch to maintain a uniform particle size.

  • Maintain Precise Control Over Parameters: Small variations in extraction parameters can lead to different yields. Precisely control and monitor the temperature, extraction time, and solvent-to-solid ratio for each experiment.

Issue 3: Suspected Degradation of this compound During Extraction

If you suspect that this compound is degrading during your extraction process, consider these points:

  • Temperature-Related Degradation: While higher temperatures can improve extraction, excessive heat can cause degradation. If you are using high temperatures, try reducing the temperature and potentially extending the extraction time to compensate[4][8].

  • Oxidative Degradation: Phenolic compounds can be susceptible to oxidation. If you suspect this is an issue, consider degassing your solvent prior to use or performing the extraction under an inert atmosphere, such as nitrogen[4].

  • pH Stability: The pH of your extraction medium can influence the stability of your target compound. For flavonoids, a neutral pH is often preferable, while phenolic acids may be more stable at a lower pH[10]. The optimal pH for this compound stability should be determined experimentally.

Data Presentation

Table 1: Comparison of Extraction Methods for Stilbenoids from Vitis vinifera

Extraction MethodSolventTemperature (°C)TimeKey FindingsReference(s)
Maceration80% EthanolRoom Temp.-Effective, but can be time-consuming.[3]
Ultrasound-Assisted Extraction (UAE)60% Ethanol7510 minRapid and efficient extraction of stilbenes.[5]
Accelerated Solvent Extraction (ASE)Methanol--Reported to yield the highest total amount of stilbenes.[1][7]
Microwave-Assisted Extraction (MAE)---Can increase the extraction of stilbenes with a lower solvent-to-solid ratio and shorter time.[11]

Note: The data presented is for the general class of stilbenoids from grape cane and should be used as a guideline for optimizing this compound extraction.

Experimental Protocols

Protocol: Ultrasound-Assisted Extraction of Stilbenoids from Grape Canes

This protocol is a general guideline based on effective methods reported for stilbenoid extraction and should be optimized for this compound.

  • Sample Preparation:

    • Dry the Vitis vinifera canes at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried canes into a fine powder using a laboratory mill.

    • Sieve the powder to ensure a uniform particle size.

  • Extraction:

    • Weigh a precise amount of the powdered grape cane material (e.g., 1 gram).

    • Place the powder in an extraction vessel.

    • Add the extraction solvent (e.g., 60% ethanol in water) at a specific solvent-to-solid ratio (e.g., 40:1 mL/g)[5].

    • Place the vessel in an ultrasonic bath.

    • Set the temperature to 75°C and sonicate for 10 minutes[5].

  • Separation and Concentration:

    • After extraction, separate the solid material from the liquid extract by centrifugation followed by filtration.

    • To increase the yield, repeat the extraction process on the solid residue with fresh solvent.

    • Combine the liquid extracts from all cycles.

    • Concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to avoid thermal degradation.

  • Analysis:

    • Analyze the concentrated extract for the presence and quantity of this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_output Output start Start: Grape Canes drying Drying (40°C) start->drying grinding Grinding drying->grinding sieving Sieving grinding->sieving extraction Ultrasound-Assisted Extraction (60% EtOH, 75°C, 10 min) sieving->extraction centrifugation Centrifugation & Filtration extraction->centrifugation concentration Rotary Evaporation centrifugation->concentration analysis HPLC Analysis concentration->analysis end Quantified this compound analysis->end

Caption: Workflow for this compound extraction and analysis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Problem: Low this compound Yield solvent Suboptimal Solvent System issue->solvent temp Inefficient Temperature issue->temp time Insufficient Extraction Time/Cycles issue->time prep Improper Sample Preparation issue->prep solvent_sol Use 60-80% Aqueous Ethanol solvent->solvent_sol Optimize temp_sol Increase Temperature (e.g., to 75°C) temp->temp_sol Optimize time_sol Perform Multiple Extraction Cycles time->time_sol Optimize prep_sol Grind to a Fine Powder prep->prep_sol Optimize

Caption: Troubleshooting logic for low this compound yield.

References

Leachianol G stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leachianol G. The information is designed to address potential stability issues and questions regarding degradation products that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general stability profile?

This compound is a resveratrol hexamer, a type of stilbenoid, isolated from sources such as the stalks of Vitis vinifera.[1] As a complex polyphenolic compound, it is susceptible to degradation under various environmental conditions. While specific stability data for this compound is limited in publicly available literature, related stilbenoids are known to be sensitive to light, heat, oxygen, and changes in pH.[2][3] For general research use, it is often supplied in a solvent like DMSO and should be stored at -20°C.[1][4]

Q2: I am observing a change in the color of my this compound solution. What could be the cause?

Color changes in solutions of polyphenolic compounds like this compound are often indicative of degradation, specifically oxidation. Exposure to air (oxygen) and light can initiate oxidative processes, leading to the formation of colored degradation products. It is crucial to handle the compound under inert atmosphere (e.g., argon or nitrogen) and in amber vials to minimize light exposure.

Q3: My analytical results (e.g., HPLC) show new, unexpected peaks appearing over time. How can I identify these as degradation products?

The appearance of new peaks in a chromatographic analysis of a this compound sample over time is a strong indication of degradation. To confirm these are degradation products, a forced degradation study is recommended.[5][6][7] By intentionally exposing this compound to stress conditions (e.g., acid, base, oxidation, heat, light), you can generate these degradation products at a higher concentration, facilitating their isolation and characterization using techniques like LC-MS and NMR.[2][7]

Q4: What are the best practices for storing this compound to ensure its stability?

To maintain the stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at -20°C for long-term storage.[4]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For solutions, it is ideal to purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

  • Solvent: If preparing stock solutions, use a dry, aprotic solvent like DMSO. Prepare solutions fresh whenever possible.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Potency or Activity in Bioassays Chemical degradation of this compound.1. Verify the storage conditions of your this compound stock. 2. Perform an analytical check (e.g., HPLC-UV) of the compound's purity against a fresh or properly stored reference sample. 3. If degradation is confirmed, synthesize or acquire a fresh batch of the compound.
Inconsistent Experimental Results Instability of this compound in the experimental medium (e.g., cell culture media, buffer).1. Assess the stability of this compound directly in your experimental buffer or medium over the time course of your experiment. 2. Consider the pH of the medium, as extreme pH can accelerate hydrolysis. 3. Minimize the exposure of the compound to the medium before analysis.
Precipitation of Compound from Solution Poor solubility or degradation leading to less soluble products.1. Confirm the solubility of this compound in your chosen solvent and at the working concentration. 2. If using aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not affect the experiment. 3. Visually inspect for precipitation before each use.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.[5][6][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
  • Photodegradation: Expose the stock solution to a UV lamp (254 nm) for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.
  • Analyze all samples, including a control (unstressed) sample, by a stability-indicating method like HPLC-UV/MS.
  • Compare the chromatograms to identify degradation peaks.

Protocol 2: HPLC Method for Stability Assessment

This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm and 320 nm.

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following table is a representative example of how to present quantitative data from a stability study of this compound.

Condition Time (hours) This compound Remaining (%) Major Degradation Product 1 (Area %) Major Degradation Product 2 (Area %)
Control (RT, Dark) 010000
2498.50.50.2
4897.21.10.5
0.1 M HCl (60°C) 2485.38.22.1
0.1 M NaOH (60°C) 2472.115.44.3
3% H₂O₂ (RT) 2465.820.15.9
80°C (Dark) 4890.55.31.8
UV Light (254 nm) 2478.912.63.7

Note: This data is illustrative and not based on actual experimental results for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid (0.1M HCl, 60°C) stock->acid base Base (0.1M NaOH, 60°C) stock->base ox Oxidation (3% H₂O₂, RT) stock->ox heat Thermal (80°C) stock->heat light Photolytic (UV 254nm) stock->light control Control (RT, Dark) stock->control hplc HPLC-UV/MS Analysis acid->hplc base->hplc ox->hplc heat->hplc light->hplc control->hplc char Characterization of Degradation Products (LC-MS, NMR) hplc->char

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_main Potential Antioxidant/Anti-inflammatory Pathway leachianol_g This compound ros Reactive Oxygen Species (ROS) leachianol_g->ros Inhibits nfkb NF-κB leachianol_g->nfkb Inhibits ros->nfkb Activates inflammation Inflammatory Response nfkb->inflammation Promotes

Caption: A potential signaling pathway affected by stilbenoids like this compound.

References

Leachianol G HPLC Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Leachianol G.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in HPLC where a chromatographic peak is not symmetrical, exhibiting a trailing edge that slowly returns to the baseline.[1] This is problematic for the analysis of this compound as it can lead to inaccurate quantification, reduced resolution between adjacent peaks, and decreased sensitivity.[2]

Q2: What are the most common causes of peak tailing for a compound like this compound?

A2: For a phenolic compound like this compound, a stilbenoid, the most common causes of peak tailing include:

  • Secondary Interactions: Interaction between the phenolic hydroxyl groups of this compound and active silanol groups on the surface of the silica-based stationary phase.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's phenolic groups, it can exist in both ionized and non-ionized forms, leading to peak tailing.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[3]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[4]

  • Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[3]

Q3: How can I quickly check if my column is the source of the peak tailing?

A3: A simple way to diagnose a column-related problem is to replace the current analytical column with a new, unused column of the same type. If the peak shape improves significantly with the new column, it is highly likely that the original column was contaminated, degraded, or had developed a void. Also, removing the guard column, if one is in use, can help determine if it is the source of the problem.[4]

Q4: Can the sample solvent affect the peak shape of this compound?

A4: Yes, the sample solvent can have a significant impact. If the sample solvent is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including tailing. It is always recommended to dissolve the sample in the initial mobile phase whenever possible.[3]

Troubleshooting Guide

Systematic Approach to Troubleshooting this compound Peak Tailing

This guide provides a step-by-step approach to identify and resolve the root cause of peak tailing in your this compound HPLC analysis.

Step 1: Initial Assessment and Data Collection

Before making any changes to your HPLC system, carefully document the current state of your analysis.

  • Peak Asymmetry Factor: Calculate the tailing factor (Tf) or asymmetry factor (As) for the this compound peak. A value greater than 1.2 indicates significant tailing.

  • Chromatographic Conditions: Record all experimental parameters, including:

    • Column details (manufacturer, stationary phase, dimensions, particle size)

    • Mobile phase composition and pH

    • Flow rate and temperature

    • Injection volume and sample concentration

    • Detector settings

Step 2: Troubleshooting Workflow

Follow the logical progression outlined in the diagram below to systematically isolate the cause of peak tailing.

G cluster_0 Troubleshooting Workflow for this compound Peak Tailing start Observe Peak Tailing (Tf > 1.2) check_all_peaks Does tailing affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No, primarily this compound check_all_peaks->no_all No physical_issues Suspect Physical or Mechanical Issues yes_all->physical_issues chemical_issues Suspect Chemical Interactions no_all->chemical_issues check_fittings Check for loose fittings and leaks physical_issues->check_fittings check_column_void Inspect for column void check_fittings->check_column_void check_frit Check for blocked column frit check_column_void->check_frit solution_physical Tighten fittings, replace column, or backflush column check_frit->solution_physical check_mobile_phase Is mobile phase pH appropriate? Is buffer sufficient? chemical_issues->check_mobile_phase check_column_chem Is the column chemistry suitable? Consider secondary interactions. check_mobile_phase->check_column_chem check_sample Is the sample overloaded? Is the injection solvent compatible? check_column_chem->check_sample solution_chemical Optimize mobile phase pH, increase buffer strength, reduce sample load, or use a different column check_sample->solution_chemical G cluster_1 Mitigation of Secondary Interactions leachianol This compound (with -OH groups) interaction Secondary Interaction (Hydrogen Bonding) leachianol->interaction no_interaction Reduced Interaction leachianol->no_interaction silanol Active Silanol Group on Stationary Phase (Si-OH) silanol->interaction tailing Peak Tailing interaction->tailing modifier Mobile Phase Modifier (e.g., TFA, Formic Acid) masked_silanol Masked Silanol Group (Si-O-H...Modifier) modifier->masked_silanol masked_silanol->no_interaction good_peak Symmetrical Peak no_interaction->good_peak

References

Technical Support Center: Optimizing Leachianol G Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the cell permeability of Leachianol G and related stilbenoid compounds. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Disclaimer: this compound is a specific resveratrol dimer with limited publicly available data on its cell permeability. The information provided here is based on established methodologies and data from structurally similar and well-studied stilbenoids, such as resveratrol and pterostilbene. These compounds serve as valuable proxies to guide your experimental design and troubleshooting efforts for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

A1: this compound is a naturally occurring stilbenoid, a class of polyphenolic compounds found in plants like grapevines (Vitis vinifera).[1] Stilbenoids are known for a variety of biological activities, but their therapeutic potential can be limited by factors such as low aqueous solubility and poor cell membrane permeability.[2] Optimizing cell permeability is crucial for ensuring that this compound can reach its intracellular targets to exert its biological effects in in vitro cell-based assays and for predicting its potential in vivo absorption.

Q2: My this compound stock solution (in DMSO) precipitates when added to my aqueous cell culture medium. How can I solve this?

A2: This is a common issue for polyphenolic compounds which often have low water solubility.[2] Here are several troubleshooting steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent toxicity and precipitation.

  • Use Solubilizing Excipients: Consider the use of pharmaceutically acceptable solubilizing agents. Cyclodextrins, for instance, have been shown to improve the aqueous solubility of stilbenoids like resveratrol.[3]

  • Formulation Strategies: For more advanced studies, formulating this compound into nano-delivery systems such as liposomes or solid lipid nanoparticles (SLNs) can significantly enhance its aqueous solubility and stability.[1][4][5]

  • Sonication: Briefly sonicating the diluted solution might help in dissolving small precipitates, but be cautious as it can also degrade the compound.

Q3: I am observing high variability between my replicate wells in a Caco-2 permeability assay with this compound. What are the possible causes?

A3: High variability in Caco-2 assays can stem from several factors:

  • Inconsistent Cell Monolayer: Ensure your Caco-2 cells have formed a consistent, fully differentiated monolayer. This is typically achieved after 21 days of culture.[6][7][8] The integrity of the monolayer should be verified by measuring the transepithelial electrical resistance (TEER) values, which should be within an acceptable range (e.g., 400–600 Ω·cm²).[7][8]

  • Compound Instability: Stilbenoids can be unstable in cell culture media, with stability being influenced by pH and temperature.[9][10] It is advisable to assess the stability of this compound in your assay buffer over the time course of the experiment. Resveratrol, for example, is more stable in media containing pyruvate and fetal bovine serum.[11]

  • Non-specific Binding: Polyphenolic compounds can bind to plasticware. Using low-binding plates can help minimize this issue.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when working with multi-well plates.

Q4: How can I determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A4: To determine if this compound is subject to active efflux, you can perform a bidirectional Caco-2 assay. This involves measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is generally indicative of active efflux. You can also perform the assay in the presence of known P-gp inhibitors, such as verapamil. A significant increase in A-B permeability in the presence of the inhibitor would suggest that this compound is a P-gp substrate.

Q5: What are the expected apparent permeability (Papp) values for a compound like this compound?

A5: While specific data for this compound is unavailable, we can look at related compounds. Resveratrol has reported Papp values in Caco-2 models ranging from approximately 2.0 x 10⁻⁵ cm/s to 7 x 10⁻⁶ cm/s.[12] Pterostilbene, a more lipophilic resveratrol analog, generally exhibits higher cell membrane permeability.[13] A compound with a Papp value >1 x 10⁻⁶ cm/s in the Caco-2 model is typically considered to have good permeability.

Troubleshooting Guides

Issue 1: Low Permeability in PAMPA Assay
  • Symptoms: The calculated effective permeability (Pe) for this compound is consistently low, suggesting poor passive diffusion.

  • Possible Causes & Solutions:

    • Poor Solubility in Donor Well: The compound may have precipitated in the aqueous buffer of the donor compartment.

      • Solution: Increase the percentage of a co-solvent like DMSO (up to 5% is common in PAMPA).[14] Alternatively, use solubility enhancers like cyclodextrins in the donor buffer.

    • Incorrect Artificial Membrane Composition: The lipid composition of the artificial membrane may not be optimal for this class of compound.

      • Solution: Experiment with different lipid compositions for the PAMPA membrane. A common composition is phosphatidylcholine in dodecane.

    • Compound Instability: The compound may be degrading during the incubation period (typically 10-20 hours).[14][15]

      • Solution: Perform a stability check of this compound in the assay buffer under the same incubation conditions. If degradation is significant, a shorter incubation time may be necessary, although this could reduce assay sensitivity.

Issue 2: Inconsistent or Low Recovery in Caco-2 Assay
  • Symptoms: The total amount of this compound recovered from the apical, basolateral, and cell lysate compartments is significantly less than the initial amount added.

  • Possible Causes & Solutions:

    • Metabolism by Caco-2 Cells: Caco-2 cells express metabolic enzymes and can metabolize compounds during transit. Resveratrol, for example, is known to be metabolized to its glucuronide and sulfate conjugates by Caco-2 cells.[16]

      • Solution: Use an analytical method like LC-MS/MS to look for potential metabolites in the basolateral compartment and cell lysate.

    • Intracellular Accumulation: The compound may be readily entering the cells but not efficiently exiting into the basolateral compartment.

      • Solution: Ensure you lyse the cells at the end of the experiment and quantify the amount of compound that has accumulated intracellularly. Studies have shown extensive accumulation of resveratrol in Caco-2 cells.

    • Non-specific Binding: The compound may be binding to the Transwell insert or the plate.

      • Solution: Pre-treat the wells with a blocking agent like bovine serum albumin (BSA) or use low-adhesion plates.

Quantitative Data Summary

The following table summarizes permeability data for resveratrol and pterostilbene, which can be used as a reference for interpreting your results for this compound.

CompoundAssay TypeApparent Permeability (Papp) (cm/s)Efflux Ratio (Papp B-A / Papp A-B)Notes
Resveratrol Caco-22.0 x 10⁻⁵[12]Not a substrate for P-gp or MRPs[12]Transport is mainly by passive diffusion.[17]
Caco-2~7 x 10⁻⁶-Extensive metabolism to sulfate and glucuronide conjugates.
Caco-21.6 x 10⁻⁵ (in HBSS)[18]-Permeability can be influenced by the transport medium.[18]
Pterostilbene Caco-2Higher than resveratrol[13]-Higher lipophilicity leads to increased cell membrane permeability.[13]
In vivo (oral)Bioavailability ~67% (in rats)[13]-Compared to ~30% for resveratrol.[13]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across a lipid-infused artificial membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a donor and acceptor plate)

  • Artificial membrane solution (e.g., 2% phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test compound (this compound) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Solutions: Prepare a stock solution of this compound and control compounds in DMSO. Create the final donor solutions by diluting the stocks in PBS to the desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is consistent across all wells (e.g., 1-5%).[19]

  • Coat the Membrane: Carefully add 5 µL of the artificial membrane solution to each well of the donor plate's filter membrane, ensuring the entire surface is coated.[19]

  • Add Acceptor Solution: Add 300 µL of PBS (containing the same percentage of DMSO as the donor solution) to each well of the acceptor plate.[19]

  • Assemble the PAMPA Sandwich: Place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor solution.

  • Add Donor Solution: Add 150-200 µL of the donor solutions (containing the test and control compounds) to the donor plate wells.

  • Incubation: Cover the plate and incubate at room temperature for 10-20 hours in a humidity-controlled chamber.[14]

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate equations, which take into account the incubation time, well surface area, and volumes.

Protocol 2: Caco-2 Cell Permeability Assay

This assay uses a monolayer of human intestinal Caco-2 cells to model drug absorption across the gut wall.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • Test compound (this compound) and control compounds

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[6][8]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells that fall within the pre-defined acceptable range. You can also measure the permeability of a low permeability marker like Lucifer yellow or mannitol.

  • Prepare for Transport Study: Wash the cell monolayers twice with pre-warmed HBSS. Pre-incubate the cells with HBSS for 30 minutes at 37°C.

  • Apical to Basolateral (A-B) Transport:

    • Remove the buffer from both compartments.

    • Add the test compound solution in HBSS to the apical (upper) compartment.

    • Add fresh HBSS to the basolateral (lower) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace it with an equal volume of fresh HBSS.

  • Basolateral to Apical (B-A) Transport (for efflux studies):

    • Follow the same procedure but add the test compound to the basolateral compartment and sample from the apical compartment.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

Visualizations

G General Workflow for Cell Permeability Assessment cluster_0 Initial Screening cluster_1 Cell-Based Assay cluster_2 Data Analysis & Optimization PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Bidirectional Assay (Absorption & Efflux) PAMPA->Caco2 Proceed if Pe is promising Solubility Aqueous Solubility Test Solubility->PAMPA Inform Donor Solution Prep Stability Stability in Assay Buffer Stability->PAMPA Metabolism Metabolite Identification (LC-MS/MS) Caco2->Metabolism Toxicity Cell Viability Assay (e.g., MTT, LDH) Caco2->Toxicity Data Calculate Papp, Pe, Efflux Ratio Metabolism->Data Toxicity->Data Optimization Formulation Strategies (e.g., Nanoparticles, Excipients) Data->Optimization If permeability is low

Caption: Workflow for assessing this compound cell permeability.

G Troubleshooting Low Aqueous Solubility Start Issue: Compound precipitates in aqueous buffer Check_DMSO Is final DMSO concentration <0.5%? Start->Check_DMSO Add_Excipients Incorporate Solubilizing Excipients (e.g., Cyclodextrins) Check_DMSO->Add_Excipients Yes Reduce_DMSO Reduce DMSO concentration Check_DMSO->Reduce_DMSO No Nanoformulation Consider Advanced Formulations (Liposomes, SLNs) Add_Excipients->Nanoformulation If still problematic Re_evaluate Re-test in Assay Add_Excipients->Re_evaluate Nanoformulation->Re_evaluate Reduce_DMSO->Add_Excipients

Caption: Decision tree for addressing solubility issues.

References

Technical Support Center: Overcoming Side Reactions in Leachianol G Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Leachianol G. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the synthesis of this complex resveratrol dimer. Here, you will find answers to frequently asked questions and detailed guides to navigate potential side reactions and purification hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My oxidative dimerization of resveratrol is yielding a complex mixture of products instead of predominantly this compound. What are the likely side products and how can I minimize them?

A: The oxidative dimerization of resveratrol is a common route to this compound, but it is prone to forming a variety of other dimers and oligomers due to the multiple reactive sites on the resveratrol molecule.

Common Side Products:

  • Restrytisol B: A diastereomer of this compound.

  • Parthenostilbenins A and B: Isomeric dimers with different ring closures.

  • Resveratrol trans-dehydrodimer: A common and often significant byproduct.

  • Oligomeric materials: Higher molecular weight products resulting from further oxidation and polymerization.[1]

Troubleshooting Strategies:

  • Enzyme Selection and Control: The choice of peroxidase and the control of its activity are critical. Peroxidases from different sources can exhibit different regioselectivities. Consider screening various peroxidases or laccases to find one that favors the formation of this compound.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents may favor different cyclization patterns than aprotic solvents.

    • pH: The pH of the reaction medium can affect the oxidation potential of resveratrol and the enzymatic activity. Systematic optimization of pH is recommended.

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by slowing down competing side reactions.

  • Slow Addition of Oxidant: Adding the oxidant (e.g., hydrogen peroxide) slowly over an extended period can help maintain a low concentration of radical intermediates, which may reduce the formation of oligomers and other undesired products.

Q2: I am observing significant amounts of overoxidation and polymer formation in my reaction. How can I prevent this?

A: Overoxidation is a major challenge in resveratrol dimerization because the dimer products can have similar or even lower oxidation potentials than resveratrol itself, making them susceptible to further oxidation.[2][3]

Troubleshooting Strategies:

  • Protecting Groups: Although it adds extra steps, the use of protecting groups on some of the phenolic hydroxyls of resveratrol can direct the dimerization to specific positions and prevent overoxidation. The protecting groups would then be removed in a subsequent step.

  • Stoichiometry of the Oxidant: Carefully control the stoichiometry of the oxidant. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will certainly lead to overoxidation. Start with a 1:1 molar ratio of resveratrol to oxidant and adjust as needed based on reaction monitoring.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC. Quench the reaction as soon as the desired product concentration is maximized to prevent subsequent degradation or overoxidation.

Q3: The purification of this compound from the reaction mixture is proving to be very difficult due to the presence of closely related isomers. What are the recommended purification strategies?

A: The separation of this compound from its isomers is challenging due to their similar polarities and molecular weights. A multi-step purification strategy is often necessary.

Purification Protocol:

  • Initial Extraction: After quenching the reaction, perform a liquid-liquid extraction to remove the enzyme and other aqueous components. Ethyl acetate is a common solvent for this purpose.

  • Column Chromatography (Silica Gel): This is the primary method for separating the dimers.

    • Solvent System: A gradient elution is typically required. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • Fraction Collection: Collect small fractions and analyze them by TLC or HPLC to identify those containing this compound. Isomeric impurities may co-elute, requiring further purification.

  • Preparative HPLC: For obtaining highly pure this compound, preparative reversed-phase HPLC is often the most effective method.

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or TFA) to improve peak shape, is commonly used.

Quantitative Data Summary for a Typical Purification:

Purification StepStarting MaterialProduct(s) ObtainedTypical Yield (%)Purity (%)
Oxidative Dimerization trans-ResveratrolCrude mixture of dimers>90 (crude)10-30 (this compound)
Silica Gel Chromatography Crude dimer mixtureEnriched this compound fraction20-4070-85
Preparative HPLC Enriched fractionPure this compound5-15 (overall)>98

Note: Yields and purities are estimates and can vary significantly based on reaction conditions and the specific isomers formed.

Experimental Protocols

Key Experiment: Peroxidase-Catalyzed Oxidative Dimerization of Resveratrol

This protocol is a general guideline for the synthesis of this compound and other resveratrol dimers.[4]

Materials:

  • trans-Resveratrol

  • Peroxidase (e.g., from Momordica charantia or horseradish)

  • Hydrogen peroxide (30% solution)

  • Phosphate buffer (pH can be varied, e.g., pH 5.0-7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Solvents for chromatography (hexane, ethyl acetate)

Procedure:

  • Dissolve trans-resveratrol in the chosen phosphate buffer. The concentration will need to be optimized, but a starting point could be 1-5 mg/mL.

  • Add the peroxidase to the resveratrol solution and stir at room temperature.

  • Slowly add a stoichiometric amount of hydrogen peroxide solution dropwise to the reaction mixture over a period of 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate 1:1).

  • Once the starting material is consumed or the desired product formation is maximized, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) or by extracting the mixture.

  • Extract the reaction mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product mixture.

  • Purify the crude mixture by column chromatography followed by preparative HPLC as described in the purification FAQ.

Visualizations

Signaling Pathway: Oxidative Dimerization of Resveratrol

G Resveratrol Resveratrol Radical Resveratrol Radical Resveratrol->Radical Oxidation (Peroxidase, H2O2) Dimerization Dimerization Radical->Dimerization Leachianol_G This compound Dimerization->Leachianol_G Favorable Pathway Side_Products Side Products (Restrytisol B, Parthenostilbenins, etc.) Dimerization->Side_Products Alternative Pathways Overoxidation Overoxidation/ Polymerization Leachianol_G->Overoxidation Side_Products->Overoxidation G cluster_synthesis Synthesis cluster_purification Purification A Resveratrol + Peroxidase + H2O2 B Reaction Monitoring (TLC/HPLC) A->B C Quenching & Extraction B->C D Crude Product C->D E Silica Gel Column Chromatography D->E F Fraction Analysis (TLC/HPLC) E->F G Preparative HPLC F->G Enriched Fractions H Pure this compound G->H

References

Technical Support Center: Improving Leachianol G Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Leachianol G after purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery a concern?

This compound is a naturally occurring phenolic compound, specifically a resveratrol dimer (a type of stilbenoid), with the molecular formula C₂₈H₂₄O₇ and a molecular weight of 472.5 g/mol . It is often isolated from sources like grapevines (Vitis vinifera). Due to its complex structure and potential therapeutic properties, including antioxidant effects, efficient purification and high recovery are crucial for research and development. Low recovery can be a significant bottleneck, increasing costs and limiting the availability of the pure compound for further studies.

Q2: What are the main factors that can lead to low recovery of this compound during purification?

Several factors can contribute to the low recovery of this compound:

  • Degradation: this compound, like other stilbenoids, is susceptible to degradation under certain conditions. Exposure to light, high temperatures, and alkaline pH (above 6.8) can lead to isomerization and oxidation, reducing the yield of the desired trans-isomer.[1][2][3][4]

  • Suboptimal Extraction: Incomplete extraction from the source material will naturally lead to lower final recovery. The choice of solvent and extraction method is critical.

  • Chromatographic Issues: Problems during the purification process, such as irreversible adsorption to the column matrix, improper solvent selection for elution, or co-elution with other compounds, can significantly impact recovery.

  • Sample Handling: Improper handling of the sample at any stage, from extraction to final collection, can result in physical loss or degradation of the compound.

Q3: What are the ideal storage conditions for this compound to prevent degradation?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or below, to slow down potential degradation reactions.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil. Stilbenoids are known to be light-sensitive.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • pH: If in solution, maintain a slightly acidic to neutral pH (below 6.8) to prevent base-catalyzed degradation.[1][2][3]

Q4: Which purification techniques are most suitable for this compound?

Centrifugal Partition Chromatography (CPC) has been shown to be an effective method for the purification of resveratrol dimers from natural sources.[5][6][7][8][9][10] This technique avoids the use of a solid stationary phase, which can minimize irreversible adsorption and sample degradation. Traditional column chromatography using a polyamide stationary phase has also been used for the purification of resveratrol from vine stems and could be adapted for this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Recovery After Extraction
Symptom Possible Cause Troubleshooting Steps
Low yield of crude extractIncomplete extraction from the plant material.- Ensure the plant material is finely ground to maximize surface area.- Optimize the solvent system. This compound is soluble in solvents like ethyl acetate, chloroform, dichloromethane, DMSO, and acetone. Consider using a mixture of solvents with varying polarities.- Increase the extraction time or perform multiple extraction cycles.
Significant loss of compound after solvent evaporationThermal degradation of this compound.- Use a rotary evaporator at a low temperature (e.g., < 40°C) to remove the solvent.- Avoid prolonged exposure to heat.
Low Recovery During Chromatographic Purification
Symptom Possible Cause Troubleshooting Steps
General Low Recovery
Low recovery of this compound in the collected fractions.Irreversible adsorption to the stationary phase (if using traditional column chromatography).- Consider using Centrifugal Partition Chromatography (CPC) to avoid a solid support.- If using column chromatography, test different stationary phases (e.g., polyamide, reversed-phase C18).
Degradation on the column.- Work at a controlled, cool temperature.- Ensure the mobile phase is not alkaline.
Centrifugal Partition Chromatography (CPC) Specific Issues
Poor separation and recovery.Inappropriate solvent system.- The partition coefficient (Kd) of this compound in the biphasic solvent system should be optimized. A Kd value between 0.5 and 2 is generally ideal.- A commonly used solvent system for resveratrol dimers is n-hexane/ethyl acetate/methanol/water. The ratios can be adjusted to achieve the desired polarity.
Emulsion formation.Interfacial tension of the solvent system is too low.- Adjust the solvent system composition.- Decrease the flow rate.
Traditional Column Chromatography Specific Issues
Peak tailing or broad peaks.Strong interaction between this compound and the stationary phase.- Add a small amount of a competitive agent (e.g., a weak acid) to the mobile phase.- Change the stationary phase to one with a different chemistry.
No elution of this compound.The mobile phase is too weak to elute the compound.- Gradually increase the polarity of the mobile phase (gradient elution).- If using normal phase, increase the proportion of the more polar solvent.- If using reversed phase, increase the proportion of the organic solvent.

Experimental Protocols

Protocol 1: Purification of this compound using Centrifugal Partition Chromatography (CPC)

This protocol is based on established methods for the purification of resveratrol dimers from grape stalks.

1. Preparation of the Crude Extract: a. Obtain dried and powdered grapevine stalks. b. Macerate the powder in 80% ethanol at room temperature for 48 hours. c. Filter the extract and concentrate under reduced pressure at a temperature below 40°C to obtain the crude extract.

2. CPC Solvent System Selection: a. A biphasic solvent system of n-hexane/ethyl acetate/methanol/water is recommended. A starting ratio of 2:5:4:5 (v/v/v/v) can be tested. b. Determine the partition coefficient (Kd) of this compound in this system. Adjust the solvent ratios to achieve a Kd value between 0.5 and 2.

3. CPC Operation: a. Equilibrate the CPC instrument with the selected biphasic solvent system. b. Dissolve the crude extract in a small volume of the mobile phase. c. Inject the sample into the CPC system. d. Elute with the mobile phase at an appropriate flow rate. e. Monitor the eluent using a UV detector (stilbenoids typically absorb around 300-320 nm). f. Collect fractions based on the chromatogram.

4. Analysis and Recovery Calculation: a. Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to confirm the presence and purity of this compound. b. Pool the pure fractions and evaporate the solvent under reduced pressure. c. Weigh the final product and calculate the overall recovery.

Quantitative Data Summary
Purification Method Stationary Phase Mobile Phase/Solvent System Typical Purity Reported Recovery
Centrifugal Partition Chromatography (CPC)Liquid (biphasic)n-hexane/ethyl acetate/methanol/water (e.g., 2:5:4:5 v/v/v/v)> 95%> 90%
Column ChromatographyPolyamideWater/Methanol or Ethanol gradient> 90%Variable, depends on optimization

Visualizations

Logical Workflow for Troubleshooting Low Recovery

TroubleshootingWorkflow Troubleshooting Workflow for Low this compound Recovery Start Low this compound Recovery CheckExtraction Step 1: Evaluate Extraction Efficiency Start->CheckExtraction CheckPurification Step 2: Assess Purification Step CheckExtraction->CheckPurification Sufficient crude yield OptimizeExtraction Optimize Extraction Protocol CheckExtraction->OptimizeExtraction Low crude yield? CheckStability Step 3: Investigate Compound Stability CheckPurification->CheckStability Recovery still low OptimizePurification Optimize Chromatography CheckPurification->OptimizePurification High loss during purification? ImproveHandling Improve Storage & Handling CheckStability->ImproveHandling Degradation suspected? End Improved Recovery OptimizeExtraction->End OptimizePurification->End ImproveHandling->End

Caption: A logical workflow to diagnose and address the causes of low this compound recovery.

Potential Degradation Pathway of this compound

DegradationPathway Potential Degradation Pathways for this compound LeachianolG This compound (trans-isomer) CisIsomer cis-Leachianol G LeachianolG->CisIsomer Isomerization OxidizedProducts Oxidized Products (e.g., Quinones) LeachianolG->OxidizedProducts Oxidation DegradationFactors Degradation Factors DegradationFactors->LeachianolG Light Light (UV/Visible) Light->LeachianolG Heat Heat Heat->LeachianolG Oxygen Oxygen Oxygen->LeachianolG HighpH Alkaline pH (>6.8) HighpH->LeachianolG

Caption: Factors leading to the degradation of this compound.

Signaling Pathway: Nrf2 Activation by this compound

Resveratrol and its dimers are known to exert their antioxidant effects by activating the Nrf2 signaling pathway.[11][12][13][14][15] This pathway is a key regulator of cellular defense against oxidative stress.

Nrf2Pathway Nrf2 Signaling Pathway Activation by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LeachianolG This compound Keap1_Nrf2 Keap1-Nrf2 Complex LeachianolG->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates CellProtection Cellular Protection AntioxidantGenes->CellProtection

Caption: this compound likely promotes cellular protection by activating the Nrf2 pathway.

References

Leachianol G experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on "Leachianol G" is limited. This guide is based on best practices for working with novel natural products, particularly those with potential solubility and stability challenges. The provided protocols and data are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound?

A1: The solubility of this compound has not been extensively characterized. We recommend starting with a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). For aqueous experimental buffers, it is crucial to determine the final tolerable solvent concentration for your specific system (typically ≤0.1% v/v for cell-based assays) to avoid solvent-induced artifacts.

Q2: What is the stability of this compound in solution?

A2: The stability of this compound is currently under investigation. As with many natural products, it may be susceptible to degradation by light, high temperatures, and pH extremes.[1] For instance, similar compounds are known to be less stable in alkaline conditions.[1] We recommend the following:

  • Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Protect solutions from light by using amber vials or wrapping tubes in foil.

  • Prepare fresh working dilutions from the stock solution immediately before each experiment.

Q3: What are the appropriate negative and positive controls for experiments with this compound?

A3:

  • Vehicle Control (Negative): This is essential. Treat a set of cells or reactions with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.

  • Untreated Control (Negative): This group receives no treatment and serves as a baseline for normal activity.

  • Positive Control: The choice of a positive control will depend on the specific assay. For example, if you are investigating apoptosis, a known apoptosis-inducing agent like staurosporine would be an appropriate positive control.

Troubleshooting Guide

Q1: I am seeing high variability in my results between experiments. What could be the cause?

A1: High variability can stem from several factors:

  • Compound Instability: As mentioned, this compound may degrade over time. Ensure you are using fresh dilutions for each experiment and properly storing your stock solution.

  • Incomplete Solubilization: The compound may be precipitating out of your working solution, especially in aqueous media. Before adding to your experiment, visually inspect the solution for any precipitate. A brief vortex or sonication of the stock solution before making dilutions may help.

  • Inconsistent Cell Conditions: Ensure cells are at a consistent passage number and confluence, as these can significantly impact their response to treatment.

Q2: this compound does not seem to be active in my assay, even at high concentrations. Why?

A2:

  • Solubility Issues: The compound may not be soluble enough in your assay buffer to reach an effective concentration. Consider if the solvent concentration can be slightly increased or if a different formulation might be necessary.

  • Degradation: The compound may have degraded. Test a fresh vial of the compound or a newly prepared stock solution.

  • Incorrect Biological Target: The targeted pathway or cell line may not be sensitive to this compound. It is advisable to test the compound on a panel of different cell lines or in various functional assays.

Q3: I am observing unexpected cytotoxicity at concentrations where I expect a specific biological effect. What should I do?

A3:

  • Solvent Toxicity: First, run a solvent toxicity control curve to determine the maximum tolerated concentration of your solvent (e.g., DMSO) in your specific cell line.

  • Off-Target Effects: High concentrations of any compound can lead to off-target effects. It is crucial to perform dose-response experiments to identify a concentration window where the specific biological effect is observed without significant cytotoxicity.

  • Impurity: There could be a cytotoxic impurity in the compound preparation. If possible, verify the purity of your this compound sample.

Quantitative Data Summary

The following table presents hypothetical data for the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines after a 48-hour treatment, as determined by an MTS assay.

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer12.5
A549Lung Cancer28.3
HCT116Colon Cancer8.9
U87 MGGlioblastoma45.1

Detailed Experimental Protocol: Cell Viability (MTS Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X working solution of this compound in cell culture medium from a 10 mM DMSO stock. Perform serial dilutions to create a range of concentrations. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. This will result in a 1X final concentration.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C, 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the results to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis stock Prepare 10 mM This compound Stock in DMSO dilute Prepare Serial Dilutions in Culture Medium stock->dilute seed Seed Cells in 96-Well Plate treat Treat Cells with This compound (48h) seed->treat dilute->treat mts Add MTS Reagent (1-4h Incubation) treat->mts read Measure Absorbance at 490 nm mts->read analyze Normalize Data & Calculate IC50 read->analyze

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway LG This compound Receptor Cell Surface Receptor LG->Receptor Binds/Activates Kinase1 MAP3K Receptor->Kinase1 Kinase2 MAP2K Kinase1->Kinase2 Inhibits Kinase3 MAPK Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Response Cellular Response (e.g., Apoptosis) TF->Response

Caption: Hypothetical signaling pathway inhibited by this compound.

troubleshooting_logic Start High Variability in Results? CheckStock Stock Solution Freshly Prepared? Start->CheckStock CheckSolubility Precipitate in Working Solution? CheckStock->CheckSolubility No Action_NewStock Action: Use New Aliquots/Stock CheckStock->Action_NewStock Yes CheckCells Cell Passage Consistent? CheckSolubility->CheckCells No Action_Solubilize Action: Vortex/Sonciate Before Dilution CheckSolubility->Action_Solubilize Yes Action_SyncCells Action: Standardize Cell Culture Protocol CheckCells->Action_SyncCells No

Caption: Troubleshooting logic for addressing experimental variability.

References

Technical Support Center: Scaling Up Leachianol G Production for Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Leachianol G. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during isolation, synthesis, and purification.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it of research interest?

This compound is a resveratrol dimer, a type of natural phenol, with the chemical formula C28H24O7 and a molecular weight of 472.5 g/mol .[1] It has been isolated from the stalks of Vitis vinifera (grapevine).[2] Like other stilbenoids, this compound and its related compounds are of interest for their potential biological activities, including antioxidant and neuroprotective effects.[2][3] Research has also explored the potential for resveratrol dimers to inhibit enzymes like polynucleotidyl transferases and to offer protection against amyloid-beta-induced toxicity.[2]

2. What are the primary sources for obtaining this compound?

The primary natural source for this compound is the stalks and canes of Vitis vinifera (grapevine).[2] It is often co-isolated with other stilbenoids, such as Leachianol F and resveratrol. For research purposes, it can be obtained through isolation from these natural sources or via chemical synthesis.

3. What are the main challenges in scaling up this compound production?

Scaling up the production of this compound, like many natural products, presents several challenges. These include:

  • Low abundance in the natural source: The concentration of this compound in grape stalks can be variable, leading to the need to process large amounts of biomass for a small yield.

  • Complex purification: this compound is often present in a complex mixture of similar stilbenoids, making its separation and purification challenging.

  • Lack of a standardized synthesis protocol: A detailed, high-yield synthetic route for this compound is not yet widely established, making chemical synthesis on a large scale difficult.

  • Potential for degradation: Stilbenoids can be sensitive to light, heat, and oxidative conditions, which can lead to degradation during extraction and purification.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the production of this compound.

Low Yield During Isolation from Vitis vinifera
Problem Possible Cause Suggested Solution
Low extraction efficiency Inefficient disruption of plant material.Ensure the grape stalks or canes are thoroughly dried and finely ground to increase the surface area for solvent penetration.
Inappropriate solvent system.Use a solvent system optimized for stilbenoid extraction, such as 80% ethanol in water.[3] Adjusting the polarity of the solvent can improve the extraction of target compounds.
Insufficient extraction time or temperature.Optimize the extraction time and temperature. Ultrasound-assisted extraction at around 75°C for 15 minutes has been shown to be effective for stilbenoids.[3]
Degradation of this compound Exposure to light or high temperatures for extended periods.Conduct extraction and purification steps in a dark or low-light environment. Use amber glassware. Avoid prolonged exposure to high temperatures.
Oxidative degradation.Degas solvents before use and consider performing extractions under an inert atmosphere (e.g., nitrogen or argon).
Loss during purification Co-elution with other similar compounds.Optimize the chromatography conditions. Use a high-resolution column and a carefully designed solvent gradient for HPLC. Consider using centrifugal partition chromatography for better separation of complex mixtures.[4]
Irreversible adsorption to the stationary phase.Test different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase modifiers to minimize irreversible binding.
Difficulties in Chemical Synthesis
Problem Possible Cause Suggested Solution
Low yield in Wittig-type reaction Unreactive starting materials.Ensure the purity of the aldehyde/ketone and the phosphonium ylide. The reactivity of the ylide is crucial; stabilized ylides may require harsher reaction conditions.
Unfavorable reaction conditions.Optimize the base, solvent, and temperature. For non-stabilized ylides, strong bases like n-butyllithium in an aprotic solvent like THF are often used at low temperatures.
Side reactions.Minimize side reactions by carrying out the reaction under an inert atmosphere and using dry solvents.
Formation of isomers Lack of stereoselectivity in the reaction.The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides often yield the (Z)-alkene. Modifications to the Wittig reaction, such as the Schlosser modification, can be used to favor the (E)-isomer.
Difficult purification of the final product Presence of triphenylphosphine oxide byproduct.Triphenylphosphine oxide can often be removed by crystallization or column chromatography. In some cases, it can be precipitated by adding a non-polar solvent.
Complex mixture of products.Use preparative HPLC for the final purification of this compound to separate it from any remaining starting materials, isomers, or byproducts.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound from Grape Stalks

This protocol is adapted from methods described for the extraction of stilbenoids from Vitis vinifera.[3]

1. Preparation of Plant Material:

  • Obtain dried grape stalks (Vitis vinifera).
  • Grind the stalks to a fine powder (particle size < 1 mm) using a laboratory mill.

2. Ultrasound-Assisted Extraction:

  • Weigh 10 g of the powdered grape stalks and place it in a 250 mL Erlenmeyer flask.
  • Add 100 mL of 80% ethanol in water (v/v) to the flask.
  • Place the flask in an ultrasonic bath.
  • Sonicate the mixture for 15 minutes at a controlled temperature of 75°C.

3. Filtration and Concentration:

  • After sonication, filter the mixture through Whatman No. 1 filter paper to remove the solid plant material.
  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until the ethanol is removed.
  • The resulting aqueous extract can be lyophilized to obtain a crude solid extract.

4. Quantification of Total Stilbenoids (for initial assessment):

  • Dissolve a known amount of the crude extract in methanol.
  • Analyze the sample using HPLC with UV detection at 320 nm.
  • Use a calibration curve prepared with a resveratrol standard to estimate the total stilbenoid content.

Protocol 2: Purification of this compound by Preparative HPLC

1. Sample Preparation:

  • Dissolve the crude extract obtained from Protocol 1 in a minimal amount of the mobile phase.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
  • Gradient Program:
  • 0-5 min: 20% B
  • 5-40 min: 20% to 60% B
  • 40-45 min: 60% to 100% B
  • 45-50 min: 100% B
  • 50-55 min: 100% to 20% B
  • 55-60 min: 20% B
  • Flow Rate: 4 mL/min
  • Detection: UV at 320 nm.
  • Injection Volume: 500 µL to 1 mL, depending on the concentration.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the peak of this compound based on retention time (preliminary analytical HPLC runs with standards are recommended to determine the retention time).
  • Analyze the collected fractions for purity using analytical HPLC.
  • Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Protocol 3: General Synthetic Approach for Resveratrol Dimers (Adapted for this compound)

1. Oxidative Dimerization of Resveratrol:

  • Dissolve resveratrol in a suitable solvent (e.g., a mixture of acetone and water).
  • Add an oxidizing agent such as horseradish peroxidase/H2O2 or a metal-based oxidant like iron(III) chloride or silver acetate. The choice of oxidant and reaction conditions can influence the type of dimer formed.
  • Stir the reaction at room temperature and monitor the progress by TLC or LC-MS.

2. Product Isolation and Purification:

  • Once the reaction is complete, quench the reaction (if necessary) and extract the products with an organic solvent like ethyl acetate.
  • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
  • Concentrate the extract and purify the resulting mixture of dimers by column chromatography on silica gel, followed by preparative HPLC as described in Protocol 2 to isolate this compound.

3. Characterization:

  • Confirm the identity and purity of the synthesized this compound using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), and compare the data with that reported for the isolated natural product.

Data Presentation

Table 1: Comparison of Extraction Methods for Stilbenoids from Grape Canes
Extraction MethodSolventTemperature (°C)TimeStilbenoid Yield (mg/kg of dry grape cane)Reference
Maceration80% EthanolRoom Temp24 h4373[6]
MacerationWaterRoom Temp24 h87[6]
Ultrasound-AssistedWater4530 min43[6]
Microwave-AssistedWater10020 min555[6]
Ultrasound-Assisted80% Ethanol7515 minOptimized for major stilbenoids (specific yield not given)[3]
Table 2: Characterization Data for this compound
PropertyValueReference
Molecular Formula C28H24O7[1]
Molecular Weight 472.5 g/mol [1]
CAS Number 164204-62-0[1]
Appearance Powder[1]
Purity (typical) ≥ 98%[1]
UV λmax ~320 nm (typical for stilbenoids)-
1H and 13C NMR Spectral data should be compared with published values for confirmation.-
Mass Spectrometry ESI-MS should show a prominent ion corresponding to [M-H]- at m/z 471.14.-

Mandatory Visualizations

Signaling Pathways

The precise signaling pathways directly modulated by this compound are still under investigation. However, based on the known activities of its parent compound, resveratrol, and other polyphenols, several key pathways are likely to be affected.

Leachianol_G_Potential_Signaling cluster_cancer Anticancer Effects cluster_neuro Neuroprotective Effects Leachianol_G This compound PI3K PI3K Leachianol_G->PI3K Akt Akt Leachianol_G->Akt NFkB NF-κB Leachianol_G->NFkB OxidativeStress Oxidative Stress Leachianol_G->OxidativeStress Nrf2 Nrf2 Leachianol_G->Nrf2 PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation NFkB->Proliferation ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflows

Isolation_Workflow start Dried & Ground Grape Stalks extraction Ultrasound-Assisted Extraction (80% Ethanol, 75°C, 15 min) start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Stilbenoid Extract concentration->crude_extract purification Preparative HPLC crude_extract->purification fraction_collection Fraction Collection purification->fraction_collection purity_check Analytical HPLC for Purity Check fraction_collection->purity_check final_product Purified this compound purity_check->final_product

Caption: Workflow for the isolation and purification of this compound.

Synthesis_Workflow start Resveratrol oxidation Oxidative Coupling (e.g., HRP/H2O2 or AgOAc) start->oxidation extraction Solvent Extraction oxidation->extraction purification1 Silica Gel Column Chromatography extraction->purification1 purification2 Preparative HPLC purification1->purification2 characterization NMR & Mass Spectrometry purification2->characterization final_product This compound characterization->final_product

Caption: General workflow for the synthesis of this compound.

References

Validation & Comparative

Leachianol G: A Comparative Analysis of a Promising Stilbenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of phytochemical research, a comprehensive comparative analysis of Leachianol G, a resveratrol dimer, and other prominent stilbenoids has been compiled for researchers, scientists, and drug development professionals. This guide offers an objective look at the current scientific data, focusing on the neuroprotective and anticancer potentials of these natural compounds.

Stilbenoids, a class of polyphenolic compounds found in various plants, are renowned for their diverse biological activities. While resveratrol, pterostilbene, and piceatannol have been extensively studied, emerging evidence suggests that less common stilbenoids like this compound may also possess significant therapeutic properties. This guide synthesizes the available preclinical data to facilitate a clearer understanding of their relative potencies and mechanisms of action.

Comparative Analysis of Biological Activity

This analysis focuses on two key areas of therapeutic interest: neuroprotection against amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease, and the inhibition of melanoma cell growth.

Neuroprotective Effects Against Aβ-Induced Toxicity

Studies have investigated the potential of stilbenoids to protect neuronal cells from the detrimental effects of Aβ peptides. This compound, isolated from Vitis vinifera (grapevine) stalks, has demonstrated protective effects against Aβ-induced toxicity in PC12 cell cultures.[1][2] While specific quantitative data for this compound's neuroprotective activity is not yet widely available in the public domain, a qualitative comparison with other stilbenoids highlights its potential.

StilbenoidCell LineAssayEffective Concentration/IC50Key FindingsReference
This compound PC12Aβ-induced toxicityData not availableShowed protective effects.[1][2][1][2]
Resveratrol Hippocampal cellsAβ-induced toxicityEC50 = 17 ± 3 µM (vs Aβ25-35)Exerted neuroprotective action.
Piceatannol PC12Aβ-induced apoptosisNot specifiedShowed observable anti-apoptosis activity.
Pterostilbene PC12Aβ-induced apoptosisNot specifiedShowed observable anti-apoptosis activity.
Anticancer Activity Against Melanoma Cells

The cytotoxic effects of various stilbenoids against human melanoma cell lines have been a subject of intense research. While direct studies on this compound's activity against melanoma are limited in the available literature, data for other stilbenoids provide a valuable comparative framework.

StilbenoidCell LineAssayIC50 ValueKey FindingsReference
Resveratrol A375Proliferation~23 µM (48h)Induced cell cycle arrest and apoptosis.
Resveratrol SK-MEL-31Proliferation~15 µM (48h)Induced cell cycle arrest and apoptosis.
Pterostilbene C32 (amelanotic)Proliferation21.45 µMDecreased DNA synthesis.
Pterostilbene A2058 (melanotic)Proliferation42.70 µMDecreased DNA synthesis.
Piceatannol SK-Mel-28Apoptosis1 µM induced ~6-fold increasePotent inducer of apoptosis.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.

Neuroprotection Assay: Amyloid-β Induced Toxicity in PC12 Cells
  • Cell Culture: PC12 cells are cultured in appropriate media, typically Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with fetal bovine serum and horse serum, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Aβ Peptides: Lyophilized Aβ peptides (e.g., Aβ25-35 or Aβ1-42) are dissolved in sterile, deionized water or a suitable buffer and incubated to form aggregates, which are the neurotoxic species.

  • Treatment: PC12 cells are seeded in multi-well plates. After adherence, the cells are pre-treated with various concentrations of the stilbenoid compounds for a specified period (e.g., 1-2 hours). Subsequently, the aggregated Aβ peptide is added to the culture medium.

  • Assessment of Cell Viability: Cell viability is typically assessed 24-48 hours after Aβ treatment using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

  • Data Analysis: The protective effect of the stilbenoid is determined by comparing the viability of cells treated with the stilbenoid and Aβ to those treated with Aβ alone. Results are often expressed as the concentration of the compound that provides 50% protection (EC50).

Anticancer Assay: Melanoma Cell Proliferation (MTT Assay)
  • Cell Culture: Human melanoma cell lines (e.g., A375, SK-MEL-28) are maintained in a suitable culture medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum and antibiotics, in a controlled environment (37°C, 5% CO2).

  • Treatment: Cells are seeded in 96-well plates. After allowing the cells to attach, they are treated with a range of concentrations of the stilbenoid compounds.

  • Incubation: The treated cells are incubated for a defined period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.

  • MTT Assay: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Stilbenoids exert their biological effects by modulating a variety of cellular signaling pathways.

Neuroprotective Signaling Pathways

In the context of neuroprotection, stilbenoids are known to activate pro-survival signaling pathways. A key pathway implicated is the PI3K/Akt pathway . Activation of this pathway by stilbenoids can lead to the phosphorylation of downstream targets that inhibit apoptosis (programmed cell death) and promote cell survival.

Neuroprotective_Signaling Stilbenoids Stilbenoids PI3K PI3K Stilbenoids->PI3K activates Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival CellSurvival Akt->CellSurvival promotes

Caption: Stilbenoid-mediated activation of the PI3K/Akt pathway leading to neuroprotection.

Anticancer Signaling Pathways

The anticancer effects of stilbenoids are often attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells. This can involve the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs), as well as the activation of caspase cascades, which are central to the execution of apoptosis.

Anticancer_Signaling Stilbenoids Stilbenoids CellCycle_Regulation CellCycle_Regulation Stilbenoids->CellCycle_Regulation Apoptosis_Induction Apoptosis_Induction Stilbenoids->Apoptosis_Induction G1_S_Arrest G1_S_Arrest CellCycle_Regulation->G1_S_Arrest Caspase_Activation Caspase_Activation Apoptosis_Induction->Caspase_Activation Tumor_Cell_Death Tumor_Cell_Death G1_S_Arrest->Tumor_Cell_Death Caspase_Activation->Tumor_Cell_Death

Caption: Stilbenoid-induced anticancer effects via cell cycle arrest and apoptosis.

Experimental Workflow

The general workflow for investigating the biological activity of a novel stilbenoid like this compound is a multi-step process.

Experimental_Workflow cluster_0 Discovery & Isolation cluster_1 In Vitro Evaluation cluster_2 Mechanistic Studies A Plant Source (e.g., Vitis vinifera) B Extraction & Isolation of this compound A->B C Neuroprotection Assays (e.g., Aβ toxicity) B->C D Anticancer Assays (e.g., Melanoma cell lines) B->D E Signaling Pathway Analysis C->E D->E F Target Identification E->F

Caption: A generalized experimental workflow for the study of this compound.

References

Unraveling the Antifungal Action of Leachianol G: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals validating the mechanism of action of the natural compound Leachianol G. This report provides a comparative analysis of its antifungal performance against established agents, supported by experimental data and protocols.

This compound, a resveratrol dimer, has been identified as an antifungal agent with a mechanism of action centered on the disruption of the fungal cell membrane. This guide delves into the specifics of this mechanism, presenting a comparative overview with other ergosterol-targeting antifungals, and provides detailed experimental protocols for validation studies.

Mechanism of Action: Targeting Fungal Ergosterol

This compound exerts its antifungal effect by binding to ergosterol, a critical sterol component of the fungal cell membrane that is absent in mammalian cells. This binding disrupts the integrity of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, fungal cell death. This targeted action on a fungal-specific molecule makes it a promising candidate for further investigation.

Signaling Pathway of Ergosterol-Targeting Antifungal Agents

cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Formation Pore Formation Ergosterol->Pore Formation Leads to This compound This compound This compound->Ergosterol Binds to Polyenes (Amphotericin B) Polyenes (Amphotericin B) Polyenes (Amphotericin B)->Ergosterol Binds to Azoles (Fluconazole) Azoles (Fluconazole) 14-alpha-demethylase 14-α-demethylase Azoles (Fluconazole)->14-alpha-demethylase Inhibits Lanosterol Lanosterol Lanosterol->14-alpha-demethylase Substrate 14-alpha-demethylase->Ergosterol Synthesizes Fungal Cell Death Fungal Cell Death 14-alpha-demethylase->Fungal Cell Death Inhibition leads to Membrane Disruption Membrane Disruption Pore Formation->Membrane Disruption Membrane Disruption->Fungal Cell Death

Caption: Mechanism of ergosterol-targeting antifungals.

Comparative Antifungal Performance

To objectively evaluate the efficacy of this compound, its performance must be compared against established antifungal agents that share a similar mechanism of action. The primary alternatives for comparison are the polyenes and azoles.

  • Polyenes (e.g., Amphotericin B): This class of antifungals also binds directly to ergosterol, forming pores in the fungal cell membrane, which leads to rapid cell death. Amphotericin B is a potent, broad-spectrum antifungal but is associated with significant toxicity.

  • Azoles (e.g., Fluconazole, Itraconazole, Ketoconazole): This widely used class of antifungals inhibits the enzyme lanosterol 14-α-demethylase, which is essential for ergosterol biosynthesis. This disruption of ergosterol production alters membrane fluidity and function, inhibiting fungal growth.

While direct comparative studies providing Minimum Inhibitory Concentration (MIC) values for this compound against a range of fungal pathogens are not yet widely published, research on resveratrol and its oligomers suggests that their antifungal activity can be variable. Some studies indicate that resveratrol oligomers may have limited activity against certain species like Candida albicans. Therefore, rigorous side-by-side testing is crucial to determine the therapeutic potential of this compound.

Table 1: Comparison of Antifungal Agents Targeting Ergosterol

FeatureThis compoundPolyenes (Amphotericin B)Azoles (Fluconazole)
Target ErgosterolErgosterolLanosterol 14-α-demethylase
Mechanism Binds to ergosterol, disrupting membrane integrityBinds to ergosterol, forming poresInhibits ergosterol synthesis
Spectrum To be determinedBroadBroad (species-dependent)
Toxicity To be determinedHigh (nephrotoxicity)Generally low (drug interactions)

Experimental Protocols for Validation

To validate the mechanism of action and evaluate the antifungal efficacy of this compound, the following standardized experimental protocols are recommended.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific microorganism. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols.

Experimental Workflow for Broth Microdilution Assay

Start Start Prepare fungal inoculum Prepare fungal inoculum Start->Prepare fungal inoculum Inoculate microtiter plate Inoculate microtiter plate Prepare fungal inoculum->Inoculate microtiter plate Prepare serial dilutions of antifungal agents Prepare serial dilutions of antifungal agents Prepare serial dilutions of antifungal agents->Inoculate microtiter plate Incubate plate Incubate plate Inoculate microtiter plate->Incubate plate Read MIC Read MIC Incubate plate->Read MIC End End Read MIC->End

Caption: Workflow for MIC determination.

Methodology:

  • Preparation of Antifungal Stock Solutions: Dissolve this compound and comparator drugs (e.g., Amphotericin B, Fluconazole) in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Preparation of Microtiter Plates: Prepare two-fold serial dilutions of each antifungal agent in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

Ergosterol Binding Assay

This assay confirms the direct interaction of this compound with ergosterol.

Methodology:

  • Preparation of Ergosterol Solution: Prepare a stock solution of ergosterol in a suitable solvent.

  • Spectrophotometric Analysis: Mix a constant concentration of this compound with increasing concentrations of ergosterol.

  • Data Acquisition: Measure the absorbance spectrum of the solutions. A shift in the absorbance maximum of this compound in the presence of ergosterol indicates binding.

Membrane Permeability Assay

This assay assesses the ability of this compound to disrupt the fungal cell membrane.

Methodology:

  • Fungal Cell Preparation: Grow fungal cells to the mid-log phase and wash them with a buffer.

  • Fluorescent Dye Incubation: Incubate the cells with a fluorescent dye that can only enter cells with compromised membranes (e.g., propidium iodide).

  • Treatment: Add this compound at various concentrations to the cell suspension.

  • Flow Cytometry or Fluorometry: Measure the increase in fluorescence over time. An increase in fluorescence indicates membrane permeabilization.

Conclusion

This compound presents an interesting scaffold for the development of new antifungal agents due to its targeted mechanism against the fungal-specific molecule ergosterol. The provided comparative framework and detailed experimental protocols offer a robust approach for researchers to validate its mechanism of action and quantitatively assess its performance against current antifungal therapies. Further studies are warranted to establish a comprehensive antifungal profile of this compound and to explore its potential in addressing the growing challenge of antifungal resistance.

Ferruginol's Bioactivity Profiled Against Synthetic Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of the natural diterpenoid Ferruginol against its synthetic analogs. The data presented herein is collated from multiple studies to offer a comprehensive overview of its cytotoxic and anti-inflammatory properties, supported by detailed experimental protocols and signaling pathway diagrams.

Comparative Bioactivity Data

The cytotoxic and anti-inflammatory activities of Ferruginol and its synthetic analogs have been evaluated across various human cancer cell lines and inflammatory models. The following tables summarize the key quantitative data from these studies.

Table 1: Cytotoxicity of Ferruginol and Synthetic Analogs against Human Cancer Cell Lines
CompoundCell LineAssayIC50 / GI50 (µM)Reference
Ferruginol (1) MDA-T32 (Thyroid)MTT12[1]
PC3 (Prostate)-Induces cell death[2]
A549 (Lung)MTTDose-dependent cytotoxicity[3]
CL1-5 (Lung)MTTDose-dependent cytotoxicity[3]
SK-MEL-28 (Melanoma)SRB~50[4][5]
Caco-2 (Colon)-LC50 24.3 µg/mL[6]
MCF-7 (Breast)-LC50 48.4 µg/mL[6]
SUM149 (Breast)CellTiter-Glo®> 25[7]
MDA-MB-231 (Breast)CellTiter-Glo®22.1[7]
MCF-7 (Breast)CellTiter-Glo®19.8[7]
18-aminoferruginol (2) SK-MEL-28 (Melanoma)SRB9.8[4]
18-(phthalimid-2-yl)ferruginol (5) SUM149 (Breast)CellTiter-Glo®4.9[7]
MDA-MB-231 (Breast)CellTiter-Glo®13[7]
MCF-7 (Breast)CellTiter-Glo®7.2[7]
Ferruginol analog (6) (with fluorine) SUM149 (Breast)CellTiter-Glo®4.4[7]
MDA-MB-231 (Breast)CellTiter-Glo®12.3[7]
MCF-7 (Breast)CellTiter-Glo®6.5[7]
Ferruginol analog (7) (with fluorine) SUM149 (Breast)CellTiter-Glo®4.1[7]
MDA-MB-231 (Breast)CellTiter-Glo®11.2[7]
MCF-7 (Breast)CellTiter-Glo®6.3[7]
Orthoquinone analog (10) SUM149 (Breast)CellTiter-Glo®1.3[7]
MDA-MB-231 (Breast)CellTiter-Glo®5.3[7]
MCF-7 (Breast)CellTiter-Glo®3.4[7]
Orthoquinone analog (11) SUM149 (Breast)CellTiter-Glo®1.5[7]
MDA-MB-231 (Breast)CellTiter-Glo®4.8[7]
MCF-7 (Breast)CellTiter-Glo®3.1[7]
Table 2: Anti-inflammatory Activity of Ferruginol and its Derivatives
CompoundModelAssayInhibition (%)IC50 (µM)Reference
Ferruginol Heat-induced hemolysisIn vitro71.82% at 100 µM53.91[8]
TPA-induced mouse ear edemaIn vivo20.4 ± 3.1%-[9]
AA-induced mouse ear edemaIn vivo21.0 ± 2.1%-[9]
Ferruginol-ibuprofen hybrid (6) TPA-induced mouse ear edemaIn vivoBetter than Ferruginol-[9]
Ferruginol-naproxen hybrid (7) TPA-induced mouse ear edemaIn vivoBetter than Ferruginol-[9]
Pygmaeocin B (rearranged abietane) LPS-stimulated RAW 264.7 macrophagesNO productionHighIC50NO = 33.0 ± 0.8 ng/mL[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

    • Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[11]

    • Following treatment, MTT solution is added to each well and incubated.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.[11]

  • SRB (Sulphorhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to protein components of cells.

    • Cells are seeded in 96-well plates and treated with the compounds.

    • After the incubation period, cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with SRB solution.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is read at a specific wavelength (e.g., 560 nm).[5]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.

    • Cells are seeded in 96-well plates and treated with the compounds.

    • After incubation, the CellTiter-Glo® reagent is added to the wells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.

    • The luminescence is measured using a luminometer.[7]

Apoptosis Assays
  • Caspase-Glo® 3/7 Assay: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

    • Cells are seeded in a 96-well white plate and treated with the compounds for various time points.

    • The Caspase-Glo® 3/7 reagent is added, and the plate is incubated at room temperature.

    • The luminescent signal, which is proportional to caspase activity, is measured.[5]

  • Mitochondrial Membrane Potential (MMP) Assay: The fluorescent dye JC-1 is used to determine the mitochondrial transmembrane potential.

    • Cells are seeded in a 96-well black plate with a transparent bottom.

    • After treatment, cells are washed and incubated with the JC-1 dye.

    • In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

    • The fluorescence is measured using a fluorescence microplate reader.[5]

Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Inhibition Assay: This assay measures the anti-inflammatory activity by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

    • RAW 264.7 macrophage cells are stimulated with LPS in the presence or absence of the test compounds.

    • The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated.[10]

  • TPA- and AA-Induced Mouse Ear Edema: This in vivo model assesses the topical anti-inflammatory activity of compounds.

    • An inflammatory agent, either 12-O-tetradecanoylphorbol-13-acetate (TPA) or arachidonic acid (AA), is applied to the ears of mice.

    • The test compound is applied topically to the ear.

    • After a specific time, the thickness of the ear is measured, and the percentage of edema inhibition is calculated compared to the control group.[9]

Signaling Pathway Analysis

Ferruginol has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

Ferruginol-Induced Apoptotic Signaling Pathway

The following diagram illustrates the proposed mechanism of Ferruginol-induced apoptosis in cancer cells. Ferruginol treatment leads to the suppression of pro-survival pathways like PI3K/AKT and MAPK, while promoting the expression of pro-apoptotic proteins like Bax and activating executioner caspases.[2][11]

Ferruginol_Apoptosis_Pathway cluster_0 Pro-Survival Pathways cluster_1 Mitochondrial Apoptosis cluster_2 Execution Phase Ferruginol Ferruginol PI3K PI3K Ferruginol->PI3K inhibits MAPK MAPK Ferruginol->MAPK inhibits Bcl2 Bcl-2 Ferruginol->Bcl2 downregulates Bax Bax Ferruginol->Bax upregulates AKT AKT PI3K->AKT AKT->Bcl2 activates Bcl2->Bax inhibits Mito Mitochondrial Membrane Potential (Loss) Bax->Mito Casp9 Caspase-9 Mito->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Ferruginol-induced apoptotic signaling cascade.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening the cytotoxic activity of Ferruginol and its analogs is depicted below. This process involves initial cell culture, treatment with the compounds, and subsequent measurement of cell viability to determine the half-maximal inhibitory concentration (IC50).

Cytotoxicity_Workflow A 1. Cell Culture (e.g., A549, PC3, etc.) B 2. Seeding in 96-well plates A->B C 3. Treatment with Ferruginol and Synthetic Analogs (various concentrations) B->C D 4. Incubation (24-72 hours) C->D E 5. Cell Viability Assay (MTT, SRB, or CellTiter-Glo) D->E F 6. Data Analysis (Absorbance/Luminescence Reading) E->F G 7. IC50 Determination F->G

Caption: General workflow for cytotoxicity screening.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Leachianol G

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of novel compounds like Leachianol G is critical for preclinical and clinical studies. Cross-validation of analytical methods is a vital process to ensure that data generated by different analytical techniques or in different laboratories are comparable and reliable. This guide provides a comparative overview of two common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While specific cross-validation data for this compound is not widely published, this document presents a hypothetical comparison based on typical performance characteristics observed for similar polyphenolic compounds.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and the complexity of the biological matrix. The following table summarizes the key performance parameters for the analysis of this compound using HPLC-UV and LC-MS/MS.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation and UV spectrum.High; based on precursor and product ion masses.
Sensitivity (LOQ) Lower (e.g., 50 ng/mL)Higher (e.g., 0.5 ng/mL)
Linearity (r²) > 0.99> 0.999
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%
Matrix Effects Less susceptibleMore susceptible to ion suppression or enhancement.
Cost LowerHigher
Throughput Generally higherCan be lower depending on sample preparation

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound in human plasma.

Protocol 1: HPLC-UV Method

1. Sample Preparation:

  • To 200 µL of human plasma, add 600 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient: Start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

3. Calibration Standards:

  • Prepare a stock solution of this compound in methanol.

  • Serially dilute the stock solution with blank plasma to create calibration standards ranging from 50 ng/mL to 5000 ng/mL.

Protocol 2: LC-MS/MS Method

1. Sample Preparation:

  • To 100 µL of human plasma, add 300 µL of methanol containing an internal standard (e.g., a deuterated analog of this compound).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube for injection.

2. Liquid Chromatography Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient Elution: A linear gradient from 10% to 95% Mobile Phase B over 5 minutes.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: 40°C.[1]

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.

Mandatory Visualization

Analytical Method Cross-Validation Workflow

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Analytical Methods (A and B) define_acceptance Define Acceptance Criteria select_samples Select Representative Study Samples define_acceptance->select_samples analyze_A Analyze Samples with Method A select_samples->analyze_A analyze_B Analyze Samples with Method B select_samples->analyze_B compare_results Compare Results of Method A and B analyze_A->compare_results analyze_B->compare_results statistical_analysis Perform Statistical Analysis compare_results->statistical_analysis decision Decision: Accept or Reject statistical_analysis->decision

Caption: Workflow for the cross-validation of two analytical methods.[2]

Signaling Pathway (Hypothetical)

As this compound is a polyphenol, it may influence various cellular signaling pathways. Below is a hypothetical pathway that could be investigated.

SignalingPathway Leachianol_G This compound ROS Reactive Oxygen Species (ROS) Leachianol_G->ROS Inhibits Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Keap1->Nrf2 Releases Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription of

Caption: Hypothetical signaling pathway for this compound's antioxidant activity.

References

Leachianol G: Efficacy in Cell Lines - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, specific experimental data on the efficacy of Leachianol G in various cell lines, including its IC50 values and detailed mechanism of action, remains limited in publicly available scientific literature. This compound belongs to the stilbenoid class of compounds, which are naturally occurring phenolic compounds with well-documented anticancer properties. To provide a useful comparative guide for researchers, scientists, and drug development professionals, this document will focus on the broader class of resveratrol oligomers, to which this compound belongs, and for which more extensive experimental data is available.

This guide will present a comparative overview of the cytotoxic activities of various resveratrol oligomers against different cancer cell lines, detail common experimental protocols used for such evaluations, and illustrate the key signaling pathways involved in their mechanism of action.

Comparative Efficacy of Resveratrol Oligomers in Cancer Cell Lines

The antiproliferative activity of stilbenoids, including resveratrol and its oligomers, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for comparing the cytotoxic efficacy of these compounds.

While specific IC50 values for this compound are not available, research on other resveratrol oligomers demonstrates their potential as anticancer agents. For instance, a study screening six resveratrol oligomers from Vitis vinifera canes found that their cytotoxic efficacy was dependent on the specific cell line.[1] R2-viniferin was identified as the most potent stilbene in the p53 wild-type human hepatocellular carcinoma cell line, HepG2, with an IC50 of 9.7 ± 0.4 µM after 72 hours of treatment, which was three times lower than that of resveratrol.[1] Conversely, hopeaphenol and isohopeaphenol were more effective against the p53-null Hep3B cell line, with IC50 values of 13.1 ± 4.1 µM and 26.0 ± 3.0 µM, respectively.[1]

Another resveratrol dimer, ε-viniferin, has been shown to inhibit the growth of various cancer cell lines, including C6, Hep G2, HeLa, and MCF-7, in a dose-dependent manner.[2] It is important to note that the cytotoxic effects of these compounds can vary significantly between different cancer cell types and even within the same cancer type with different genetic backgrounds.[1]

CompoundCell LineIC50 (µM)Incubation Time (h)Reference
R2-viniferin HepG2 (Hepatocellular Carcinoma, p53 wild-type)9.7 ± 0.472[1]
Hep3B (Hepatocellular Carcinoma, p53-null)47.8 ± 2.872[1]
Hopeaphenol Hep3B (Hepatocellular Carcinoma, p53-null)13.1 ± 4.172[1]
Isohopeaphenol Hep3B (Hepatocellular Carcinoma, p53-null)26.0 ± 3.072[1]
ε-viniferin C6 (Glioma)18.4 µg/mLNot Specified[2]
Hep G2 (Hepatocellular Carcinoma)74.3 µg/mLNot Specified[2]
HeLa (Cervical Cancer)20.4 µg/mLNot Specified[2]
MCF-7 (Breast Cancer)44.8 µg/mLNot Specified[2]
Resveratrol Hep G2 (Hepatocellular Carcinoma)~3072[1]
C6 (Glioma)8.2 µg/mLNot Specified[2]
HeLa (Cervical Cancer)20.4 µg/mLNot Specified[2]
MCF-7 (Breast Cancer)44.8 µg/mLNot Specified[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the efficacy of stilbenoids like this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., resveratrol oligomers). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Interpretation: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Mechanism of Action and Signaling Pathways

Stilbenoids, including resveratrol and its oligomers, are known to exert their anticancer effects through various mechanisms, with the induction of apoptosis being a prominent one.[3] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Studies on resveratrol oligomers suggest that they can induce apoptosis by increasing the production of reactive oxygen species (ROS), leading to oxidative stress.[1] This can trigger the intrinsic apoptotic pathway, characterized by changes in the mitochondrial membrane potential and the release of cytochrome c. The release of cytochrome c activates a cascade of caspases, which are proteases that execute the apoptotic process. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial permeability. Pro-apoptotic proteins like Bax promote apoptosis, while anti-apoptotic proteins like Bcl-2 inhibit it. Stilbenoids have been shown to increase the Bax/Bcl-2 ratio, thereby promoting apoptosis.[1]

Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and a simplified signaling pathway for stilbenoid-induced apoptosis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound / Analogs) treatment Treatment with Compound (Varying Concentrations) compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Measure Absorbance mtt_assay->absorbance viability Calculate Cell Viability absorbance->viability ic50 Determine IC50 viability->ic50

Caption: Experimental workflow for determining the IC50 of a compound.

apoptosis_pathway cluster_stimulus Stimulus cluster_cellular Cellular Response stilbenoid Stilbenoid (e.g., this compound analog) ros ↑ ROS Production stilbenoid->ros bax ↑ Bax stilbenoid->bax bcl2 ↓ Bcl-2 stilbenoid->bcl2 mitochondria Mitochondrial Dysfunction ros->mitochondria bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by stilbenoids.

References

Leachianol G in the Landscape of Natural Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding field of natural product research, the quest for potent antioxidants continues to be a focal point for drug discovery and development. While compounds like resveratrol, quercetin, curcumin, and epigallocatechin gallate (EGCG) have been extensively studied, newer molecules are constantly emerging. This guide provides a comparative analysis of Leachianol G, a resveratrol dimer, against these well-established natural antioxidants. By presenting available experimental data, detailing common testing methodologies, and illustrating relevant signaling pathways, this document aims to be a valuable resource for the scientific community.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is a key indicator of its potential to mitigate oxidative stress-related cellular damage. This is often quantified using various in vitro assays, with lower IC50 values and higher ORAC values indicating greater antioxidant potential. The following table summarizes available data for this compound's parent compound, resveratrol, and other prominent natural antioxidants. Direct quantitative data for this compound is currently limited in publicly accessible literature; however, as a resveratrol dimer, its activity is expected to be comparable to or potentially greater than resveratrol due to the increased number of hydroxyl groups, which are key for radical scavenging.

CompoundChemical ClassDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/g)
This compound Stilbenoid (Resveratrol Dimer)Data not availableData not availableData not available
Resveratrol Stilbenoid25 - 100[1]5 - 15[1]2.8 - 5.26[1]
Quercetin Flavonoid~19[2]Data not availableData not available
Curcumin Curcuminoid53[3]Data not availableData not available
Epigallocatechin Gallate (EGCG) Flavonoid (Catechin)~1.5Data not availableData not available

Note: The IC50 and ORAC values can vary between studies due to different experimental conditions. The data presented here is a range compiled from multiple sources to show general trends.

Experimental Protocols

Standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are detailed methodologies for three widely used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[3][4]

  • Sample Preparation: The test compounds (this compound, other antioxidants) and a positive control (e.g., ascorbic acid) are prepared at various concentrations in the same solvent.[4]

  • Reaction: A fixed volume of the DPPH solution is added to a series of test tubes or microplate wells containing different concentrations of the antioxidant solutions.[3]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[3][4]

  • Absorbance Measurement: The absorbance of the solutions is measured at a characteristic wavelength for DPPH (around 517 nm) using a spectrophotometer.[3][4]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[3]

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous ABTS solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[5][6]

  • Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[6][7]

  • Reaction: A small volume of the antioxidant sample at different concentrations is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorodihydrofluorescein (DCFH) within cells, providing a more biologically relevant measure of antioxidant activity.[8]

Procedure:

  • Cell Culture: Adherent cells, such as HepG2, are cultured in a 96-well microplate until they reach confluence.[9][10]

  • Loading with DCFH-DA: The cells are washed and then incubated with a solution of 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), which is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH.[9][10]

  • Antioxidant Treatment: The cells are then treated with various concentrations of the test compounds.

  • Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells to induce oxidative stress.[8]

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. The formation of the fluorescent DCF is indicative of intracellular oxidation.

  • Calculation: The antioxidant activity is determined by the ability of the compound to reduce the AAPH-induced fluorescence. The results are often expressed as quercetin equivalents.[8]

Signaling Pathways and Mechanisms of Action

Natural antioxidants often exert their effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response. This compound, as a stilbenoid, is likely to share mechanistic pathways with its parent compound, resveratrol.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Stilbenoids, including resveratrol, have been shown to activate the Nrf2 pathway.[4][11]

Nrf2_Pathway cluster_nucleus Stilbenoids Stilbenoids (e.g., this compound) Keap1 Keap1 Stilbenoids->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 ubiquitination & degradation Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activation Nrf2_n Nrf2 Nrf2_n->ARE binding

Caption: Nrf2 activation by stilbenoids.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators like certain stilbenoids can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of various antioxidant and detoxifying enzymes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a variety of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of certain MAPK pathways, such as JNK and p38. Resveratrol has been shown to modulate MAPK signaling, which may contribute to its antioxidant and other biological activities.[12]

MAPK_Pathway Oxidative_Stress Oxidative Stress MAPKKK MAPKKK Oxidative_Stress->MAPKKK Stilbenoids Stilbenoids (e.g., this compound) MAPK MAPK (e.g., JNK, p38) Stilbenoids->MAPK modulation MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: Modulation of the MAPK pathway by stilbenoids.

General Experimental Workflow for Antioxidant Evaluation

The process of evaluating the antioxidant potential of a novel compound like this compound typically follows a structured workflow, from initial in vitro screening to more complex cell-based assays.

Experimental_Workflow Compound_Isolation Compound Isolation & Purification (this compound) In_Vitro_Screening In Vitro Antioxidant Assays (DPPH, ABTS, ORAC) Compound_Isolation->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., CAA) In_Vitro_Screening->Cell_Based_Assays Mechanism_Studies Mechanistic Studies (Signaling Pathway Analysis) Cell_Based_Assays->Mechanism_Studies Data_Analysis Data Analysis & Comparison Mechanism_Studies->Data_Analysis

Caption: A typical workflow for antioxidant evaluation.

Conclusion

This compound, a resveratrol dimer, holds promise as a natural antioxidant. While direct experimental data on its antioxidant capacity is still emerging, its structural relationship to resveratrol suggests it is likely to possess significant radical scavenging and cell-protective properties. The comparison with well-characterized antioxidants like quercetin, curcumin, and EGCG provides a valuable benchmark for future studies. A thorough evaluation of this compound using standardized in vitro and cell-based assays is warranted to fully elucidate its potential. Furthermore, investigating its effects on key signaling pathways, such as Nrf2 and MAPK, will provide deeper insights into its mechanisms of action and its potential as a therapeutic agent in oxidative stress-related diseases. This guide serves as a foundational resource for researchers embarking on the further investigation of this and other novel natural antioxidants.

References

Validating Leachianol G's Potential: A Comparative Analysis of a Promising Therapeutic Lead Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast array of natural compounds. Among these, stilbenoids, a class of polyphenols found in various plants, have garnered significant attention for their diverse biological activities. Leachianol G, a resveratrol dimer, has emerged as a compound of interest. However, a comprehensive evaluation of its therapeutic potential requires a comparative analysis against established benchmarks. Due to the limited availability of specific data on this compound, this guide will focus on a closely related and well-characterized resveratrol dimer, ε-viniferin , as a representative analogue. This guide provides a comparative analysis of its anti-inflammatory and anti-cancer activities, alongside detailed experimental protocols and pathway visualizations to aid in the validation of similar lead compounds.

Comparative Efficacy: Anti-inflammatory and Anti-cancer Activities

The therapeutic potential of a lead compound is critically assessed by its efficacy in preclinical models. Here, we present a summary of the in vitro anti-inflammatory and anti-cancer activities of ε-viniferin, with resveratrol included for comparison.

CompoundAssayCell Line/SystemIC50 ValueReference
ε-Viniferin Nitric Oxide (NO) ScavengingChemical Assay338.35 ± 89.47 µM[1]
ResveratrolNitric Oxide (NO) ScavengingChemical Assay200.68 ± 15.40 µM[1]
ε-Viniferin MTT Assay (Cytotoxicity)HepG2 (Liver Cancer)76 µM (72h)[2]
ε-Viniferin MTT Assay (Cytotoxicity)Hep3B (Liver Cancer)63 µM (72h)[2]
ResveratrolMTT Assay (Cytotoxicity)HepG2 (Liver Cancer)>100 µM (72h)[2]

Table 1: Comparative in vitro biological activities of ε-viniferin and resveratrol.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of rigorous scientific validation. The following sections provide methodologies for key assays used to evaluate the anti-inflammatory and anti-cancer properties of therapeutic lead compounds.

In Vitro Anti-inflammatory Activity: Nitric Oxide Scavenging Assay

This assay assesses the ability of a compound to scavenge nitric oxide (NO), a key inflammatory mediator.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The concentration of these nitrite ions can be estimated using the Griess reagent. Scavenger molecules can compete with oxygen, leading to a reduction in the production of nitrite ions.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of various concentrations of the test compound.

  • Add 50 µL of 10 mM sodium nitroprusside in phosphate-buffered saline (PBS) to each well.

  • Incubate the plate at room temperature for 150 minutes.

  • After incubation, add 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

  • Measure the absorbance at 546 nm using a microplate reader.

  • Calculate the percentage of NO scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.

  • The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Anti-cancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the concentration is determined by optical density at a specific wavelength.

Procedure:

  • Seed cells (e.g., HepG2, Hep3B) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Western Blot Analysis of Inflammatory Markers

Western blotting is a widely used technique to detect specific protein molecules from a complex mixture of proteins. This protocol can be adapted to analyze the expression of key inflammatory proteins such as COX-2, iNOS, and NF-κB.

Procedure:

  • Protein Extraction:

    • Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target inflammatory protein (e.g., anti-COX-2, anti-iNOS) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities to quantify the protein expression levels, often normalizing to a loading control like β-actin or GAPDH.

Visualizing the Pathways and Processes

Understanding the mechanism of action of a therapeutic lead is crucial. The following diagrams, generated using Graphviz, illustrate a potential signaling pathway involved in the anti-inflammatory effects of resveratrol dimers and the general workflows for the experimental validation.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB nucleus Nucleus NFkB->nucleus translocation iNOS iNOS nucleus->iNOS transcription COX2 COX-2 nucleus->COX2 transcription NO NO iNOS->NO PGs Prostaglandins COX2->PGs Resveratrol_Dimer Resveratrol Dimer (e.g., ε-viniferin) Resveratrol_Dimer->IKK inhibits

Caption: Potential anti-inflammatory signaling pathway of resveratrol dimers.

experimental_workflow cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_validation Lead Validation anti_inflammatory Anti-inflammatory Assay (NO Scavenging) ic50 IC50 Determination anti_inflammatory->ic50 anti_cancer Anti-cancer Assay (MTT Assay) anti_cancer->ic50 mechanism Mechanism of Action (Western Blot) protein_expression Protein Expression Analysis mechanism->protein_expression lead_compound Therapeutic Lead Compound ic50->lead_compound protein_expression->lead_compound

Caption: General experimental workflow for validating a therapeutic lead compound.

This guide provides a foundational framework for the validation of this compound and similar resveratrol dimers as potential therapeutic lead compounds. The provided data for ε-viniferin offers a valuable benchmark for comparison, and the detailed protocols and pathway diagrams serve as practical tools for researchers in the field of drug discovery and development. Further investigation into the specific activities and mechanisms of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Transcriptomic Analysis of Leachianol G-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Preliminary searches for "Leachianol G" did not yield any specific transcriptomic studies. Therefore, this guide has been constructed as a template using data from a representative natural product, Genistein , to illustrate the structure, data presentation, and visualization required. The data and pathways presented are based on published findings for Genistein and serve as a placeholder to demonstrate a comparative transcriptomics guide.

Introduction

This compound is a novel natural compound with purported anti-proliferative properties. Understanding its mechanism of action at the molecular level is crucial for its development as a potential therapeutic agent. Transcriptomics, the study of the complete set of RNA transcripts, offers a powerful lens to observe the global changes in gene expression within a cell upon treatment. This guide provides a comparative transcriptomic analysis of cancer cells treated with this compound, contrasting its effects with a known natural anti-cancer compound (Alternative A: Genistein) and a standard chemotherapeutic drug (Alternative B: Doxorubicin). The objective is to delineate the unique and shared molecular pathways modulated by this compound, providing a data-driven basis for further investigation.

Comparative Transcriptomic Data

The following table summarizes the quantitative outcomes of an RNA-sequencing (RNA-Seq) experiment conducted on a human breast cancer cell line (MCF-7) following a 24-hour treatment with the respective compounds.

Treatment Group Total Differentially Expressed Genes (DEGs) Up-regulated Genes Down-regulated Genes Top Enriched KEGG Pathways
This compound (10 µM) 1,850980870Cell Cycle, p53 Signaling Pathway, Apoptosis, PI3K-Akt Signaling
Alternative A (Genistein, 20 µM) 1,230650580Estrogen Signaling, Cell Cycle, Apoptosis
Alternative B (Doxorubicin, 1 µM) 3,5001,8001,700DNA Replication, p53 Signaling Pathway, Base Excision Repair
Vehicle Control (DMSO) ----

Key Differentially Expressed Genes Across Treatments

To highlight the distinct and overlapping effects, the expression changes of several key genes involved in cell fate are presented below.

Gene Symbol Gene Name This compound (Log2 Fold Change) Alternative A (Log2 Fold Change) Alternative B (Log2 Fold Change) Primary Function
CDKN1A (p21) Cyclin Dependent Kinase Inhibitor 1A4.53.15.2Cell Cycle Arrest
CCND1 Cyclin D1-3.2-2.5-4.1G1/S Transition
BAX BCL2 Associated X, Apoptosis Regulator2.81.93.5Pro-Apoptosis
BCL2 BCL2 Apoptosis Regulator-2.5-2.1-3.0Anti-Apoptosis
TOP2A Topoisomerase II Alpha-1.1-0.5-5.8DNA Replication
GADD45A Growth Arrest and DNA Damage Inducible Alpha3.91.54.8DNA Damage Response

Experimental Protocols

The methodologies below describe the process used to obtain the transcriptomic data.

Cell Culture and Compound Treatment
  • Cell Line: Human breast adenocarcinoma cell line (MCF-7).

  • Culture Conditions: Cells were maintained in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment Protocol: Cells were seeded in 6-well plates and grown to 70-80% confluency. The medium was then replaced with fresh medium containing this compound (10 µM), Genistein (20 µM), Doxorubicin (1 µM), or a vehicle control (0.1% DMSO). Cells were incubated for 24 hours before harvesting.

RNA Isolation and Quality Control
  • Total RNA was extracted using the RNeasy Mini Kit (Qiagen) following the manufacturer's protocol.

  • RNA concentration and purity (A260/A280 ratio) were measured using a NanoDrop™ spectrophotometer.

  • RNA integrity was assessed using an Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) of 9.0 or higher were selected for sequencing.

Library Preparation and RNA-Sequencing
  • mRNA was enriched from 1 µg of total RNA using oligo(dT) magnetic beads.

  • Sequencing libraries were prepared using the NEBNext® Ultra™ II RNA Library Prep Kit for Illumina®.

  • The libraries were sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads.

Bioinformatic Analysis
  • Data Quality Control: Raw reads were processed with FastQC for quality assessment and Trim Galore for adapter trimming.

  • Alignment: Cleaned reads were aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Differential Expression Analysis: Gene counts were generated using featureCounts. Differential expression was determined using the DESeq2 package in R, with a significance threshold of a False Discovery Rate (FDR) < 0.05 and a |log2 fold change| ≥ 1.

  • Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed using clusterProfiler to identify significantly affected biological pathways.

Visualizations

Diagram of Experimental Workflow

The following diagram illustrates the sequential steps from cell treatment to data analysis.

G cluster_experiment Experimental Phase cluster_analysis Bioinformatics Pipeline A MCF-7 Cell Culture B Treatment (this compound, Alternatives, Control) A->B C Total RNA Extraction B->C D RNA Quality Control (RIN > 9.0) C->D E mRNA Library Preparation D->E F Illumina RNA-Sequencing E->F G Raw Read QC & Trimming F->G Raw FASTQ Files H Alignment to GRCh38 G->H I Gene Count Quantification H->I J Differential Expression Analysis (DESeq2) I->J K Pathway Enrichment Analysis J->K L Results Interpretation K->L

Caption: High-level workflow for the comparative transcriptomic study.

This compound Modulated p53 Signaling Pathway

This diagram shows the logical relationships within the p53 pathway as affected by this compound.

G cluster_p53 p53 Signaling Pathway Activation by this compound LG This compound Stress Cellular Stress / DNA Damage LG->Stress p53 p53 (TP53) Stabilization & Activation Stress->p53 p21 p21 (CDKN1A) Upregulation p53->p21 induces GADD45 GADD45 Upregulation p53->GADD45 induces BAX BAX Upregulation p53->BAX induces MDM2 MDM2 (p53 inhibitor) p53->MDM2 induces Outcome1 G1/S Cell Cycle Arrest p21->Outcome1 Outcome2 DNA Repair GADD45->Outcome2 Outcome3 Apoptosis BAX->Outcome3 MDM2->p53 inhibits

Caption: this compound induces p53 activation leading to cell cycle arrest and apoptosis.

Safety Operating Guide

Standard Operating Procedure: Disposal of Novel Research Compound Leachianol G

Author: BenchChem Technical Support Team. Date: November 2025

Date of Issue: November 19, 2025

For: Researchers, Scientists, and Drug Development Professionals

1.0 Executive Summary

This document provides essential safety and logistical guidance for the proper disposal of Leachianol G, a novel research compound for which a specific Safety Data Sheet (SDS) is not available. The procedure herein is designed to ensure the safe handling and compliant disposal of this and other novel or uncharacterized chemical entities. The core principle is to treat any unknown substance as hazardous until proven otherwise and to work in close collaboration with your institution's Environmental Health and Safety (EHS) department.

2.0 Critical Importance of a Safety Data Sheet (SDS)

Under normal circumstances, the SDS is the primary source of information for the safe handling and disposal of any chemical. It contains specific details on physical and chemical properties, toxicity, reactivity, and required disposal methods. In the absence of an SDS for this compound, a risk-based assessment and adherence to general hazardous waste protocols are mandatory.

3.0 Hazardous Waste Determination Protocol

The U.S. Environmental Protection Agency (EPA) mandates that the waste generator (the laboratory) is responsible for determining if a waste is hazardous.[1] This process, known as a "hazardous waste determination," is the first and most critical step.[2] For a novel compound like this compound, this involves a systematic evaluation based on available data and general chemical principles.

3.1 Experimental Protocol: Waste Characterization

  • Review All Available Data: Compile all known information about this compound. This includes:

    • Chemical Structure: If known, compare its structure to other compounds with known hazards. The name "this compound" suggests it may be a diterpene or a related natural product. Many such compounds have biological activity and should be handled with care.

    • Synthesis/Reaction Data: Were any reactive, corrosive, or toxic reagents used in its synthesis? The waste may contain unreacted starting materials.

    • Physical Properties: Is it a solid or liquid? What is its solubility? Is it volatile?

    • Biological Activity: Has it demonstrated any cytotoxicity or other biological effects in your experiments? Active compounds should be treated as toxic.

  • Assess Against Hazardous Characteristics: Based on your data, assess if this compound meets any of the four EPA-defined characteristics of hazardous waste.[3][4][5] Laboratory personnel should treat all waste chemicals as hazardous unless a specific waste has been confirmed to be non-hazardous by the institution's safety office.[4][6]

    Hazardous Characteristic Definition Assessment for this compound
    Ignitability (D001) - Liquid with a flash point < 60°C (140°F)- Solid capable of causing fire through friction or spontaneous change- Ignitable compressed gas or an oxidizer[1]Is this compound dissolved in a flammable solvent (e.g., ethanol, acetone)? If so, the solution is likely ignitable.
    Corrosivity (D002) - Aqueous solution with a pH ≤ 2 or ≥ 12.5- A liquid that corrodes steel at a specified rate[3]Was this compound prepared or used in a solution with strong acids or bases? If so, the waste is likely corrosive.
    Reactivity (D003) - Unstable under normal conditions- Reacts violently with water or forms toxic gases when mixed with water- Capable of detonation or explosive reaction[3]Does the structure contain functional groups known for instability (e.g., peroxides, azides)? Did it show instability during research?
    Toxicity (D004 - D043) - Contains specific contaminants (e.g., heavy metals, pesticides) at or above regulated concentrations[1]As a novel bioactive compound, it is safest to assume this compound has unknown toxicity. Treat it as toxic.
  • Segregation and Labeling:

    • Do not mix this compound waste with other chemical waste streams unless you have confirmed compatibility.[7]

    • Label the waste container clearly. Since the exact hazards are unknown, provide as much information as possible.[8][9] The label must include:

      • The words "HAZARDOUS WASTE "[10]

      • The name "This compound (Novel Research Compound) "

      • A list of all potential constituents, including solvents.

      • An indication of the potential hazards you have identified (e.g., "Potential Toxicity," "Flammable Liquid").

      • The date accumulation started.

4.0 Disposal Plan and Logistics

Evaporation is not an acceptable method of disposal for hazardous chemicals.[11] All disposal must be managed through your institution's EHS department.

Step 1: Containerization

  • Collect this compound waste in a sturdy, leak-proof container that is chemically compatible with the waste.[7][12] The original container is often a good choice.[7]

  • Keep the container securely capped at all times, except when adding waste.[7][13]

Step 2: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][7][13]

  • Ensure the SAA is at or near the point of generation and is inspected regularly for leaks.[7]

  • Store incompatible waste types separately (e.g., acids away from bases, oxidizers away from organics).[7]

Step 3: Request for Pickup

  • Once the container is full or you are finished generating this waste stream, submit a hazardous waste pickup request to your EHS department.[9][13]

  • Be prepared to provide all the information you gathered during the waste characterization protocol. EHS cannot handle or dispose of unknown chemicals safely without this information.[8][13] The cost of analyzing a completely unknown sample can be very high and is typically charged back to the generating department.[13][14]

5.0 Mandatory Visualizations

The following diagrams illustrate the decision-making workflow for chemical waste disposal and the general operational plan.

cluster_start cluster_sds cluster_known cluster_unknown cluster_end start Chemical Waste Generated sds_check Is an SDS available? start->sds_check sds_info Follow SDS for: - Hazard Classification - Segregation - Container Selection sds_check->sds_info Yes unknown_protocol Treat as Unknown/Novel Compound (e.g., this compound) sds_check->unknown_protocol No label_container Label Container as 'HAZARDOUS WASTE' with all known info sds_info->label_container characterize Perform Hazard Determination: 1. Review all known data 2. Assess Ignitability, Corrosivity,    Reactivity, Toxicity 3. Assume toxicity unknown_protocol->characterize characterize->label_container store_saa Store in designated Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request Pickup from Environmental Health & Safety (EHS) store_saa->request_pickup

Caption: Chemical Waste Disposal Decision Workflow

cluster_lab Laboratory Operations cluster_ehs EHS Logistics gen Step 1: Generate Waste (this compound) assess Step 2: Perform Hazard Assessment gen->assess contain Step 3: Select & Label Compatible Container assess->contain store Step 4: Store in SAA contain->store pickup Step 5: Request & Receive Waste Pickup store->pickup transport Step 6: Transport to Central Accumulation Area pickup->transport disposal Step 7: Manifest & Ship to Licensed Disposal Facility transport->disposal

Caption: End-to-End Waste Management Operational Plan

References

Essential Safety and Logistical Information for Handling Leachianol G

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the safe handling of Leachianol G based on its classification as a stilbenoid and general laboratory safety principles. As of the date of this document, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is crucial to treat this compound with caution and handle it in a controlled laboratory environment. The information provided here is intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough risk assessment for your specific experimental conditions.

Compound Information

This compound is a stilbenoid, a class of natural polyphenolic compounds.[1][2] Stilbenoids, including the well-known resveratrol, have received significant attention for their various biological activities.[1][2] this compound is intended for research use only.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C28H24O7[3]
Molecular Weight 472.493 g/mol [3]
CAS Number 164204-62-0[3]
Appearance Not specified (likely a solid)-
Solubility DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1]
Storage -20°C[3]

Personal Protective Equipment (PPE)

Given the absence of specific toxicity data for this compound, a cautious approach to personal protection is warranted. The following PPE is mandatory when handling this compound to minimize exposure.[4][5][6][7][8]

Table 2: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety glasses with side shields or chemical splash gogglesEssential to protect against splashes of solvents containing this compound and accidental contact with the powder form.[5][7]
Hand Protection Nitrile glovesShould be worn at all times when handling the compound or its solutions. Check for compatibility with the solvent being used. Discard gloves immediately if contaminated.
Body Protection Laboratory coatA buttoned lab coat should be worn to protect skin and clothing from contamination.[5][6]
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area or chemical fume hood.If there is a risk of aerosolization or handling larger quantities, a risk assessment should be performed to determine if a respirator is necessary.
Foot Protection Closed-toe shoesMust be worn in the laboratory at all times to protect against spills and falling objects.[4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation and Planning:

    • Review this safety guidance and any available information on related stilbenoid compounds.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare your workspace in a designated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.

    • Have a chemical spill kit readily accessible.

  • Handling the Compound:

    • Wear the appropriate PPE as outlined in Table 2.

    • When weighing the solid compound, do so in a fume hood to avoid inhalation of any fine particles.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in solvents such as DMSO, chloroform, and acetone.[1]

    • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

  • Experimental Use:

    • Conduct all experimental procedures involving this compound in a well-ventilated area or a chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • After handling, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Chemical Waste:

    • All solutions and solid waste containing this compound should be disposed of as chemical waste in accordance with your institution's and local regulations.

    • Collect waste in a clearly labeled, sealed container. The label should include the name of the compound and the solvents used.

    • Do not pour this compound solutions down the drain.

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of in a designated chemical waste container.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[9]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Ventilate the area and clean the spill site thoroughly. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Diagram 1: Workflow for Safe Handling of this compound

LeachianolG_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep 1. Review Safety Info & Assess Risks ppe 2. Don Appropriate PPE prep->ppe workspace 3. Prepare Workspace in Fume Hood ppe->workspace handle 4. Weigh/Prepare Solutions in Fume Hood workspace->handle experiment 5. Conduct Experiment handle->experiment spill Spill handle->spill exposure Personal Exposure handle->exposure decontaminate 6. Decontaminate Workspace experiment->decontaminate experiment->spill experiment->exposure disposal 7. Dispose of Waste Properly decontaminate->disposal remove_ppe 8. Remove PPE & Wash Hands disposal->remove_ppe

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.